molecular formula C10H14ClNO B3322751 Methcathinone hydrochloride, (+)- CAS No. 152610-69-0

Methcathinone hydrochloride, (+)-

Cat. No.: B3322751
CAS No.: 152610-69-0
M. Wt: 199.68 g/mol
InChI Key: LTJXNCHDKYZOSY-DDWIOCJRSA-N
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Description

Methcathinone hydrochloride, (+)- is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound Methcathinone hydrochloride, (+)- is 199.0763918 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methcathinone hydrochloride, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methcathinone hydrochloride, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJXNCHDKYZOSY-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152610-69-0
Record name Methcathinone hydrochloride, (+)-
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Record name 152610-69-0
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Record name METHCATHINONE HYDROCHLORIDE, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Characterization of (+)-Methcathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (+)-methcathinone hydrochloride, a potent central nervous system stimulant. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and development of cathinone (B1664624) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (+)-methcathinone hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of (+)-methcathinone hydrochloride exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.50 - 8.00Multiplet-
CH5.20 - 5.40Quartet7.0
N-CH₃2.70 - 2.85Singlet-
CH-CH₃1.50 - 1.65Doublet7.0
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C=O198.0 - 200.0
Aromatic C (quaternary)134.0 - 136.0
Aromatic CH128.0 - 134.0
CH58.0 - 60.0
N-CH₃32.0 - 34.0
CH-CH₃15.0 - 17.0
Experimental Protocol for NMR Analysis

A solution of approximately 10 to 20 mg of the sample in 1 mL of a suitable deuterated solvent is an acceptable concentration for NMR analysis.[1]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 5-10 mg of (+)-methcathinone hydrochloride.

    • Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[2] Cathinones are polar, ionic compounds that are water-soluble.[3]

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not using the solvent peak as a reference.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (+)-methcathinone hydrochloride shows characteristic absorption bands for its carbonyl, amine, and aromatic moieties.

IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000N-H Stretch (amine salt)Strong, Broad
2700-3000C-H Stretch (aliphatic and aromatic)Medium
~1688C=O Stretch (ketone)Strong
~1600, ~1450C=C Stretch (aromatic ring)Medium
2700-2400Amine saltLow intensity

The IR spectra of cathinone derivatives typically show an intense absorption band between 1700–1674 cm⁻¹ corresponding to the carbonyl stretching.[4] A medium to strong peak at 1605–1580 cm⁻¹ indicates stretching vibrations in the aromatic ring, and bands with relatively low intensity near 2700–2400 cm⁻¹ correspond to an amine salt.[4]

Experimental Protocol for FTIR Analysis

For reasonably pure powders, the infrared spectrum can be acquired using the KBr disc method or an Attenuated Total Reflectance (ATR) accessory.[5]

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid (+)-methcathinone hydrochloride sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing :

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of methcathinone (B1676376).

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of methcathinone is characterized by a base peak at m/z 58, which corresponds to the stable iminium ion fragment. The molecular ion peak is often of low abundance or absent.

m/z Proposed Fragment Relative Intensity
163[M]⁺ (Molecular Ion)Low
105[C₆H₅CO]⁺ (Benzoyl cation)Moderate
77[C₆H₅]⁺ (Phenyl cation)Moderate
58[CH₃CH=NHCH₃]⁺ (Iminium ion)100% (Base Peak)

The major fragmentation pattern for methoxymethcathinones, which is analogous to methcathinone, shows a base peak at m/z 58.[6]

Experimental Protocol for GC-MS Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation :

    • Prepare a dilute solution of (+)-methcathinone hydrochloride in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : An initial temperature of 70 °C held for 2 minutes, followed by a ramp to 270 °C at a rate of 20 °C/min.[7]

    • Injection Mode : Splitless or split injection, depending on the sample concentration.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Range : Scan from m/z 40 to 500.[7]

  • Data Analysis :

    • Identify the peak corresponding to methcathinone in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and compare it to reference spectra in a database (e.g., NIST, SWGDRUG).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (+)-methcathinone hydrochloride.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of (+)-Methcathinone Hydrochloride cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Structural Characterization Sample Obtain (+)-Methcathinone HCl Sample Dissolve Dissolve in Appropriate Solvent(s) Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR GCMS GC-MS Analysis Dissolve->GCMS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Background Correction) FTIR->ProcessFTIR ProcessGCMS Process GC-MS Data (TIC, Mass Spectrum Extraction) GCMS->ProcessGCMS Structure Elucidate and Confirm Structure ProcessNMR->Structure ProcessFTIR->Structure ProcessGCMS->Structure

Spectroscopic Characterization Workflow

References

(+)-Methcathinone hydrochloride solubility in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (+)-Methcathinone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-methcathinone hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for a wide range of applications including analytical method development, formulation design, and pharmacological studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (+)-methcathinone hydrochloride. It is important to note that publicly available, peer-reviewed data on the solubility of this specific compound is limited. The data presented here is compiled from technical data sheets from chemical suppliers. The experimental conditions, such as temperature, were not always specified in the source documents.

SolventChemical FormulaSolubility (mg/mL)Molar Solubility (mol/L, approx.)Source Citation
Dimethylformamide (DMF)C₃H₇NO10.005[1][2]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS20.010[1][2]
EthanolC₂H₅OH50.025[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)N/A100.050[1][2]

Note: The molar solubility was calculated using the molecular weight of (+)-methcathinone hydrochloride (199.68 g/mol ).

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different solvents. The following table is based on data from various sources, including monographs and safety data sheets. The terminology used (e.g., "Freely soluble," "Insoluble") is based on standard pharmaceutical definitions.

SolventChemical FormulaSolubility DescriptionSource Citation
AcetoneC₃H₆OVery slightly soluble[3]
ChloroformCHCl₃Freely soluble[3]
Diethyl Ether(C₂H₅)₂OInsoluble[3]
HexaneC₆H₁₄Insoluble[3]
MethanolCH₃OHFreely soluble[3]
WaterH₂OFreely soluble[3]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. Below is a detailed protocol for this method, which is generally applicable for determining the solubility of amine hydrochlorides like (+)-methcathinone hydrochloride in organic solvents.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of (+)-methcathinone hydrochloride in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • (+)-Methcathinone hydrochloride (solid)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Reference standard of (+)-methcathinone hydrochloride

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid (+)-methcathinone hydrochloride to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Equilibration: Add a known volume of the selected organic solvent to each vial. Cap the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of (+)-methcathinone hydrochloride.

  • Data Analysis: Calculate the solubility of (+)-methcathinone hydrochloride in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of (+)-methcathinone hydrochloride in the prepared saturated solutions.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0). The exact composition should be optimized for good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Approximately 249 nm, which is the λmax for methcathinone.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of (+)-methcathinone hydrochloride of known concentrations in the same solvent used for the solubility experiment.

  • Analysis: Inject the standard solutions and the diluted sample solutions into the HPLC system.

  • Calibration: Generate a standard curve by plotting the peak area of the analyte against the concentration of the standard solutions.

  • Concentration Determination: Determine the concentration of (+)-methcathinone hydrochloride in the diluted sample solutions by interpolating their peak areas from the standard curve.

  • Solubility Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess (+)-Methcathinone HCl to vial B Add known volume of organic solvent A->B C Agitate at controlled temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify by HPLC/GC-MS F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of (+)-methcathinone hydrochloride. For further in-depth studies, it is recommended that researchers perform their own solubility determinations under their specific experimental conditions.

References

Stability and Degradation Pathways of (+)-Methcathinone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of (+)-methcathinone hydrochloride, a synthetic cathinone (B1664624) of significant interest in forensic and pharmaceutical sciences. Understanding the chemical stability of this molecule is critical for the development of analytical methods, the interpretation of toxicological findings, and for ensuring the quality and integrity of reference standards. This document summarizes key stability data, outlines probable degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.

Quantitative Stability Data

The stability of methcathinone (B1676376) is significantly influenced by factors such as pH, temperature, and the storage matrix. Generally, methcathinone exhibits greater stability in acidic environments and at lower temperatures. The following tables summarize quantitative data from various studies on the stability of methcathinone in different matrices and conditions.

Table 1: Stability of Methcathinone in Urine

pHTemperatureConcentrationDurationPercent RemainingReference
4-20°C100 & 1000 ng/mL6 monthsStable[1]
44°C100 & 1000 ng/mL6 monthsStable[1]
832°C100 & 1000 ng/mLHoursSignificant Loss (>20%)[1]
8Room Temp1000 ng/mL1 DaySignificant Loss[1]
-4°CNot Specified3 DaysStable[1]
--18°CNot Specified2 MonthsStable[1]

Table 2: Stability of Methcathinone in Blood

TemperatureConcentrationDurationPercent RemainingReference
-20°CNot Specified2 weeksStable[2]
4°CNot Specified30 DaysModerate Loss (<40%)[3]
Elevated Temp100 & 1000 ng/mL5.5 hours - 7 daysSignificant Loss (>20%)[3]

Table 3: Stability of Mephedrone (a close analog) in Methanol

Storage TemperatureDurationObserved StabilityReference
Room Temperature (20°C)3 days~32% loss[4]
Refrigerator (4°C)14 days~23% loss[4]
Freezer (-20°C)30 daysStable[4]

Degradation Pathways

Hydrolytic Degradation (Alkaline Conditions)

Under alkaline conditions, methcathinone is susceptible to degradation. Based on studies of 4-methylmethcathinone, two primary pathways are plausible.[4] One pathway involves the formation of an intermediate which then further degrades to benzoic acid derivatives. A second pathway could involve N-acetylation.

Oxidative Degradation

Oxidative degradation of methcathinone has been observed, particularly during thermal stress such as in gas chromatography-mass spectrometry (GC-MS) analysis. This process typically involves the loss of two hydrogen atoms, leading to the formation of an iminium species.[3][5]

Thermal Degradation

Methcathinone is known to be thermally labile. In situ thermal degradation during GC-MS analysis can occur, leading to oxidative products. Minimizing injection port temperatures and residence time can mitigate this degradation.[3][5]

Photodegradation

Specific studies on the photodegradation of (+)-methcathinone hydrochloride are limited. However, as a general practice in stability studies, exposure to light should be controlled to prevent potential photolytic degradation.

The following diagram illustrates the proposed degradation pathways for methcathinone under alkaline conditions, based on the degradation of its 4-methyl analog.

G Proposed Alkaline Degradation Pathways of Methcathinone Methcathinone (+)-Methcathinone Hydrochloride Intermediate_A Intermediate A (e.g., 1-phenyl-1,2-propanedione) Methcathinone->Intermediate_A Pathway A (Oxidation/Hydrolysis) N_Acetyl_Methcathinone N-Acetyl-Methcathinone Methcathinone->N_Acetyl_Methcathinone Pathway B (N-Acetylation) Benzoic_Acid Benzoic Acid Intermediate_A->Benzoic_Acid N_Benzoyl_Alanine N-Benzoyl-Alanine Benzoic_Acid->N_Benzoyl_Alanine

Proposed alkaline degradation pathways for methcathinone.

Experimental Protocols

This section details methodologies for key experiments related to the stability testing of (+)-methcathinone hydrochloride.

Stability Study in Biological Matrices (Blood and Urine)

This protocol is a composite based on methodologies for synthetic cathinone stability testing.[3][4]

Objective: To evaluate the stability of (+)-methcathinone hydrochloride in human blood and urine under various storage conditions.

Materials:

  • (+)-Methcathinone hydrochloride reference standard

  • Drug-free human whole blood (with Na2EDTA as anticoagulant)

  • Drug-free human urine

  • Phosphate (B84403) buffer (pH 4 and pH 8)

  • Methanol, Acetonitrile (B52724) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-Q/TOF-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of (+)-methcathinone hydrochloride in methanol.

    • Spike drug-free urine (adjusted to pH 4 and pH 8 with phosphate buffer) and drug-free whole blood to final concentrations of 100 ng/mL and 1000 ng/mL.

    • Aliquot samples into polypropylene (B1209903) microcentrifuge tubes.

  • Storage Conditions:

    • Store aliquots at -20°C (freezer), 4°C (refrigerator), 20°C (room temperature), and 32°C (elevated temperature).

  • Time Points:

    • Analyze samples at time zero and at specified intervals (e.g., 24 hours, 3 days, 7 days, 14 days, 1 month, 3 months, 6 months).

  • Sample Extraction (SPE):

    • For each time point, thaw the required number of samples.

    • Add an internal standard (e.g., methcathinone-d3).

    • Condition the SPE cartridges.

    • Load the sample and wash the cartridge.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in mobile phase.

  • Analytical Method (LC-Q/TOF-MS):

    • Inject the reconstituted sample into the LC-Q/TOF-MS system.

    • Use a suitable C18 column with a gradient mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).

    • Monitor the parent ion and characteristic product ions of methcathinone.

    • Quantify the concentration of methcathinone at each time point relative to the time zero samples.

The following diagram illustrates a typical experimental workflow for a stability study.

G Experimental Workflow for Methcathinone Stability Study start Start prep Prepare Spiked Samples (Blood/Urine) start->prep storage Aliquot and Store at -20°C, 4°C, 20°C, 32°C prep->storage sampling Sample at Predetermined Time Points storage->sampling extraction Solid Phase Extraction sampling->extraction analysis LC-Q/TOF-MS Analysis extraction->analysis data Data Analysis (% Remaining vs. Time) analysis->data end End data->end

Workflow for a methcathinone stability study.
Forced Degradation Study Protocol

This is a generalized protocol for a forced degradation study based on ICH guidelines.

Objective: To identify potential degradation products and pathways of (+)-methcathinone hydrochloride under various stress conditions.

Materials:

  • (+)-Methcathinone hydrochloride

  • Hydrochloric acid (0.1 N, 1 N)

  • Sodium hydroxide (B78521) (0.1 N, 1 N)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • UPLC-MS system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve methcathinone in 0.1 N HCl and 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve methcathinone in 0.1 N NaOH and 1 N NaOH. Store at room temperature for a defined period.

  • Oxidative Degradation: Dissolve methcathinone in a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.

  • Thermal Degradation: Expose solid methcathinone hydrochloride to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of methcathinone and solid methcathinone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples and neutralize if necessary.

    • Dilute samples to a suitable concentration.

    • Analyze by a stability-indicating UPLC-MS method to separate the parent drug from any degradation products.

    • Characterize the degradation products using mass spectrometry (MS/MS) to propose structures.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. An example of an HPLC method for methcathinone is provided below.

Table 4: Example HPLC Method for Methcathinone Analysis

ParameterCondition
ColumnDiscovery HS F5, 15 cm × 4.6 mm I.D., 5 µm particles
Mobile Phase[A] 10 mM ammonium acetate (pH 6.98); [B] acetonitrile (30:70, A:B)
Flow Rate2 mL/min
Column Temp.35 °C
DetectorPhotodiode array
Injection Vol.5 µL
Reference[6]

This guide provides a foundational understanding of the stability and degradation of (+)-methcathinone hydrochloride. Further research, particularly comprehensive forced degradation studies, would be beneficial for a more complete characterization of its degradation products.

References

Neuropharmacological profile of the dextrorotatory enantiomer of methcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethcathinone, the dextrorotatory enantiomer of methcathinone (B1676376), is a psychoactive substance belonging to the substituted cathinone (B1664624) class. Structurally related to amphetamines, it exerts its primary effects on the central nervous system by modulating the activity of monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of the neuropharmacological profile of dextromethcathinone, focusing on its interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. The information presented herein is intended to support research, drug development, and forensic analysis efforts.

Core Neuropharmacological Actions

The primary mechanism of action for dextromethcathinone involves its interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). It functions as a substrate for these transporters, leading to the non-vesicular release of the respective neurotransmitters from the presynaptic terminal into the synaptic cleft. This action effectively increases the extracellular concentrations of dopamine and norepinephrine, leading to its stimulant effects. Its activity at the serotonin transporter is significantly lower.

Quantitative Analysis of Transporter Interactions

The following tables summarize the available quantitative data for the interaction of the enantiomers of methcathinone with the human dopamine, norepinephrine, and serotonin transporters. The data is primarily presented as EC50 values, which represent the concentration of the drug that elicits a half-maximal response (in this case, neurotransmitter release).

Table 1: Dopamine Transporter (DAT) Interaction

CompoundAssay TypeTransporterEC50 (nM)
R(+)-Methcathinone[³H]MPP+ ReleasehDATNearly equi-effective to S(-)-Methcathinone
S(-)-Methcathinone[³H]MPP+ ReleasehDATNearly equi-effective to R(+)-Methcathinone
(±)-Methcathinone[³H]MPP+ ReleasehDAT248

Table 2: Norepinephrine Transporter (NET) Interaction

CompoundAssay TypeTransporterEC50 (nM)
R(+)-Methcathinone[³H]MPP+ ReleasehNET121-182
S(-)-Methcathinone[³H]MPP+ ReleasehNET121-182
(±)-Methcathinone[³H]MPP+ ReleasehNET121-182

Table 3: Serotonin Transporter (SERT) Interaction

CompoundAssay TypeTransporterEC50 (nM)
R(+)-Methcathinone[³H]5-HT ReleasehSERTInactive (up to 50,000 nM)[1]
S(-)-Methcathinone[³H]5-HT ReleasehSERT15,300[1]
(±)-Methcathinone[³H]5-HT ReleasehSERT24,750[1]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Data from Davies et al., 2020.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of dextromethcathinone's neuropharmacological profile.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters) and varying concentrations of the test compound (dextromethcathinone).

  • The incubation is carried out in a 96-well plate at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.

c. Filtration and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Neurotransmitter Uptake/Release Assay

This functional assay measures the ability of a compound to either inhibit the reuptake of a neurotransmitter or to induce its release from presynaptic terminals (synaptosomes).

a. Synaptosome Preparation:

  • Brain tissue from a specific region (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is dissected from rats.

  • The tissue is homogenized in a sucrose (B13894) buffer.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

b. Neurotransmitter Release Assay:

  • Synaptosomes are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • The preloaded synaptosomes are then superfused with buffer.

  • After a stable baseline of radioactivity is established, the synaptosomes are exposed to varying concentrations of the test compound (dextromethcathinone).

  • Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is determined by scintillation counting.

c. Data Analysis:

  • The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the synaptosomes.

  • The EC50 value, the concentration of the drug that produces 50% of the maximal release, is calculated from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Neurotransmitter_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DMT Dextromethcathinone Transporter Monoamine Transporter (DAT/NET) DMT->Transporter Substrate Binding MA_cyto Cytosolic Monoamines Transporter->MA_cyto Reversal of Transport Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Vesicle->MA_cyto Equilibrium Shift MA_synapse Increased Extracellular Dopamine/Norepinephrine MA_cyto->MA_synapse Efflux Postsynaptic Postsynaptic Neuron MA_synapse->Postsynaptic Receptor Activation

Caption: Dextromethcathinone-induced monoamine release pathway.

Radioligand_Binding_Workflow start Start: Cell Culture (HEK-293 with hTransporter) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep binding Incubation: Membranes + Radioligand + Dextromethcathinone membrane_prep->binding Add to assay plate filtration Rapid Filtration (Separates bound from free radioligand) binding->filtration quantification Scintillation Counting (Measures radioactivity) filtration->quantification analysis Data Analysis (IC50 -> Ki calculation) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for radioligand binding assay.

Synaptosome_Release_Workflow start Start: Brain Tissue Dissection synaptosome_prep Synaptosome Preparation (Homogenization & Centrifugation) start->synaptosome_prep preloading Preloading with [³H]Neurotransmitter synaptosome_prep->preloading superfusion Superfusion with Buffer (Establish baseline) preloading->superfusion drug_application Application of Dextromethcathinone superfusion->drug_application collection Fraction Collection drug_application->collection quantification Scintillation Counting collection->quantification analysis Data Analysis (Calculate EC50 for release) quantification->analysis end End: Determine Release Potency analysis->end

Caption: Workflow for synaptosome neurotransmitter release assay.

Conclusion

The neuropharmacological profile of dextromethcathinone is characterized by its potent activity as a substrate for the dopamine and norepinephrine transporters, leading to the release of these neurotransmitters. Its interaction with the serotonin transporter is significantly weaker, with the dextrorotatory enantiomer being practically inactive at this site. This profile is consistent with its classification as a central nervous system stimulant. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the in vivo consequences of its enantiomer-specific interactions with monoamine transporters and to explore its potential for abuse and neurotoxicity.

References

The Dual Action of (+)-Methcathinone HCl at Dopamine and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the mechanism of action of (+)-methcathinone HCl (MCAT) at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Designed for researchers, scientists, and drug development professionals, this document synthesizes current research findings to elucidate the complex interactions of this potent psychostimulant with key monoamine transporters.

Executive Summary

(+)-Methcathinone, a synthetic cathinone, primarily exerts its stimulant effects by targeting the dopamine and norepinephrine transporters. Its mechanism of action is multifaceted, involving both the inhibition of neurotransmitter reuptake and the promotion of their release, classifying it as a transporter substrate or releaser.[1][2] This dual action leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, underpinning its powerful psychostimulant properties. This guide details the quantitative pharmacology, experimental methodologies for its study, and the intracellular signaling pathways modulated by (+)-methcathinone's interaction with DAT and NET.

Quantitative Pharmacology

The interaction of (+)-methcathinone and its analogs with DAT and NET has been quantified through various in vitro assays, including neurotransmitter release assays, uptake inhibition assays, and radioligand binding studies. The data consistently demonstrate that (+)-methcathinone is a potent agent at both transporters, acting as a substrate that induces reverse transport.[2][3]

Table 1: Neurotransmitter Release Potency (EC₅₀) of (+)-Methcathinone and Analogs

CompoundDAT EC₅₀ (nM)NET Release (% at 10 µM)SERT EC₅₀ (nM)DAT/SERT Selectivity RatioReference
(+)-Methcathinone (1)49.998427086[3]
Cathinone (2)83.196>10,000>120[3]
4-CH₃ Methcathinone (B1676376) (Mephedrone)70.6992924.1[3]
4-F Methcathinone11998145012.2[3]

EC₅₀ values represent the concentration of the drug that elicits 50% of the maximal neurotransmitter release. NET release data is presented as the percentage of release at a 10 µM concentration as full dose-response curves were not always characterized. The DAT/SERT selectivity ratio is calculated as SERT EC₅₀ / DAT EC₅₀.

Table 2: Uptake Inhibition Potency (IC₅₀) and Binding Affinity (Kᵢ) of Substituted Cathinones

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)hDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)Reference
Mephedrone1631162771331481140[4]
Methylone1341436471502522250[4]
4-FMC1045510801171112400[4]

IC₅₀ values represent the concentration of the drug that inhibits 50% of the radiolabeled neurotransmitter uptake. Kᵢ values represent the binding affinity of the drug for the transporter. hDAT, hNET, and hSERT refer to the human transporters.

Core Mechanism of Action: Substrate Behavior and Reverse Transport

(+)-Methcathinone and related cathinones are classified as transporter substrates, distinguishing them from transporter blockers like cocaine.[5][6] As substrates, they are recognized and translocated into the presynaptic neuron by DAT and NET.[2] This inward transport disrupts the normal function of the transporters and triggers a conformational change that facilitates the efflux, or reverse transport, of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[7] This process is independent of vesicular release.

Electrophysiological studies using two-electrode voltage clamp in Xenopus oocytes expressing monoamine transporters confirm this substrate behavior. Transporter substrates like (+)-methcathinone induce inward depolarizing currents, whereas transporter blockers induce outward hyperpolarizing currents.[7]

Experimental Protocols

The characterization of (+)-methcathinone's action at DAT and NET relies on a suite of established in vitro techniques.

Neurotransmitter Release Assay in Rat Brain Synaptosomes

This assay directly measures the ability of a compound to evoke the release of preloaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Rat brain tissue (caudate for DAT and whole brain minus cerebellum and caudate for NET) is homogenized in ice-cold 10% sucrose (B13894) solution. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant containing synaptosomes is collected.[8]

  • Preloading: Synaptosomes are incubated with a radiolabeled substrate, typically [³H]dopamine for DAT assays and [³H]norepinephrine for NET assays, to allow for uptake into the nerve terminals.[2]

  • Drug Incubation: The preloaded synaptosomes are then exposed to various concentrations of (+)-methcathinone HCl.

  • Quantification: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting. The data is used to generate dose-response curves and calculate EC₅₀ values.[8]

G cluster_prep Synaptosome Preparation cluster_assay Release Assay prep1 Homogenize Rat Brain Tissue (in 10% Sucrose) prep2 Centrifuge at 1,000 x g for 10 min prep1->prep2 prep3 Collect Supernatant (Synaptosomes) prep2->prep3 assay1 Preload with [³H]Dopamine or [³H]Norepinephrine prep3->assay1 assay2 Incubate with (+)-Methcathinone HCl assay1->assay2 assay3 Separate Supernatant assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4

Fig. 1: Workflow for Neurotransmitter Release Assay.
Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This assay determines a compound's ability to block the uptake of radiolabeled neurotransmitters into cells heterologously expressing the transporter of interest.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).[9]

  • Incubation: The cells are incubated with various concentrations of (+)-methcathinone HCl.

  • Substrate Addition: A radiolabeled substrate ([³H]dopamine for hDAT or [³H]norepinephrine for hNET) is added to the cells.[9]

  • Termination and Lysis: The uptake process is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting. The data is used to determine the IC₅₀ value of the compound.[9]

G cluster_cell_prep Cell Preparation cluster_assay_flow Uptake Inhibition Assay cell1 Culture HEK293 Cells Expressing hDAT or hNET assay_flow1 Incubate Cells with (+)-Methcathinone HCl cell1->assay_flow1 assay_flow2 Add Radiolabeled Substrate assay_flow1->assay_flow2 assay_flow3 Terminate Uptake (Wash with Cold Buffer) assay_flow2->assay_flow3 assay_flow4 Lyse Cells assay_flow3->assay_flow4 assay_flow5 Quantify Radioactivity (Scintillation Counting) assay_flow4->assay_flow5

Fig. 2: Workflow for Uptake Inhibition Assay.

Intracellular Signaling Pathways

The interaction of (+)-methcathinone with DAT and NET is not limited to direct effects on neurotransmitter flux but also involves the modulation of intracellular signaling cascades. A key player in this process is Protein Kinase C (PKC).

Studies have shown that the effects of methcathinone on DAT function are dependent on PKC activity. The decrease in dopamine uptake caused by methcathinone can be attenuated by PKC inhibitors. This suggests that methcathinone's interaction with the transporter initiates a signaling cascade that involves the activation of PKC, which in turn can modulate transporter function, potentially through phosphorylation of the transporter protein or associated regulatory proteins. Furthermore, this process appears to be calcium-dependent, as calcium chelators can also reduce the impact of methcathinone on DAT.

G MCAT (+)-Methcathinone HCl DAT_NET DAT / NET MCAT->DAT_NET Binds to and is transported by Ca_influx Increased Intracellular Ca²⁺ DAT_NET->Ca_influx Triggers DA_NE_Efflux Dopamine & Norepinephrine Efflux (Reverse Transport) DAT_NET->DA_NE_Efflux Mediates PKC Protein Kinase C (PKC) Activation Ca_influx->PKC Transporter_Mod Transporter Phosphorylation/ Modulation PKC->Transporter_Mod Leads to Transporter_Mod->DA_NE_Efflux Facilitates

Fig. 3: Signaling Pathway of (+)-Methcathinone at DAT/NET.

Conclusion

(+)-Methcathinone HCl is a potent psychostimulant that acts as a substrate for both the dopamine and norepinephrine transporters. Its primary mechanism of action involves competitive inhibition of neurotransmitter reuptake and, more significantly, the induction of transporter-mediated reverse transport, leading to a robust increase in synaptic dopamine and norepinephrine levels. The interaction of (+)-methcathinone with these transporters also engages intracellular signaling pathways, notably involving calcium and Protein Kinase C, which further modulate transporter function. A thorough understanding of these mechanisms is crucial for the development of therapeutic interventions for stimulant abuse and for predicting the pharmacological effects of new synthetic cathinones.

References

The Metabolic Fate of (+)-Methcathinone Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Methcathinone hydrochloride, a psychoactive stimulant of the cathinone (B1664624) class, has been a subject of interest in forensic toxicology and pharmacology due to its potential for abuse. Understanding its metabolic pathways, both in vitro and in vivo, is crucial for developing analytical methods for its detection, assessing its potential for drug-drug interactions, and elucidating its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of (+)-methcathinone, drawing upon data from related synthetic cathinones where specific information on methcathinone (B1676376) is limited.

Core Metabolic Pathways

The metabolism of synthetic cathinones, including methcathinone, primarily proceeds through Phase I and Phase II reactions. Phase I metabolism introduces or exposes functional groups, preparing the molecule for subsequent conjugation in Phase II, which facilitates its excretion.

The principal Phase I metabolic transformations for methcathinone and its analogues are:

  • N-demethylation: The removal of the methyl group from the nitrogen atom.

  • β-Ketone Reduction: The reduction of the ketone group to a secondary alcohol, forming corresponding amino alcohols.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or alkyl side chain.

  • Oxidation: Further oxidation of hydroxylated metabolites, for instance, to a carboxylic acid.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most commonly with glucuronic acid or sulfate.

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes are instrumental in identifying the primary metabolic pathways and the specific enzymes involved. For synthetic cathinones, CYP2D6 has been identified as a major enzyme responsible for their metabolism[1][2]. Other CYP isoforms, such as CYP2C19 and CYP1A2, may also contribute to a lesser extent[3].

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

A general protocol for studying the in vitro metabolism of (+)-methcathinone hydrochloride using human liver microsomes is as follows:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) in a phosphate (B84403) buffer (pH 7.4) would contain:

    • (+)-Methcathinone hydrochloride (e.g., 10 µM final concentration).

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure the continuous supply of the necessary cofactor for CYP enzyme activity.

    • Magnesium chloride (e.g., 3.3 mM), a common cofactor for many enzymes.

  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system after a pre-incubation period to bring the mixture to 37°C. The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Analytical Detection: The metabolites are identified and quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).

In Vivo Metabolism

In vivo studies, typically conducted in animal models such as rats, provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are essential for identifying the major metabolites present in biological fluids like blood and urine.

Studies on the structurally similar compound mephedrone (B570743) in rats have shown that it is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 30 minutes to an hour after administration[4]. The primary metabolites identified in rat and human urine for mephedrone include nor-mephedrone (from N-demethylation), hydroxytolyl-mephedrone (from ring hydroxylation), and dihydromephedrone (from ketone reduction)[2][5]. It is anticipated that (+)-methcathinone follows similar metabolic pathways.

Experimental Protocol: In Vivo Metabolism Study in Rats

A representative protocol for an in vivo metabolism study of (+)-methcathinone hydrochloride in rats is outlined below:

  • Animal Dosing: Male Sprague-Dawley or Wistar rats are administered a specific dose of (+)-methcathinone hydrochloride, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle (e.g., saline).

  • Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration via tail vein or cardiac puncture. Urine is collected over a 24-hour period using metabolic cages.

  • Sample Processing:

    • Blood: Plasma is separated by centrifugation. Both plasma and whole blood can be analyzed.

    • Urine: Samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Extraction: The parent drug and its metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Analysis: The extracts are analyzed by LC-MS/MS or GC-MS to identify and quantify the parent drug and its metabolites.

Quantitative Data

Specific quantitative data on the metabolism of (+)-methcathinone hydrochloride is scarce in the published literature. However, data from studies on the closely related compound mephedrone (4-methylmethcathinone) can provide valuable insights.

Table 1: Pharmacokinetic Parameters of Mephedrone in Rats after Intravenous and Oral Administration [4]

ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)Oral (60 mg/kg)
Cmax (ng/mL) -135 ± 25280 ± 50
Tmax (h) -0.51
AUC (ng·h/mL) 1140 ± 120290 ± 40620 ± 90
Half-life (h) 1.86--
Bioavailability (%) -~10~10

Table 2: Concentrations of Mephedrone and its Metabolites in Forensic Cases (Human) [2]

AnalyteBlood Concentration (µg/kg)Urine Concentration (µg/kg)
Mephedrone 1 - 51700
Hydroxytolyl-mephedrone Not detected - 9190
Nor-mephedrone DetectedDetected
Dihydro-mephedrone DetectedDetected
4-Carboxy-mephedrone DetectedDetected

Visualizations

Metabolic Pathways of (+)-Methcathinone

The following diagram illustrates the primary proposed metabolic pathways for (+)-methcathinone based on the metabolism of related synthetic cathinones.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Methcathinone (+)-Methcathinone Nor_methcathinone Nor-methcathinone Methcathinone->Nor_methcathinone N-demethylation (CYP-mediated) Dihydro_methcathinone Dihydro-methcathinone (Ephedrine/Pseudoephedrine analogues) Methcathinone->Dihydro_methcathinone β-Ketone Reduction Hydroxy_methcathinone Hydroxy-methcathinone Methcathinone->Hydroxy_methcathinone Hydroxylation (CYP-mediated) Glucuronide_conjugate Glucuronide Conjugate Dihydro_methcathinone->Glucuronide_conjugate Glucuronidation Sulfate_conjugate Sulfate Conjugate Dihydro_methcathinone->Sulfate_conjugate Sulfation Carboxy_methcathinone Carboxy-methcathinone Hydroxy_methcathinone->Carboxy_methcathinone Oxidation Hydroxy_methcathinone->Glucuronide_conjugate Glucuronidation Hydroxy_methcathinone->Sulfate_conjugate Sulfation

Caption: Proposed Phase I and Phase II metabolic pathways of (+)-methcathinone.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram outlines the typical workflow for an in vitro metabolism experiment.

Start Start Incubation Prepare Incubation Mixture ((+)-Methcathinone, HLMs, Cofactors) Start->Incubation Incubate Incubate at 37°C Incubation->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze Analyze by LC-MS/MS or HRMS Extract->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro metabolism studies of (+)-methcathinone.

Logical Relationship between In Vitro and In Vivo Metabolism

The following diagram illustrates the relationship and complementary nature of in vitro and in vivo metabolism studies.

cluster_vitro_outcomes cluster_vivo_outcomes In_Vitro In Vitro Studies (e.g., Human Liver Microsomes) Metabolic_Pathways Identify Potential Metabolic Pathways In_Vitro->Metabolic_Pathways Enzyme_ID Identify Key Metabolizing Enzymes (e.g., CYPs) In_Vitro->Enzyme_ID In_Vivo In Vivo Studies (e.g., Animal Models, Human Samples) ADME_Profile Determine ADME Profile (Absorption, Distribution, Metabolism, Excretion) In_Vivo->ADME_Profile Major_Metabolites Identify Major Metabolites in Biological Fluids In_Vivo->Major_Metabolites Pharmacokinetics Determine Pharmacokinetic Parameters In_Vivo->Pharmacokinetics Metabolic_Pathways->In_Vivo Guides in vivo metabolite search Major_Metabolites->In_Vitro Confirms in vitro findings

Caption: The interplay between in vitro and in vivo metabolism studies.

Conclusion

The metabolism of (+)-methcathinone hydrochloride is presumed to follow the general pathways observed for other synthetic cathinones, involving N-demethylation, β-ketone reduction, and hydroxylation, primarily mediated by CYP enzymes, with CYP2D6 likely playing a significant role. While specific quantitative data for (+)-methcathinone remains limited, the provided experimental protocols and data from analogous compounds offer a robust framework for researchers in drug metabolism and toxicology. Further studies are warranted to fully characterize the pharmacokinetic profile and metabolic fate of (+)-methcathinone in humans to better understand its pharmacological and toxicological effects.

References

The Genesis of a Stimulant: A Technical History of Ephedrone's Discovery and Early Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrone, known scientifically as methcathinone (B1676376) (α-methylamino-propiophenone), is a psychoactive stimulant that has traversed a complex path from its initial synthesis in the late 1920s, through evaluation as a potential pharmaceutical, to its use as a recreational drug. This technical guide provides an in-depth historical context of the discovery and initial studies of ephedrone, focusing on the core scientific data and experimental methodologies from the early literature.

Discovery and First Synthesis (1928)

The first documented synthesis of ephedrone is attributed to Hyde, Browning, and Adams in 1928. Their work, published in the Journal of the American Chemical Society, detailed the stereoisomerism of related compounds and inadvertently produced ephedrone as part of their broader investigation into α-amino-β-hydroxy-β-phenylpropiophenones. While the primary focus of their paper was not the synthesis of ephedrone itself, its creation was a pivotal moment in the history of synthetic cathinones.

Early Pharmaceutical Interest and Synthesis Methodology

In the mid-20th century, ephedrone garnered interest from the pharmaceutical industry for its potential therapeutic applications. Notably, Parke, Davis & Co. filed a patent in 1957 for a method of producing l-α-methylaminopropiophenone, a specific enantiomer of ephedrone. This method involved the oxidation of l-ephedrine.

Experimental Protocol: Oxidation of l-Ephedrine (Parke, Davis & Co., 1957)

The following protocol is adapted from U.S. Patent 2,802,865:

Materials:

  • l-Ephedrine

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (B78521) (NaOH)

  • Ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium dichromate in water and sulfuric acid was prepared.

  • This oxidizing solution was added slowly with stirring to a solution of l-ephedrine in water and sulfuric acid at room temperature.

  • The reaction mixture was stirred for an additional 4 to 6 hours at room temperature.

  • The solution was then made alkaline by the addition of sodium hydroxide solution.

  • The alkaline aqueous mixture was extracted with ether to isolate the free base of l-α-methylaminopropiophenone.

  • The ether extracts were combined and treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

  • The solvent was evaporated, and the resulting crude l-α-methylaminopropiophenone hydrochloride was purified by recrystallization from a suitable solvent system (e.g., ethanol-ether).

Quantitative Data:

The patent does not provide a specific yield for this reaction but focuses on the method of obtaining the optically active isomer.

Soviet-Era Research and Use as an Antidepressant

During the 1930s and 1940s, ephedrone, referred to as "Эфедрон" (Ephedrone) in the Soviet Union, was reportedly used as an antidepressant. Scientific literature from this period provides insight into the synthesis and investigation of this compound. A notable publication by Fel'dman, Bel'tsova, and Ginesina in 1962 details a method for synthesizing ephedrone from propiophenone.

Experimental Protocol: Synthesis of Ephedrone from Propiophenone (Fel'dman, Bel'tsova, and Ginesina, 1962)

This method outlines a two-step process starting from the bromination of propiophenone.

Materials:

  • Propiophenone

  • Bromine

  • Methylamine (B109427)

  • Solvent (e.g., benzene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • α-Bromination of Propiophenone: Propiophenone was brominated at the α-position to yield α-bromopropiophenone.

  • Amination: The resulting α-bromopropiophenone was then reacted with methylamine to produce α-methylaminoethyl phenyl ketone (ephedrone).

  • Isolation and Purification: The ephedrone was isolated as its hydrochloride salt and purified.

Quantitative Data:

ProductStarting MaterialYield (%)Melting Point (°C)
Ephedrone HydrochloridePropiophenone70-74175-179

Table 1: Quantitative data from the Soviet-era synthesis of ephedrone hydrochloride.

Pharmacological Studies in the Soviet Union

While historical accounts indicate the use of ephedrone as an antidepressant in the Soviet Union, detailed quantitative pharmacological data from this period are scarce in readily accessible international scientific literature. The research likely existed in Soviet-era pharmaceutical and medical journals, which are not extensively digitized and indexed in Western databases. These studies would have investigated the stimulant and mood-elevating effects of the drug, leading to its clinical application.

Signaling Pathways and Experimental Workflows

The primary chemical transformation in the early synthesis of ephedrone from its precursors involves oxidation. The following diagrams illustrate these pathways.

Synthesis_from_Ephedrine Ephedrine (B3423809) Ephedrine Ephedrone Ephedrone (Methcathinone) Ephedrine->Ephedrone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄) Oxidizing_Agent->Ephedrone

Caption: Oxidation of Ephedrine to Ephedrone.

Synthesis_from_Propiophenone Propiophenone Propiophenone alpha_Bromo α-Bromopropiophenone Propiophenone->alpha_Bromo α-Bromination Bromine Bromine (Br₂) Bromine->alpha_Bromo Ephedrone Ephedrone (Methcathinone) alpha_Bromo->Ephedrone Amination Methylamine Methylamine (CH₃NH₂) Methylamine->Ephedrone

Caption: Synthesis of Ephedrone from Propiophenone.

Conclusion

The initial discovery and study of ephedrone were driven by academic inquiry into stereochemistry and subsequent pharmaceutical interest in its stimulant properties. Early synthesis methods, primarily centered on the oxidation of ephedrine and the amination of α-bromopropiophenone, laid the groundwork for its later, more notorious, history. While quantitative data from the earliest period of its discovery remain elusive, Soviet-era research provides valuable insights into its synthesis and clinical application as an antidepressant. Further archival research into early 20th-century chemical journals and Soviet pharmaceutical literature may yet uncover more detailed quantitative information about the genesis of this potent stimulant.

Probing the Molecular Targets of (+)-Methcathinone Hydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Methcathinone hydrochloride, a psychoactive cathinone (B1664624) and β-keto analogue of methamphetamine, exerts potent central nervous system stimulant effects.[1][2] Its pharmacological actions are primarily attributed to its interaction with monoamine transporters, which regulate the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[3] Understanding the precise binding affinities and functional activities of methcathinone (B1676376) at these and other neural receptors is critical for elucidating its mechanism of action, abuse potential, and potential neurotoxicity. This guide provides a consolidated overview of the receptor binding profile of methcathinone, details the experimental protocols used for its characterization, and visualizes the key scientific workflows and pathways involved.

Data Presentation: Receptor and Transporter Interactions

The primary molecular targets of methcathinone are the plasma membrane monoamine transporters.[3][4] It functions as a potent norepinephrine-dopamine releasing agent (NDRA).[2] Its interaction with these transporters is significantly more potent than its affinity for the serotonin transporter.[2][5] Furthermore, methcathinone and its substituted analogues generally exhibit low affinity for dopamine and various serotonin (5-HT) receptor subtypes.[4][6]

Monoamine Transporter Affinity and Potency

The following table summarizes the quantitative data for methcathinone's interaction with the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Data is presented for both binding affinity (Ki), which measures the strength of binding to the transporter, and functional potency (IC50 for uptake inhibition and EC50 for neurotransmitter release), which measures the drug's effect on transporter activity. For context, values for key analogues and related compounds are also included.

CompoundTransporterBinding Affinity Ki (nM)Uptake Inhibition IC50 (nM)Neurotransmitter Release EC50 (nM)
Methcathinone hDAT460[4]330[4]22 - 49.9[2]
hSERT3,020[4]5,100[4]2,592 - 5,853[2]
hNET158[4]110[4]12.5 - 26.1[2]
S(-)-MethcathinonehDAT--240[5]
hSERT--15,300[5]
hNET--121[5]
R(+)-MethcathinonehDAT--315[5]
hSERT-->50,000 (inactive)[5]
hNET--157[5]
MephedronehDAT1,290[4]470[4]-
(4-MMC)hSERT2,680[4]3,360[4]-
hNET400[4]340[4]-
MethylonehDAT1,590[4]660[4]-
(MDMC)hSERT5,500[4]4,800[4]-
hNET1,100[4]570[4]-

Note: Lower values indicate higher affinity or potency. Data is compiled from studies using heterologously expressed human transporters or rat brain synaptosomes and may vary based on experimental conditions.[2][4][5]

Other CNS Receptor Affinities

Studies have shown that methcathinone and its substituted analogues have significantly lower affinity for other central nervous system receptors compared to monoamine transporters.

Receptor SubtypeInteraction TypeAffinity (Ki)
h5-HT1APartial AgonistMicromolar range (>1000 nM)[4]
h5-HT2AAntagonistLow potency[4][6]
h5-HT2CWeak AntagonistLow potency[4][6]
Dopamine Receptors-No affinity detected[4][6]
hSigma1-High-nanomolar to mid-micromolar range[4][6]

These findings suggest that the primary psychoactive effects of methcathinone are not mediated by direct interactions with these postsynaptic receptors but rather by its potent action on monoamine transporters.[4][6]

Experimental Protocols

The quantitative data presented are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter release/uptake assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like methcathinone) for a specific receptor or transporter.[7][8]

Objective: To measure the displacement of a specific radiolabeled ligand from a receptor by an unlabeled competitor compound.

Methodology:

  • Preparation of Biological Material: Membranes are prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human transporter of interest (e.g., hDAT, hSERT, or hNET).[4][9]

  • Assay Components:

    • Cell Membranes: Containing the target transporter.

    • Radioligand: A high-affinity ligand for the target transporter that is labeled with a radioisotope (e.g., [125I]RTI-55 for monoamine transporters).[9]

    • Competitor Compound: A range of concentrations of unlabeled methcathinone hydrochloride.

    • Assay Buffer: To maintain physiological pH and ionic strength.

  • Procedure:

    • Cell membranes, radioligand (at a fixed concentration), and varying concentrations of methcathinone are incubated together in assay tubes or microplates.[7]

    • The mixture is incubated to allow the binding to reach equilibrium.[7][10]

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.[7]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the unlabeled competitor (methcathinone) increases. The data are plotted as percent inhibition versus competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of methcathinone that inhibits 50% of the specific radioligand binding).[10] The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes from HEK-293 cells expressing hDAT, hSERT, or hNET incubate Incubate Membranes, Radioligand, and Methcathinone to reach equilibrium prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [125I]RTI-55) prep_radioligand->incubate prep_drug Prepare Serial Dilutions of Methcathinone HCl prep_drug->incubate filter Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filter count Quantify Radioactivity on filters via Scintillation Counting filter->count analyze Plot % Inhibition vs. [Methcathinone] count->analyze calculate Calculate IC50 and Ki values (Cheng-Prusoff Equation) analyze->calculate

Workflow for a competitive radioligand binding assay.
Neurotransmitter Release/Uptake Assays

These functional assays measure the ability of a compound to either block the reuptake of neurotransmitters or to induce their release from cells, providing EC50 (for release) or IC50 (for uptake inhibition) values.

Objective: To quantify methcathinone's effect on transporter function (inhibition vs. substrate-mediated release).

Methodology:

  • Cell Culture: Intact HEK-293 cells stably expressing the transporter of interest (hDAT, hSERT, or hNET) are used.[4]

  • Assay Components:

    • Transporter-expressing cells.

    • Radiolabeled Neurotransmitter: e.g., [3H]dopamine (DA), [3H]serotonin (5-HT), or [3H]norepinephrine (NE).[4]

    • Test Compound: Methcathinone hydrochloride at various concentrations.

  • Procedure (for Release Assay):

    • Cells are preloaded by incubating them with a radiolabeled neurotransmitter ([3H]DA, [3H]5-HT, etc.), which is taken up into the cells via the transporters.[3]

    • The cells are washed to remove any external, non-transported radiolabel.

    • The preloaded cells are then exposed to various concentrations of methcathinone.

    • If methcathinone is a transporter substrate (a "releaser"), it will be transported into the cell, causing a reverse transport (efflux) of the preloaded radiolabeled neurotransmitter out of the cell.[3]

    • The amount of radioactivity released into the surrounding buffer is measured after a set incubation period.

  • Data Analysis: The amount of radioactivity released is plotted against the concentration of methcathinone. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of methcathinone that produces 50% of the maximum release effect. An uptake inhibition assay follows a similar principle, but methcathinone is added before the radiolabeled neurotransmitter to measure its ability to block uptake.

Release_Assay_Workflow cluster_loading Preloading Cells cluster_exposure Drug Exposure cluster_measurement Measurement & Analysis preload Incubate HEK-hDAT/hSERT/hNET cells with Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) wash1 Wash cells to remove external radiolabel preload->wash1 expose Expose preloaded cells to varying concentrations of Methcathinone wash1->expose measure Measure radioactivity released from cells into the buffer expose->measure analyze Plot % Release vs. [Methcathinone] measure->analyze calculate Calculate EC50 value analyze->calculate

Workflow for a neurotransmitter release assay.

Signaling Pathways and Functional Implications

Methcathinone's primary mechanism of action is to function as a transporter substrate, particularly at DAT and NET.[2][5] This means it is transported into the presynaptic neuron, which in turn causes the transporter to reverse its direction and release monoamines (dopamine and norepinephrine) from the neuron's cytoplasm into the synapse.[3] This action dramatically increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors and producing the drug's characteristic stimulant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle (stores DA/NE) da_cyto Cytoplasmic Dopamine (DA)/ Norepinephrine (NE) vesicle->da_cyto maintains pool dat Dopamine Transporter (DAT/NET) da_synapse Synaptic DA / NE dat->da_synapse 2. Induces Reverse Transport (Efflux) mcat Methcathinone mcat->dat 1. Binds & Enters receptor Postsynaptic Dopamine Receptors da_synapse->receptor 3. Binds & Activates Postsynaptic\nSignal Postsynaptic Signal receptor->Postsynaptic\nSignal

Methcathinone's action at a monoamine synapse.

References

Methodological & Application

Application Note: Analysis of (+)-Methcathinone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of (+)-methcathinone hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Methcathinone (B1676376) is a psychoactive stimulant and a controlled substance, making its accurate identification and quantification critical in forensic toxicology, clinical chemistry, and pharmaceutical research. The described methodology includes sample preparation with derivatization, GC-MS instrument parameters, and expected quantitative data. A comprehensive workflow diagram is provided to visually guide the user through the analytical process.

Introduction

(+)-Methcathinone, a synthetic cathinone (B1664624) derivative, is a potent central nervous system stimulant. Its structural similarity to other amphetamine-type substances necessitates robust analytical methods for unambiguous identification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, detection, and identification of volatile and semi-volatile compounds like methcathinone. This application note outlines a validated method for the analysis of (+)-methcathinone hydrochloride, often involving a derivatization step to improve chromatographic behavior and mass spectral characteristics.

Experimental Protocols

Sample Preparation (with Derivatization)

Derivatization is a common strategy in the GC-MS analysis of cathinones to enhance thermal stability and produce characteristic mass fragments. Heptafluorobutyric anhydride (B1165640) (HFBA) is a frequently used derivatizing agent.[1][2][3]

Reagents and Materials:

  • (+)-Methcathinone hydrochloride reference standard

  • Ethyl acetate (B1210297) (analytical grade)

  • Heptafluorobutyric anhydride (HFBA)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Heating block or water bath

  • Conical glass vials

Procedure:

  • Standard Preparation: Prepare a stock solution of (+)-methcathinone hydrochloride in a suitable solvent such as methanol. From this stock, prepare working solutions and calibration standards at desired concentrations (e.g., 20, 50, 100, 500, 1000, and 2000 ng/mL).[1]

  • Extraction (from matrices like oral fluid): For samples in biological matrices, perform a liquid-liquid extraction. To 0.5 mL of the sample, add an internal standard and extract with ethyl acetate.[1][2][3]

  • Drying: Transfer the ethyl acetate layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate followed by 50 µL of HFBA.[1][2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 65-70°C for 30 minutes in a heating block.[1][2]

  • Final Preparation:

    • Allow the sample to cool to room temperature.

    • Evaporate the mixture to dryness again under a stream of nitrogen.

    • Reconstitute the derivatized residue in 50 µL of ethyl acetate.[1]

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a representative example and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnVF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
Carrier GasHelium at a constant flow rate of 1 mL/min.[1]
Injection ModeSplitless.[1]
Injection Volume1-2 µL.[1]
Injector Temperature250°C.[1]
Oven ProgramInitial temperature 80°C, hold for 2 min, then ramp at 15°C/min to 230°C, and hold for 2 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-500 m/z (in full scan mode)
Transfer Line Temp.250°C.[1]
Ion Source Temp.230°C
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

The mass spectrometer, when operated in full scan mode, will produce a mass spectrum for the derivatized (+)-methcathinone. For quantitative analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity.

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for HFBA-derivatized Methcathinone

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methcathinone-HFBA derivative254210105

Data sourced from a study on cathinone derivatives, where these ions were monitored for methcathinone.[1][2][3]

Fragmentation Pattern

The fragmentation of methcathinone in the mass spectrometer provides a unique fingerprint for its identification. The primary fragmentation involves cleavage of the carbon-carbon bond adjacent to the carbonyl group and the nitrogen atom. For the underivatized molecule, a major fragment is observed at m/z 58, corresponding to the iminium ion [CH3NH=CHCH3]+.[4] The derivatization with HFBA leads to a different fragmentation pattern, with characteristic ions as listed in Table 2.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of (+)-methcathinone hydrochloride, from sample receipt to data analysis.

GCMS_Workflow GC-MS Analysis Workflow for (+)-Methcathinone HCl cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt ((+)-Methcathinone HCl) Extraction Liquid-Liquid Extraction (if required) Sample->Extraction Standard_Prep Standard Preparation Derivatization Derivatization with HFBA (70°C for 30 min) Standard_Prep->Derivatization Drying1 Evaporation to Dryness Extraction->Drying1 Drying1->Derivatization Drying2 Final Evaporation Derivatization->Drying2 Reconstitution Reconstitution in Ethyl Acetate Drying2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of (+)-methcathinone HCl.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of (+)-methcathinone hydrochloride. The use of derivatization with HFBA enhances the chromatographic and mass spectrometric properties of the analyte, allowing for sensitive and selective detection. This protocol is suitable for implementation in forensic, clinical, and research laboratories for the analysis of synthetic cathinones. Proper method validation should be performed by individual laboratories to ensure data quality and accuracy.

References

Application Note: Quantification of (+)-Methcathinone HCl using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Methcathinone, a chiral synthetic cathinone (B1664624), is a psychoactive substance with stimulant properties. Accurate and robust analytical methods are essential for its quantification in various matrices for forensic toxicology, pharmacological research, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a widely employed technique for the analysis of synthetic cathinones.[1][2][3] This application note details a validated HPLC-UV method for the quantification of (+)-methcathinone HCl. The method described provides a framework for achieving chiral separation and accurate measurement of the specific enantiomer.

Principle of the Method

This method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation of (+)-methcathinone from its (-)-enantiomer.[4] The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. A normal-phase elution mode is often employed for such separations.[5] Quantification is achieved by comparing the peak area of the (+)-methcathinone HCl analyte in a sample to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for the quantification of cathinone derivatives. The specific values for (+)-methcathinone HCl would be determined during method validation.

ParameterTypical Performance
Linearity Range1 - 250 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.75 - 40 ng/mL[6][7]
Limit of Quantification (LOQ)1 - 100 ng/mL[6][7]
Intra-day Precision (%RSD)< 1.5%[6]
Inter-day Precision (%RSD)< 2.5%[6]
Accuracy/Recovery84 - 115%[7]
Retention TimeAnalyte-specific (e.g., ~2-4 min)[8]

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralpak® series), is recommended for the enantioseparation of cathinones.[4][9]

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (+)-methcathinone HCl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

4. Preparation of Sample Solutions

  • The sample preparation will depend on the matrix. For seized materials, a simple dissolution in methanol followed by filtration is often sufficient.[10]

  • For biological matrices like urine or plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove interferences.[1][6]

    • General LLE Protocol: To 1 mL of the biological sample, add a suitable internal standard. Adjust the pH to basic (e.g., pH 9-10) and extract with an organic solvent like a mixture of anisole, dichloromethane, and ether.[8] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

5. HPLC Conditions

  • Column: Chiralpak® AS-H (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: A typical mobile phase for chiral separation of cathinones is a mixture of n-hexane, isopropanol, and triethylamine (e.g., 97:3:0.1, v/v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[9] or 220 nm[11]

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's recommendations.

7. Data Analysis

  • Identify the peak corresponding to (+)-methcathinone HCl based on the retention time obtained from the standard.

  • Integrate the peak area of the (+)-methcathinone HCl peak in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of (+)-methcathinone HCl in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->Injection HPLC_System HPLC System Setup (Column Equilibration) HPLC_System->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of (+)-Methcathinone HCl Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of (+)-methcathinone HCl.

References

Application of (+)-Methcathinone HCl in Rodent Models of Psychostimulant Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Methcathinone (MCAT), a psychoactive substance of the cathinone (B1664624) class, is structurally similar to amphetamine and methamphetamine.[1] It functions primarily by modulating monoamine neurotransmitter systems, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] Like other psychostimulants, MCAT is known to inhibit the reuptake and promote the release of these neurotransmitters, leading to increased synaptic concentrations and subsequent behavioral effects.[1][3] Due to these properties, rodent models are extensively utilized to investigate the psychostimulant, rewarding, and reinforcing effects of (+)-methcathinone HCl, providing crucial insights into its abuse liability and neurobiological mechanisms.[1][4]

This document provides detailed application notes and standardized protocols for key behavioral assays in rodents, including locomotor activity, conditioned place preference, and intravenous self-administration, to assess the psychostimulant effects of (+)-methcathinone HCl.

Mechanism of Action

(+)-Methcathinone HCl primarily acts as a dopamine (DA) and norepinephrine (NE) releasing agent, with a less pronounced effect on serotonin (5-HT).[4] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to block neurotransmitter reuptake and facilitate their release into the synaptic cleft.[2][3] This surge in extracellular dopamine in the brain's reward pathways is strongly associated with the psychostimulant and rewarding effects of the drug.[5][6] Studies have shown that (+)-methcathinone can rapidly decrease the function of the dopamine transporter, contributing to its potent effects.[7][8] The locomotor-stimulating effects of MCAT are mediated by the activation of dopaminergic neurotransmission, as these effects can be abolished by a D1-dopamine receptor antagonist.[6]

Methcathinone_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA Synapse Synapse DAT Dopamine Transporter (DAT) DA_cyto DAT->DA_cyto Reuptake MCAT (+)-Methcathinone HCl MCAT->DA_vesicle Promotes Release MCAT->DAT Blocks Reuptake DA_synapse Increased Extracellular Dopamine DA_receptor Dopamine Receptors (D1, D2) DA_synapse->DA_receptor Binding Response Psychostimulant Effects DA_receptor->Response Signal Transduction

Proposed mechanism of (+)-methcathinone action.

Data Presentation: Summary of Psychostimulant Effects

The following tables summarize quantitative data from rodent studies investigating the psychostimulant effects of (+)-methcathinone and its analogs.

Table 1: Locomotor Activity
CompoundAnimal ModelDose Range (mg/kg)RoutePrimary Locomotor EffectDuration of EffectCitation(s)
(+)-MethcathinoneMice1 - 30i.p.Dose-dependent increase100 - 180 minutes[9]
(+)-MethcathinoneMice1, 3, 10s.c.Dose-dependent increase~120 minutes[5][6]
(+)-MethcathinoneMice10i.p.Potent stimulation> 120 minutes[6]
3-FMCMice3, 10i.p.Significant increase> 120 minutes[6]
4-MECMice30 - 100i.p.Dose-dependent increase~110 minutes[9]
PentedroneMice10 - 100i.p.Dose-dependent increase120 - 170 minutes[9]
PentyloneMice10 - 100i.p.Dose-dependent increase120 - 170 minutes[9]

i.p. = intraperitoneal; s.c. = subcutaneous; 3-FMC = 3-Fluoromethcathinone; 4-MEC = 4-Methylethcathinone

Table 2: Conditioned Place Preference (CPP)
CompoundAnimal ModelDose (mg/kg)RouteOutcomeCitation(s)
3-MMCRats3, 10i.p.Induced CPP[10]
Mephedrone (B570743) (4-MMC)Rats10, 20i.p.Induced CPP[11]
Mephedrone (4-MMC)Female Rats10i.p.Induced CPP[11]

i.p. = intraperitoneal; 3-MMC = 3-Methylmethcathinone

Table 3: Intravenous Self-Administration (IVSA)
CompoundAnimal ModelEffective Dose Range (mg/kg/infusion)ScheduleKey FindingsCitation(s)
Mephedrone (4-MMC)Female RatsNot specifiedNot specifiedRats acquired self-administration of 4-MMC.[11][12]
Mephedrone (4-MMC)Male Rats0.1 (peak responding)FR1Rats readily self-administered mephedrone.[13]
Methamphetamine (comparator)Male Rats0.01 (peak responding)FR1Mephedrone is about tenfold less potent than methamphetamine.[13]
4-MECMale Rats0.8FR5Maintained self-administration above saline levels.[14]

FR = Fixed-Ratio

Experimental Protocols

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Behavioral Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Housing Habituation Habituation to Apparatus Animal_Acclimation->Habituation Drug_Prep Drug Preparation ((+)-Methcathinone HCl in Saline) Drug_Admin Drug/Vehicle Administration Drug_Prep->Drug_Admin Habituation->Drug_Admin Pre-treatment Data_Collection Behavioral Data Collection Drug_Admin->Data_Collection Immediate Data_Processing Data Processing & Quantification Data_Collection->Data_Processing Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stats Results Results Interpretation Stats->Results

General experimental workflow for rodent behavioral assays.
Protocol 1: Locomotor Activity Assessment

Objective: To quantify the stimulant effects of (+)-methcathinone HCl on spontaneous locomotor activity in rodents.

Apparatus:

  • Open-field locomotor activity chambers (e.g., 40.5 x 40.5 x 30.5 cm) equipped with infrared beams to detect movement.[15]

  • Sound-attenuating chambers to house the activity monitors.[15]

Animals:

  • Male C57BL/6J mice (9–12 weeks of age) or adult male Sprague-Dawley rats.[5]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]

Procedure:

  • Habituation: Prior to testing, habituate the animals to the testing environment. Place each animal in an activity chamber for a set period (e.g., 30-60 minutes) for 2-3 consecutive days to reduce novelty-induced hyperactivity.[5]

  • Drug Administration:

    • Dissolve (+)-methcathinone HCl in sterile 0.9% saline.

    • Administer the desired dose (e.g., 1, 3, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][9] The injection volume is typically 1 ml/kg for rats and 10 ml/kg (or 0.1 mL/10 g) for mice.[5]

    • A control group should receive vehicle (0.9% saline) injections.

  • Data Collection:

    • Immediately following the injection, place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks/rearing) for a specified duration (e.g., 60 to 180 minutes).[5][9]

    • Collect data in time bins (e.g., 5 or 10-minute intervals) to analyze the time course of the drug's effect.[5]

Data Analysis:

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment (dose) and time as factors.

  • Follow up with post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual dose effects against the vehicle control group.

  • The effective dose 50 (ED₅₀) can be calculated from the dose-effect curve at the time of peak effect.[9]

Protocol 2: Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of (+)-methcathinone HCl by measuring the animal's preference for an environment previously paired with the drug.[16][17]

Apparatus:

  • A three-compartment CPP apparatus. The two outer conditioning compartments should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).[17] A smaller, neutral center compartment connects the two outer compartments. Removable guillotine doors are used to restrict access to specific compartments.

Animals:

  • Adult male Sprague-Dawley rats or mice.[10]

  • Housing conditions should be the same as for locomotor activity studies.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place the animal in the center compartment with the doors to the outer compartments open.

    • Allow the animal to freely explore all three compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine any initial bias. A counterbalanced design is often used, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.[17]

  • Conditioning (4-8 days):

    • This phase consists of alternating injections of drug and vehicle.

    • Drug Pairing: On drug conditioning days (e.g., Days 2, 4, 6, 8), administer (+)-methcathinone HCl (e.g., 3 or 10 mg/kg, i.p.) and immediately confine the animal to one of the outer compartments for 30-45 minutes.[10]

    • Vehicle Pairing: On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer a vehicle injection and confine the animal to the opposite outer compartment for the same duration.

  • Post-Conditioning (Test Day):

    • The day after the final conditioning session, place the animal (in a drug-free state) in the center compartment with free access to all compartments for 15-20 minutes.

    • Record the time spent in each of the outer compartments.

Data Analysis:

  • Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.

  • Use a paired t-test to compare the time spent in the drug-paired compartment during the post-conditioning test versus the pre-conditioning baseline.

  • An independent t-test or one-way ANOVA can be used to compare the preference scores between the drug-treated group and a saline-treated control group.

  • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[17]

Protocol 3: Intravenous Self-Administration (IVSA)

Objective: To model the reinforcing effects and abuse liability of (+)-methcathinone HCl by allowing animals to learn to perform an action (e.g., lever press, nose poke) to receive an intravenous infusion of the drug.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and a drug infusion pump connected to a liquid swivel and tether system.

Animals:

  • Male Sprague-Dawley or Wistar rats.[13]

  • Animals must be surgically implanted with a chronic indwelling intravenous catheter into the jugular vein. Allow 5-7 days for recovery post-surgery.[14] Catheter patency should be checked regularly.[14]

Procedure:

  • Acquisition/Training:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).

    • A response on the "active" lever results in a brief intravenous infusion of (+)-methcathinone HCl (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light. A response on the "inactive" lever has no programmed consequence.[13]

    • Training typically occurs under a fixed-ratio 1 (FR1) schedule, where every active response is reinforced.

    • Acquisition is considered stable when the animal shows a consistent pattern of responding and discriminates between the active and inactive levers.

  • Dose-Response Determination:

    • Once responding is stable, test different unit doses of the drug (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to generate a dose-response curve.

    • This is typically done under a fixed-ratio schedule (e.g., FR5, where five responses are required for one infusion).[14]

  • Motivation to Self-Administer (Progressive-Ratio Schedule):

    • To assess the motivation for the drug, a progressive-ratio (PR) schedule can be implemented.

    • In a PR schedule, the number of responses required for each subsequent infusion increases progressively.

    • The "breakpoint," or the last ratio completed before the animal ceases to respond, is used as a measure of the drug's reinforcing efficacy. A higher breakpoint indicates a stronger reinforcing effect.[13]

Data Analysis:

  • For acquisition and dose-response, the primary measures are the number of infusions earned and the number of active vs. inactive lever presses. Data are typically analyzed using ANOVA.

  • For the PR schedule, the breakpoint is the key dependent variable. Differences in breakpoints between doses or drugs are analyzed using ANOVA or t-tests.

References

Application Notes and Protocols for Studying Dopamine Release Mechanisms in Synaptosomes Using (+)-Methcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-methcathinone hydrochloride as a tool to investigate the mechanisms of dopamine (B1211576) release from presynaptic nerve terminals (synaptosomes). The following sections detail the underlying principles, experimental protocols, and expected outcomes.

Introduction

(+)-Methcathinone hydrochloride, a potent central nervous system stimulant, exerts its effects primarily by interacting with monoamine transporters.[1][2][3] Its structural similarity to amphetamine suggests a mechanism involving the reversal of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[2][4] Synaptosomes, which are isolated, sealed presynaptic nerve terminals, provide an excellent in vitro model to study the direct effects of psychoactive substances on neurotransmitter release mechanisms.[5][6][7] By using synaptosomes, researchers can investigate the molecular interactions of (+)-methcathinone hydrochloride with DAT and characterize its dopamine-releasing properties in a controlled environment.

Principle of the Assay

The core principle of this application is to measure the amount of dopamine released from pre-loaded synaptosomes upon exposure to (+)-methcathinone hydrochloride. Synaptosomes are first isolated from dopamine-rich brain regions, typically the striatum.[8][9] They are then incubated with radiolabeled dopamine (e.g., [³H]DA) which is taken up into the synaptic vesicles via the dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT).[5] After washing away excess radiolabel, the synaptosomes are exposed to various concentrations of (+)-methcathinone hydrochloride. The amount of released [³H]DA into the surrounding buffer is then quantified, providing a measure of the drug's dopamine-releasing efficacy and potency.

Data Presentation

The following tables summarize the quantitative data for methcathinone (B1676376) and its analogs from studies using rat brain synaptosomes. This data is crucial for comparative analysis and for understanding the structure-activity relationships of cathinone (B1664624) derivatives.

Table 1: Dopamine and Serotonin (B10506) Transporter Release Activity of Methcathinone and Analogs [1]

CompoundDAT EC50 (nM)SERT EC50 (nM)DAT/SERT Selectivity Ratio
Methcathinone (1)49.9427086
Cathinone (2)83.1>10000>120
2-F-methcathinone (7)48.7>10000>205
3-Br-methcathinone (11)28.01374.9
3-Cl-methcathinone (12)46.84108.8
3-F-methcathinone (13)51.5146028.3

EC50 values represent the concentration of the compound that elicits 50% of the maximal dopamine or serotonin release. A lower EC50 value indicates higher potency. The DAT/SERT selectivity ratio is calculated as SERT EC50 / DAT EC50.

Experimental Protocols

Protocol 1: Preparation of Striatal Synaptosomes

This protocol is adapted from established methods for isolating functional synaptosomes from rodent brain tissue.[8][10][11]

Materials:

  • Rodent brain (e.g., mouse or rat)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4), ice-cold

  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4), ice-cold

  • Glass homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly dissect the striata on an ice-cold surface.

  • Place the tissue in a glass homogenizer with 1 ml of ice-cold sucrose buffer per striatum.[8]

  • Homogenize the tissue with 10-15 gentle strokes.[8]

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Centrifuge the supernatant at 12,500 x g for 20 minutes at 4°C.[8]

  • Discard the supernatant. The resulting pellet contains the synaptosomes.[8]

  • Gently resuspend the synaptosomal pellet in an appropriate volume of KRH buffer.

Protocol 2: [³H]Dopamine Release Assay Using Superfusion

This protocol describes a superfusion method to measure dopamine release, which allows for the continuous monitoring of release over time.[7][12][13]

Materials:

  • Prepared striatal synaptosomes

  • [³H]Dopamine

  • Superfusion system with microchambers

  • KRH buffer

  • (+)-Methcathinone hydrochloride solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-load the synaptosomes by incubating them with [³H]dopamine (e.g., 50 nM) in KRH buffer for 30 minutes at 37°C.

  • After incubation, gently wash the synaptosomes with fresh KRH buffer to remove excess unincorporated [³H]dopamine. This can be done by centrifugation and resuspension.

  • Place a portion of the pre-loaded synaptosomes into each chamber of the superfusion system.

  • Begin the superfusion with KRH buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions every 5-10 minutes to establish a stable baseline of spontaneous [³H]dopamine release.

  • After establishing a stable baseline, switch the superfusion medium to KRH buffer containing the desired concentration of (+)-methcathinone hydrochloride.

  • Continue collecting fractions to measure the drug-evoked release of [³H]dopamine.

  • At the end of the experiment, lyse the synaptosomes in the chambers to determine the total remaining [³H]dopamine.

  • Add scintillation fluid to each collected fraction and the lysed synaptosome samples.

  • Quantify the radioactivity in each sample using a liquid scintillation counter.

  • Express the amount of [³H]dopamine released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction collection.

Visualizations

Signaling Pathway of (+)-Methcathinone Hydrochloride-Induced Dopamine Release

methcathinone_dopamine_release cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Presynaptic Terminal Methcathinone Methcathinone DAT Dopamine Transporter (DAT) Methcathinone->DAT Binds to and reverses Dopamine_ext Dopamine DAT->Dopamine_ext Efflux Dopamine_int Dopamine Dopamine_int->DAT Transported out Vesicle Synaptic Vesicle Vesicle->Dopamine_int Release into cytosol

Caption: Mechanism of (+)-methcathinone induced dopamine release.

Experimental Workflow for Dopamine Release Assay

dopamine_release_workflow A 1. Isolate Striatal Synaptosomes B 2. Pre-load with [³H]Dopamine A->B C 3. Wash to Remove Excess [³H]DA B->C D 4. Superfusion with KRH Buffer (Baseline) C->D E 5. Superfusion with (+)-Methcathinone HCl D->E F 6. Collect Fractions E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (Calculate % Release) G->H

References

Application Notes and Protocols for the Development of Immunoassays for (+)-Methcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Methcathinone hydrochloride, a synthetic cathinone, is a psychoactive substance with a high potential for abuse. Its structural similarity to amphetamines presents a challenge for specific and sensitive detection in biological samples. Immunoassays offer a rapid, high-throughput, and cost-effective screening method for the detection of (+)-methcathinone in forensic and clinical settings. These application notes provide a comprehensive overview of the principles and methodologies involved in the development of competitive enzyme-linked immunosorbent assays (ELISAs) for (+)-methcathinone hydrochloride. Detailed experimental protocols for key stages of immunoassay development are provided to guide researchers in this field.

Principle of Competitive ELISA for (+)-Methcathinone Detection

The most common immunoassay format for the detection of small molecules like (+)-methcathinone is the competitive ELISA. In this assay, free (+)-methcathinone in a sample competes with a labeled (+)-methcathinone-enzyme conjugate for a limited number of binding sites on a specific anti-methcathinone antibody that is coated onto a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of (+)-methcathinone in the sample. After a washing step to remove unbound substances, a substrate is added, which is converted by the bound enzyme into a colored product. The intensity of the color is then measured, and a lower absorbance indicates a higher concentration of (+)-methcathinone in the sample.

Experimental Protocols

Synthesis of a Methcathinone (B1676376) Hapten with a Carboxylic Acid Linker

To elicit an immune response and produce antibodies against the small molecule (+)-methcathinone, it must first be covalently linked to a larger carrier protein. This is achieved by first synthesizing a derivative of methcathinone, known as a hapten, which contains a functional group (e.g., a carboxylic acid) that can be used for conjugation.

Materials:

  • Precursor molecule for methcathinone synthesis (e.g., 2-bromopropiophenone)

  • Methylamine

  • A bifunctional linker with a terminal carboxylic acid (e.g., succinic anhydride)

  • Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

  • Reagents for chemical reactions (e.g., triethylamine)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Protocol:

  • Synthesis of (+)-Methcathinone: The synthesis of (+)-methcathinone can be achieved through various established organic chemistry routes. A common method involves the reaction of a suitable precursor like 2-bromopropiophenone (B137518) with methylamine.[1]

  • Introduction of a Linker Arm: To create a point of attachment for the carrier protein, a linker arm with a terminal carboxyl group is introduced to the methcathinone molecule. This is often done by reacting the secondary amine of methcathinone with a molecule like succinic anhydride. This reaction results in the formation of a methcathinone derivative with a carboxylic acid functional group.

  • Purification: The synthesized hapten is purified using techniques such as column chromatography to remove unreacted reagents and byproducts. The purity of the hapten is confirmed by analytical methods like NMR and mass spectrometry.

Conjugation of Methcathinone Hapten to Carrier Proteins (BSA and OVA)

The methcathinone hapten is conjugated to immunogenic carrier proteins, such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for assay development, using the carbodiimide (B86325) reaction (EDC/NHS chemistry).

Materials:

  • Methcathinone hapten with a carboxyl group

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation buffer (e.g., 0.1 M MES buffer, pH 4.5-5)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Dialysis tubing or desalting columns

  • UV-Vis spectrophotometer

Protocol:

  • Protein Preparation: Dissolve BSA or OVA in the conjugation buffer at a concentration of 5-10 mg/mL.

  • Hapten Activation: Dissolve the methcathinone hapten in an appropriate solvent (e.g., DMF or DMSO) and add it to the protein solution. Add a molar excess of EDC and NHS to the hapten-protein mixture. The EDC activates the carboxyl group of the hapten, and NHS stabilizes the active intermediate.[2][3]

  • Conjugation Reaction: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Remove unreacted hapten and crosslinking reagents by dialysis against PBS or by using a desalting column.

  • Characterization of the Conjugate: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Production of Anti-Methcathinone Monoclonal Antibodies

Monoclonal antibodies offer high specificity and a consistent supply for immunoassay development. The following is a general protocol for their production using hybridoma technology.

Materials:

  • Methcathinone-BSA conjugate (immunogen)

  • BALB/c mice

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG) for cell fusion

  • HAT (hypoxanthine-aminopterin-thymidine) selection medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA plates coated with methcathinone-OVA

  • Cell culture reagents and equipment

Protocol:

  • Immunization: Immunize BALB/c mice with the methcathinone-BSA conjugate emulsified in an adjuvant. Administer several booster injections over a period of several weeks to elicit a strong immune response.

  • Hybridoma Production: After a sufficient immune response is achieved, sacrifice the mice and isolate spleen cells (B cells). Fuse the spleen cells with myeloma cells using PEG to create hybridoma cells.[4]

  • Selection and Screening: Select for fused hybridoma cells by culturing them in HAT medium. Screen the supernatants from the hybridoma cultures for the presence of anti-methcathinone antibodies using an ELISA with plates coated with methcathinone-OVA.

  • Cloning and Expansion: Isolate and clone the hybridoma cells that produce the desired antibodies by limiting dilution. Expand the positive clones to produce larger quantities of the monoclonal antibody.

  • Antibody Purification: Purify the monoclonal antibody from the cell culture supernatant using protein A or protein G affinity chromatography.[4]

Development of a Competitive ELISA

Materials:

  • Anti-methcathinone monoclonal antibody

  • Methcathinone-horseradish peroxidase (HRP) conjugate

  • 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • (+)-Methcathinone hydrochloride standard solutions

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Antibody Coating: Dilute the anti-methcathinone antibody in coating buffer and add it to the wells of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Wash the plate. Add standard solutions of (+)-methcathinone hydrochloride or unknown samples to the wells, followed by the addition of the methcathinone-HRP conjugate. Incubate for a specified time (e.g., 1 hour) at room temperature to allow for the competitive binding reaction.

  • Washing: Wash the plate thoroughly to remove any unbound reagents.

  • Substrate Addition and Color Development: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzyme-substrate reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the (+)-methcathinone hydrochloride standards. Use this curve to determine the concentration of (+)-methcathinone in the unknown samples.

Data Presentation

Table 1: Performance Characteristics of a Commercial Methcathinone Immunoassay
ParameterResultReference
Assay FormatBiochip Array Technology Immunoassay[5][6]
Target AntibodyBath Salt I (BSI) for mephedrone/methcathinone[5][6]
Limit of Detection (LOD)0.18 - 0.35 µg/L[5][6]
Intra-assay Imprecision<20%[5][6]
Inter-assay Imprecision18-42%[5][6]
Linearity (R²)>0.98[5][6]
Table 2: Cross-Reactivity of the Bath Salt I (BSI) Immunoassay with Other Compounds
CompoundCross-Reactivity (%)Reference
Mephedrone100[5][6]
Methcathinone High (not specified) [5][6]
MethyloneSignificant[5][6]
FlephedroneSignificant[5][6]
NaphyroneSome[5][6]
PentedroneSome[5][6]

Visualizations

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_assay Immunoassay Development hapten_synthesis 1. Hapten Synthesis (+)-Methcathinone derivative with a linker arm conjugation 2. Conjugation Hapten linked to carrier proteins (BSA, OVA) hapten_synthesis->conjugation EDC/NHS Chemistry immunization 3. Immunization Inject mice with Methcathinone-BSA conjugation->immunization hybridoma 4. Hybridoma Production Fuse spleen cells with myeloma cells immunization->hybridoma screening 5. Screening & Cloning Select antibody-producing hybridomas hybridoma->screening purification 6. Antibody Purification Isolate monoclonal antibodies screening->purification elisa_dev 7. Competitive ELISA Assay optimization and validation purification->elisa_dev Competitive_ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_detection Detection antibody Anti-Methcathinone Antibody (coated) meth (+)-Methcathinone (Analyte) meth_conj Methcathinone-Enzyme Conjugate bound_meth Antibody-Methcathinone Complex meth->bound_meth Binds bound_conj Antibody-Conjugate Complex meth_conj->bound_conj Binds substrate Substrate bound_conj->substrate Enzyme converts unbound_meth Unbound Methcathinone unbound_conj Unbound Conjugate product Colored Product substrate->product signal Signal Intensity (Inversely proportional to analyte concentration) product->signal Antibody_Hapten_Recognition cluster_antibody Antibody Binding Site cluster_hapten Hapten (Methcathinone) cluster_interaction Molecular Interactions ab_pocket Specific 3D structure complementary to the hapten hapten_mol Unique chemical structure and functional groups h_bonds Hydrogen Bonds ab_pocket->h_bonds vdw Van der Waals Forces ab_pocket->vdw hydrophobic Hydrophobic Interactions ab_pocket->hydrophobic hapten_mol->h_bonds hapten_mol->vdw hapten_mol->hydrophobic

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels After (+)-Methcathinone HCl Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for utilizing in vivo microdialysis to measure extracellular dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels in the nucleus accumbens of rats following the administration of (+)-methcathinone HCl (MCAT). This powerful technique offers real-time insights into the neurochemical effects of psychostimulants, crucial for understanding their mechanism of action, abuse potential, and for the development of potential therapeutic interventions.

Introduction

(+)-Methcathinone (MCAT) is a potent central nervous system stimulant that functions as a monoamine transporter substrate, triggering the release of dopamine and serotonin.[1] In vivo microdialysis is a widely used neuropharmacological technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely-moving animals.[2][3] This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the precise quantification of neurotransmitter dynamics in response to pharmacological agents like MCAT.

Data Presentation

The following tables summarize the dose-dependent effects of (+)-methcathinone HCl on dopamine and serotonin levels in the nucleus accumbens of male Sprague-Dawley rats. The data is presented as the peak percentage increase from baseline levels.

Table 1: Peak Percentage Increase in Extracellular Dopamine Levels in the Nucleus Accumbens Following (+)-Methcathinone HCl Administration

Dose of (+)-Methcathinone HCl (mg/kg, i.v.)Peak Increase in Dopamine (% of Baseline)
0.32~200%
1.0~450%
3.2~800%

Data extrapolated from Suyama et al. "Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin."[1]

Table 2: Peak Percentage Increase in Extracellular Serotonin Levels in the Nucleus Accumbens Following (+)-Methcathinone HCl Administration

Dose of (+)-Methcathinone HCl (mg/kg, i.v.)Peak Increase in Serotonin (% of Baseline)
0.32No significant increase
1.0~150%
3.2~300%

Data extrapolated from Suyama et al. "Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin."[1]

Experimental Protocols

This section outlines the detailed methodology for conducting an in vivo microdialysis study to assess the effects of (+)-methcathinone HCl on neurotransmitter levels.

Protocol 1: Animal Surgery - Guide Cannula Implantation
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are to be used. Animals should be housed individually and allowed to acclimate for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes for skull screws to anchor the dental cement.

    • Using a stereotaxic atlas, determine the coordinates for the nucleus accumbens.

    • Drill a burr hole at the target coordinates.

    • Slowly lower a guide cannula to the desired depth, just above the nucleus accumbens.

    • Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.

  • Probe Insertion: Gently insert a microdialysis probe (e.g., with a 2 mm membrane) through the guide cannula into the nucleus accumbens.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

  • Stabilization: Allow the system to stabilize for at least 60-90 minutes before collecting baseline samples.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples at 10-20 minute intervals.

  • (+)-Methcathinone HCl Administration:

    • Dissolve (+)-methcathinone HCl in sterile 0.9% saline.

    • Administer the desired dose intravenously (i.v.). A vehicle-only group (saline) should be included as a control.

  • Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 2-3 hours following drug administration.

  • Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.

Protocol 3: Neurotransmitter Analysis by HPLC-ECD
  • Sample Preparation: Thaw the dialysate samples on ice.

  • HPLC System: Use a high-performance liquid chromatography system equipped with an electrochemical detector.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 5-10 µL) of the dialysate onto a reverse-phase C18 column.

    • Use a mobile phase optimized for the separation of dopamine and serotonin. A common mobile phase consists of a phosphate/citrate buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and a small percentage of organic solvent like methanol.

  • Electrochemical Detection:

    • Set the potential of the working electrode to an optimal level for the oxidation of dopamine and serotonin (e.g., +0.6 to +0.8 V).

  • Quantification:

    • Identify and quantify dopamine and serotonin peaks based on their retention times and peak heights/areas compared to standard solutions of known concentrations.

    • Express the results as a percentage change from the average baseline concentration for each animal.

Visualizations

Signaling Pathway of (+)-Methcathinone

methcathinone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MCAT (+)-Methcathinone HCl DAT Dopamine Transporter (DAT) MCAT->DAT Enters neuron via DAT SERT Serotonin Transporter (SERT) MCAT->SERT Enters neuron via SERT DA_cyto Cytosolic Dopamine DAT->DA_cyto Reuptake Inhibition DA_synapse Dopamine S5HT_cyto Cytosolic Serotonin SERT->S5HT_cyto Reuptake Inhibition S5HT_synapse Serotonin Vesicles_DA Dopamine Vesicles Vesicles_DA->DA_cyto Disrupts vesicular storage Vesicles_5HT Serotonin Vesicles Vesicles_5HT->S5HT_cyto Disrupts vesicular storage DA_cyto->DAT Reverse Transport S5HT_cyto->SERT Reverse Transport

Caption: Mechanism of (+)-methcathinone action on dopamine and serotonin transporters.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow cluster_setup Pre-Experiment cluster_experiment Microdialysis Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Preparation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Operative Recovery (5-7 days) surgery->recovery habituation Habituation to Experimental Chamber recovery->habituation probe_insertion Microdialysis Probe Insertion habituation->probe_insertion perfusion aCSF Perfusion & System Stabilization probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin (+)-Methcathinone HCl Administration (i.v.) baseline->drug_admin post_drug_collection Post-Administration Sample Collection drug_admin->post_drug_collection sample_storage Sample Storage (-80°C) post_drug_collection->sample_storage hplc_analysis HPLC-ECD Analysis of Dopamine & Serotonin sample_storage->hplc_analysis data_analysis Data Analysis: % Change from Baseline hplc_analysis->data_analysis

Caption: Workflow for in vivo microdialysis measurement of neurotransmitters.

References

Application Note: Analytical Strategies for the Identification of (+)-Methcathinone Hydrochloride in Seized Samples

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

(+)-Methcathinone, a synthetic cathinone (B1664624), is a psychoactive stimulant structurally related to amphetamine and the naturally occurring cathinone found in the khat plant.[1][2] Often encountered as its hydrochloride salt in seized materials, it is a controlled substance in many jurisdictions due to its potential for abuse and associated public health risks.[2] Like many cathinone derivatives, methcathinone (B1676376) possesses a chiral center, with the (S)-enantiomer reported to be more potent than the (R)-enantiomer.[2] Therefore, accurate and reliable analytical identification of (+)-methcathinone hydrochloride in seized drug samples is crucial for forensic laboratories, law enforcement, and public health authorities.

This document provides detailed application notes and protocols for the identification and characterization of (+)-methcathinone hydrochloride using a multi-technique approach, ensuring reliable and defensible analytical results. The recommended workflow involves presumptive testing followed by confirmatory analyses using various spectroscopic and chromatographic techniques.

2. Analytical Workflow

A typical workflow for the analysis of suspected methcathinone samples begins with sample preparation, followed by presumptive tests for a preliminary indication, and concludes with confirmatory techniques for unambiguous identification. It is a standard forensic practice to use at least two uncorrelated analytical techniques for definitive identification, with at least one providing structural information.[2]

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Identification cluster_reporting Results & Reporting Sample Seized Sample (Powder, Tablet, Capsule) Prep Homogenization & Weighing Sample->Prep Dissolve Dissolution (e.g., Methanol) Prep->Dissolve Presumptive Presumptive Color Tests (e.g., Marquis, Liebermann) Dissolve->Presumptive Preliminary Screening Confirmatory Confirmatory Analysis Dissolve->Confirmatory GCMS GC-MS Confirmatory->GCMS LCMS LC-MS/MS Confirmatory->LCMS FTIR FTIR Confirmatory->FTIR NMR NMR Confirmatory->NMR Report Final Report (Qualitative & Quantitative Data) GCMS->Report LCMS->Report FTIR->Report NMR->Report

Caption: General analytical workflow for identifying (+)-methcathinone HCl.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate analysis. Seized materials can be powders, crystals, tablets, or capsules.[2][3]

  • Sampling: For multi-unit samples (e.g., a bag of tablets), a representative number of units should be selected.[2]

  • Homogenization: If the sample is in tablet form, grind a representative number into a fine, homogeneous powder.[2] For capsules, the contents should be removed and combined.[2]

  • Solution Preparation: Accurately weigh a portion of the homogenized sample. Prepare a stock solution by dissolving the sample in methanol (B129727) to a concentration of approximately 1 mg/mL.[2] This solution can be used for subsequent chromatographic analyses. Further dilutions may be necessary depending on the technique and instrument sensitivity.

Presumptive Color Tests

Color tests are rapid, inexpensive preliminary tests that suggest the presence of a particular class of compounds but are not specific.[2][4] The Marquis and Liebermann reagents are considered most appropriate for the preliminary detection of methcathinone and its analogues.[4]

  • Place a small amount of the powdered sample onto a spot plate.

  • Add a drop of the Marquis reagent. A color change to yellow or orange suggests the possible presence of a cathinone.

  • On a separate spot, add a drop of the Liebermann reagent. A color change to yellow or orange provides another indication.

  • Note: These tests are not confirmatory and must be followed by more specific analytical techniques.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used confirmatory technique in forensic laboratories for the analysis of synthetic cathinones.[3][5] It separates volatile compounds and provides mass spectra that can be used for identification by comparison to spectral libraries.

GCMS_Workflow Sample Prepared Sample (1 mg/mL in Methanol) Injection GC Injection (Splitless, 1 µL) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (MSD) Ionization->Detection Analysis Data Analysis: - Retention Time - Mass Spectrum Comparison Detection->Analysis

Caption: Workflow for GC-MS analysis of methcathinone.

Protocol:

  • Instrument: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (or equivalent).[6]

  • GC Column: HP-1 (or equivalent 5% phenyl/95% methyl siloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injection: 1 µL of the sample solution is injected in splitless mode.[5]

  • Inlet Temperature: 250 °C.[5][6]

  • Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped at 15 °C/min to 230 °C and held for 2 minutes.[5]

  • MS Interface Temperature: 250 °C.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500 amu.[6]

  • Data Analysis: Identify methcathinone by its retention time and by comparing its mass spectrum to a reference spectrum from a validated library.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis of synthetic cathinones, especially in complex mixtures or at trace levels.[8][9][10] It avoids the high temperatures of GC, which can be beneficial for some thermally labile compounds.

LCMS_Workflow Sample Prepared Sample (Diluted in Mobile Phase) Injection LC Injection (e.g., 5 µL) Sample->Injection Separation Reversed-Phase Chromatography (e.g., C18) Injection->Separation Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Scanning CID->MS2 Analysis Data Analysis: - Retention Time - MRM Transitions MS2->Analysis FTIR_Workflow Sample Solid Sample (Powder/Crystal) Placement Place Sample on ATR Crystal Sample->Placement Analysis Acquire IR Spectrum Placement->Analysis Comparison Compare Spectrum to Reference Library Analysis->Comparison NMR_Isomer_Differentiation cluster_isomers Positional Isomers of Methylmethcathinone cluster_spectra Aromatic Region Splitting Patterns 2-MMC 2-MMC (ortho) ortho_pattern Complex, Asymmetrical 2-MMC->ortho_pattern yields 3-MMC 3-MMC (meta) meta_pattern Complex, Asymmetrical 3-MMC->meta_pattern yields 4-MMC 4-MMC (para) para_pattern Symmetrical (AA'BB' System) 4-MMC->para_pattern yields NMR ¹H NMR Spectroscopy

References

Application Notes and Protocols for Determining the Cytotoxicity of (+)-Methcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Methcathinone hydrochloride is a psychoactive substance belonging to the synthetic cathinone (B1664624) class. Understanding its cytotoxic effects is crucial for assessing its potential harm and for the development of therapeutic interventions in cases of abuse. These application notes provide a comprehensive guide to in vitro cell culture assays for determining the cytotoxicity of (+)-methcathinone hydrochloride. The protocols detailed herein are for the MTT, LDH, and apoptosis assays, which together offer a multi-faceted view of the drug's impact on cell viability and the mechanisms of cell death.

Data Presentation

The following tables present hypothetical data for the cytotoxic effects of (+)-methcathinone hydrochloride on a neuronal cell line (e.g., SH-SY5Y) after 24 hours of exposure.

Table 1: Cell Viability as Determined by MTT Assay

(+)-Methcathinone HCl (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
5082.1 ± 6.1
10065.7 ± 5.5
25048.2 ± 4.9
50025.9 ± 3.8
100010.4 ± 2.1

Table 2: Cytotoxicity as Determined by LDH Release Assay

(+)-Methcathinone HCl (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
108.9 ± 1.5
5020.3 ± 2.8
10038.6 ± 3.5
25055.4 ± 4.2
50078.9 ± 5.1
100092.3 ± 4.7

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

(+)-Methcathinone HCl (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.4
1004.8 ± 0.6
2507.2 ± 0.9
5005.1 ± 0.7 (secondary necrosis may reduce signal)
10003.2 ± 0.5 (secondary necrosis may reduce signal)

Signaling Pathway of (+)-Methcathinone Hydrochloride-Induced Cytotoxicity

(+)-Methcathinone hydrochloride-induced cytotoxicity is a multi-step process involving the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of apoptotic pathways. The drug leads to an increase in reactive oxygen species (ROS), which damages cellular components. This is followed by a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. Ultimately, this triggers the caspase cascade, leading to programmed cell death, or apoptosis.

G meth (+)-Methcathinone Hydrochloride ros Increased Reactive Oxygen Species (ROS) meth->ros Induces cas8 Caspase-8 Activation meth->cas8 Extrinsic Pathway (Potential) mito Mitochondrial Dysfunction ros->mito Leads to cas9 Caspase-9 Activation mito->cas9 Intrinsic Pathway cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis Execution Phase

Figure 1. Signaling pathway of (+)-methcathinone hydrochloride-induced cytotoxicity.

Experimental Protocols

Cell Culture

The human neuroblastoma cell line, SH-SY5Y, is a commonly used and appropriate model for neurotoxicity studies.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Experimental Workflow: Cytotoxicity Assays

The general workflow for assessing the cytotoxicity of (+)-methcathinone hydrochloride is outlined below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with (+)-Methcathinone HCl (Various Concentrations) adhere->treat incubate Incubate for 24 hours treat->incubate mtt MTT Assay ldh LDH Assay caspase Caspase-3/7 Assay analyze Measure Absorbance/ Luminescence mtt->analyze ldh->analyze caspase->analyze calculate Calculate % Viability/ % Cytotoxicity/ Fold Change analyze->calculate

Figure 2. General experimental workflow for cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • SH-SY5Y cells

  • 96-well clear flat-bottom plates

  • (+)-Methcathinone hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of (+)-methcathinone hydrochloride in growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of (+)-methcathinone hydrochloride. Include a vehicle control (medium with the solvent used to dissolve the drug).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[3]

Materials:

  • SH-SY5Y cells

  • 96-well clear flat-bottom plates

  • (+)-Methcathinone hydrochloride

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed and treat the cells with (+)-methcathinone hydrochloride as described in the MTT assay protocol (Steps 1-5).

  • Prepare control wells:

    • Vehicle Control: Cells treated with the vehicle only.

    • High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.[3]

  • After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (High Control Absorbance - Vehicle Control Absorbance)] x 100

Apoptosis Assay (Caspase-3/7 Activity)

Principle: A key event in apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[3] This assay uses a luminogenic substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of caspase activity.

Materials:

  • SH-SY5Y cells

  • 96-well white opaque flat-bottom plates

  • (+)-Methcathinone hydrochloride

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • Seed and treat the cells with (+)-methcathinone hydrochloride in a 96-well white opaque plate as described in the MTT assay protocol (Steps 1-5).

  • After the 24-hour incubation, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the prepared reagent to each well.[3]

  • Gently mix the contents by shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

References

Troubleshooting & Optimization

Improving peak resolution in the HPLC analysis of methcathinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of methcathinone (B1676376) isomers. The focus is on improving peak resolution for both chiral (enantiomers) and positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of methcathinone isomers?

Poor peak resolution in the HPLC analysis of methcathinone isomers can stem from several factors, including:

  • Inappropriate Column Selection: Using a non-chiral column for enantiomers or a column with inadequate selectivity for positional isomers.[1][2]

  • Suboptimal Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase are critical for achieving separation.[3][4][5]

  • Peak Tailing: This can be caused by secondary interactions between the analytes and the stationary phase, column overload, or issues with the mobile phase pH.[6][7][8]

  • Inadequate Method Parameters: Flow rate and column temperature can significantly impact resolution.[9][10]

  • System Issues: Extra-column band broadening due to long tubing or large detector cell volumes can degrade resolution.[8]

Q2: How do I choose the right HPLC column for separating methcathinone isomers?

The choice of column is critical and depends on the type of isomers you are separating.

  • For Enantiomers (Chiral Separation): A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® AS-H), are widely used and effective for separating cathinone (B1664624) enantiomers.[1][11][12]

  • For Positional Isomers (e.g., 2-MMC, 3-MMC, 4-MMC): A column with high aromatic selectivity is recommended. Biphenyl columns have proven effective in separating positional isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[2][13] Conventional C18 columns may not provide sufficient resolution for these types of isomers.[2]

Q3: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue that can compromise resolution and quantification. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Basic compounds like methcathinones can interact with acidic silanol groups on the silica (B1680970) support of the column, causing tailing.

    • Solution: Use a mobile phase with a suitable buffer to maintain a consistent pH.[7] Adding a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can also help mask these silanol groups.[1][11][12] Operating at a lower pH can also deactivate residual silanols.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[6][7]

  • Mobile Phase pH near Analyte pKa: When the mobile phase pH is close to the pKa of the methcathinone isomer, both ionized and unionized forms can exist, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Solution: Replace the guard column and/or the analytical column.[6]

Troubleshooting Guides

Guide 1: Improving Resolution of Chiral Enantiomers

Problem: Co-elution or poor separation of methcathinone enantiomers on a chiral column.

Parameter Troubleshooting Step Expected Outcome
Mobile Phase Composition Optimize the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane, n-heptane).[1][12]Improved differential interaction with the chiral stationary phase, leading to better separation.
Add or adjust the concentration of a basic modifier (e.g., diethylamine, triethylamine).[1][11][12]Reduced peak tailing and improved peak shape, enhancing resolution.
Flow Rate Decrease the flow rate.[3][9]Increased interaction time with the stationary phase, which can improve resolution, although it will increase the analysis time.
Column Temperature Decrease the column temperature.[9][10]Increased retention and potentially improved selectivity, leading to better resolution.
Guide 2: Improving Resolution of Positional Isomers

Problem: Overlapping peaks for positional isomers (e.g., ortho, meta, para) of methcathinone derivatives.

Parameter Troubleshooting Step Expected Outcome
Stationary Phase Switch from a standard C18 column to a column with a different selectivity, such as a Biphenyl or Phenyl-Hexyl phase.[2][13]Enhanced π-π interactions with the aromatic rings of the isomers, leading to differential retention and improved separation.[2]
Mobile Phase pH Adjust the pH of the mobile phase. The ionization state of the isomers can be subtly different, and pH can be used to exploit these differences.[5][14]Altered retention times and selectivity, potentially resolving the peaks.
Organic Modifier Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa).[3]Altered selectivity due to different interactions between the analytes, mobile phase, and stationary phase.
Gradient Elution If using isocratic elution, switch to a shallow gradient.[3]Improved separation of isomers with slightly different polarities.

Experimental Protocols

Protocol 1: Chiral Separation of Methcathinone Enantiomers

This protocol is a general guideline based on common practices for the chiral separation of cathinone derivatives.

  • Column: Chiral stationary phase, e.g., CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica gel).[12]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and triethylamine (e.g., 97:3:0.1 v/v/v).[12] The exact ratio may need optimization.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: Ambient or controlled, e.g., 25°C.

  • Detection: UV at 254 nm.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Separation of Methcathinone Positional Isomers

This protocol is based on a validated method for the separation of methylmethcathinone (MMC) and methylethcathinone (MEC) isomers.[13]

  • Column: Restek RaptorTM Biphenyl (100 mm x 2.1 mm, 2.7 µm particle size).[13]

  • Mobile Phase:

    • A: 0.1% formic acid in water/methanol (95:5, v/v).[13]

    • B: 0.1% formic acid in methanol.[13]

  • Gradient: A suitable gradient program should be developed to achieve separation.

  • Flow Rate: As recommended for the column dimensions.

  • Detection: LC-MS/MS is often used for confirmation and quantification.[13]

  • Sample Preparation: For serum samples, a protein precipitation step with methanol is typically performed, followed by dilution of the supernatant.[13]

Visualizations

Workflow_Peak_Resolution_Improvement cluster_start Start cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_method_params Method Parameter Tuning cluster_end Finish start Poor Peak Resolution col_check Is the column appropriate? (Chiral for enantiomers, high selectivity for positional) start->col_check col_select Select appropriate column (e.g., Chiral, Biphenyl) col_check->col_select No mp_check Optimize Mobile Phase col_check->mp_check Yes col_select->mp_check mp_params Adjust: - Organic modifier ratio - pH - Additives (e.g., DEA, TEA) mp_check->mp_params Needs Adjustment param_check Fine-tune Parameters mp_check->param_check Optimized mp_params->param_check param_check->start Still Poor (Re-evaluate) end_node Acceptable Resolution param_check->end_node Optimized param_adjust Adjust: - Flow Rate (usually decrease) - Temperature (usually decrease)

Caption: A logical workflow for systematically improving peak resolution in HPLC analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH close to analyte pKa? check_overload->check_ph No end_node Peak Shape Improved reduce_load->end_node adjust_ph Adjust pH to be >2 units from pKa check_ph->adjust_ph Yes check_silanol Secondary silanol interactions suspected? check_ph->check_silanol No adjust_ph->end_node add_modifier Add basic modifier (e.g., DEA, TEA) or use lower pH check_silanol->add_modifier Yes check_column Check column health check_silanol->check_column No add_modifier->end_node replace_column Replace guard or analytical column check_column->replace_column Void or Contaminated check_column->end_node Healthy replace_column->end_node

Caption: A troubleshooting guide for diagnosing and resolving peak tailing issues.

References

Addressing matrix effects in the LC-MS/MS quantification of (+)-methcathinone HCl in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of (+)-methcathinone HCl in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of methcathinone (B1676376)?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as methcathinone, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification.[1] For cathinones, matrix suppression has been observed in biological samples like urine and plasma, potentially leading to underestimation of the analyte concentration.[2][3]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects include:

  • Co-eluting endogenous matrix components: Lipids, proteins, salts, and other small molecules from the biological sample that are not completely removed during sample preparation can interfere with the ionization of methcathinone.[4]

  • Inadequate sample cleanup: Insufficiently optimized sample preparation techniques can leave high levels of interfering substances in the final extract.[4][5]

  • Mobile phase composition: The pH and organic solvent composition of the mobile phase can influence the ionization of both the analyte and matrix components.[4]

  • Ion source contamination: Buildup of non-volatile matrix components in the ion source can lead to signal instability and suppression.[4]

Q3: How can I identify if my assay is suffering from matrix effects?

A3: Several methods can be used to assess matrix effects:

  • Post-column infusion: A solution of the analyte is continuously infused into the mass spectrometer after the analytical column.[1][6] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at the retention time of any interfering components, indicating regions of ion suppression or enhancement.[1][7]

  • Comparing peak areas: The peak area of an analyte in a post-extraction spiked blank matrix is compared to the peak area of the analyte in a neat solution at the same concentration.[6] A significant difference indicates the presence of matrix effects. The matrix effect can be quantified using the formula:

    • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in pure solution) x 100.[8]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for methcathinone quantification?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (methcathinone) where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] SIL-ISs are considered the gold standard for quantitative LC-MS/MS for several reasons:

  • Similar physicochemical properties: They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute and experience similar extraction recovery and matrix effects.[9][10]

  • Compensation for variability: By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations in sample preparation and matrix effects can be effectively compensated for, leading to more accurate and precise results.[11]

  • Regulatory acceptance: Regulatory bodies like the FDA and EMA strongly recommend the use of SIL-IS in bioanalytical methods.[12]

Q5: What are the key considerations when selecting a SIL-IS?

A5: When choosing a SIL-IS, consider the following:

  • Isotopic purity: The SIL-IS should have high isotopic purity with minimal presence of the unlabeled analyte.[12]

  • Stability of the label: The isotopic labels should be on stable positions within the molecule to prevent exchange with protons from the solvent or matrix.[9] Deuterium labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be prone to exchange.[9] ¹³C and ¹⁵N isotopes are generally more stable.[9]

  • Mass difference: There should be a sufficient mass difference between the analyte and the SIL-IS to prevent isotopic crosstalk.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inconsistent Results Across Sample Batches
Possible Cause Recommended Solution
Variable Matrix Effects The composition of biological matrices can vary between individuals and batches, leading to inconsistent ion suppression or enhancement.[8] Action: Implement a stable isotope-labeled internal standard (SIL-IS) for methcathinone. A SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for reliable normalization and improved reproducibility.[12]
Inconsistent Sample Preparation Manual sample preparation can introduce variability. Action: Ensure your sample preparation protocol is well-documented and followed consistently. Consider using automated sample preparation systems to improve precision.[8]
Column Contamination/Carryover Residual matrix components or the analyte itself can accumulate on the column and elute in subsequent runs. Action: Implement a robust column washing step with a strong solvent after each injection or batch. A guard column can also help protect the analytical column.[8]
Issue 2: Low Sensitivity or Signal-to-Noise Ratio
Possible Cause Recommended Solution
Significant Ion Suppression High concentrations of co-eluting matrix components are suppressing the ionization of methcathinone.[4] Action: 1. Optimize Sample Preparation: Improve the cleanup procedure to remove more interferences. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation at removing matrix components.[13]2. Chromatographic Separation: Modify the LC method (e.g., gradient profile, column chemistry) to better separate methcathinone from the suppression zones.3. Dilution: Diluting the sample can reduce the concentration of interfering components, though this may not be feasible for samples with very low analyte concentrations.[14]
Suboptimal MS/MS Parameters The collision energy and other MS parameters may not be optimized for methcathinone. Action: Perform a compound optimization by infusing a standard solution of methcathinone to determine the optimal precursor and product ions, and their corresponding collision energies.
Ion Source Incompatibility Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[15][16] Action: If your instrument allows, test APCI as an alternative ionization source. Also, switching between positive and negative ionization modes in ESI can sometimes reduce interferences.[15]
Issue 3: Poor Peak Shape (Tailing, Splitting, Broadening)
Possible Cause Recommended Solution
Column Overload Injecting too much sample or analyte can lead to peak distortion. Action: Reduce the injection volume or dilute the sample.
Secondary Interactions The basic nature of methcathinone can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing. Action: 1. Mobile Phase pH: Adjust the mobile phase pH to ensure methcathinone is in a single ionic state (typically protonated at low pH).2. Column Choice: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) to minimize silanol interactions.
Extra-Column Volume Excessive volume in tubing, fittings, or the flow cell can cause peak broadening. Action: Use tubing with a smaller internal diameter and ensure all connections are made with zero dead volume.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Methcathinone from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode strong cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.[17]

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Sample Loading: Mix 500 µL of plasma with the SIL-IS solution and 500 µL of the equilibration buffer. Load the mixture onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove interfering components. A typical wash sequence might be:

    • 1 mL of deionized water.

    • 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elution: Elute the methcathinone and SIL-IS with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Methcathinone

This is an example of typical LC-MS/MS conditions.

  • LC System: UHPLC system

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[17]

  • Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 - 0.5 mL/min.[2]

  • Column Temperature: 30-40°C.[2]

  • Injection Volume: 5-10 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two MRM transitions for both methcathinone and its SIL-IS (one for quantification and one for confirmation). Example transitions for cathinone (B1664624) are 150.2 > 132.1 and 150.2 > 117.1.[2] These will need to be determined empirically for methcathinone.

Data Presentation

Table 1: Example Data on Matrix Effect and Recovery for Cathinones in Plasma

AnalyteConcentration (ng/mL)Sample PreparationMatrix Effect (%)Recovery (%)Reference
Cathinone10Standard Addition137.7137.6[3][17]
Cathinone33Standard Addition93.693.6[3][17]
Cathinone100Standard Addition103.6103.6[3][17]
Mephedrone (B570743)10Standard Addition191.9191.9[3][17]
Mephedrone33Standard Addition105.7105.7[17]
Mephedrone100Standard Addition116.7116.7[17]

Note: The data presented are for cathinone and mephedrone as examples to illustrate how matrix effects and recovery can be presented. Similar validation should be performed for (+)-methcathinone HCl.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Low Sensitivity Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a validated SIL-IS for (+)-methcathinone HCl. check_is->use_is No assess_me Assess Matrix Effects (Post-column infusion or post-extraction spike) check_is->assess_me Yes use_is->assess_me me_present Are significant matrix effects present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., switch from PPT to SPE) me_present->optimize_sp Yes check_ms Review MS/MS Parameters and Ion Source Conditions me_present->check_ms No optimize_lc Optimize Chromatographic Separation to avoid suppression zones optimize_sp->optimize_lc optimize_lc->check_ms end Re-validate Method and Resume Analysis check_ms->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_plasma Plasma Sample Preparation start Start: Plasma Sample add_is Add SIL-IS start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt Simpler Method spe Solid-Phase Extraction (SPE) add_is->spe Cleaner Extract centrifuge Centrifuge ppt->centrifuge evap Evaporate to Dryness spe->evap supernatant Collect Supernatant centrifuge->supernatant supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General sample preparation workflows.

References

Optimizing injection parameters for the GC-MS analysis of (+)-methcathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of (+)-methcathinone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is thermal degradation a significant issue in the GC-MS analysis of (+)-methcathinone?

A1: (+)-Methcathinone, like other synthetic cathinones, is thermally labile and prone to in-situ thermal degradation during GC-MS analysis.[1][2][3][4][5] This degradation primarily occurs in the hot injection port and can lead to the formation of artifacts, which may complicate data interpretation and affect quantitative accuracy. The main degradation pathway involves the loss of two hydrogen atoms (dehydrogenation), resulting in a characteristic mass shift of -2 Da in the mass spectrum of the degradation product.[1][2][3]

Q2: What are the primary signs of thermal degradation in my chromatogram and mass spectrum?

A2: The primary indicators of thermal degradation of (+)-methcathinone include the appearance of an additional peak in the chromatogram, often with poor peak shape, and a mass spectrum for this artifact showing a prominent iminium base peak with a mass-to-charge ratio that is 2 Da lower than the parent drug.[1][2][3] You may also observe reduced peak area and poor reproducibility for the target analyte.

Q3: How can I minimize thermal degradation of (+)-methcathinone during GC-MS analysis?

A3: To minimize thermal degradation, it is crucial to optimize the injection parameters. Key strategies include:

  • Lowering the injection port temperature: This is one of the most effective ways to reduce thermal stress on the analyte.[1][2][4]

  • Reducing residence time in the inlet: A shorter residence time in the hot injector minimizes the opportunity for degradation. This can be achieved by using a split injection instead of a splitless injection.[5]

  • Using a clean and deactivated inlet liner: Active sites in the liner can promote degradation. Regularly replacing the liner with a new, clean, and deactivated one is recommended.[5]

Q4: Should I use split or splitless injection for (+)-methcathinone analysis?

A4: For the analysis of thermally labile compounds like (+)-methcathinone, split injection is generally preferred over splitless injection .[5] Split injection significantly reduces the residence time of the analyte in the hot injector, thereby minimizing thermal degradation.[5] While splitless injection can offer higher sensitivity, the risk of degradation and subsequent inaccurate quantification is much greater.

Q5: Is derivatization necessary for the GC-MS analysis of (+)-methcathinone?

A5: While not strictly necessary, derivatization is a highly recommended technique to improve the thermal stability of (+)-methcathinone and enhance its chromatographic and mass spectral properties.[4][6][7][8] Derivatizing agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) can be used to protect the amine group, leading to improved peak shape, increased volatility, and more characteristic mass spectra.[7][8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing) for (+)-methcathinone. 1. Active sites in the GC system (liner, column).2. Inappropriate injection temperature.3. Non-optimized column flow rate.1. Use a fresh, deactivated inlet liner.2. Condition the GC column according to the manufacturer's instructions.3. Optimize the injection temperature (start with a lower temperature, e.g., 230 °C).4. Ensure an optimal carrier gas flow rate.
Appearance of an unexpected peak with a mass spectrum showing a -2 Da shift from the parent compound. 1. Thermal degradation in the injection port.1. Lower the injector temperature.2. Switch from splitless to split injection mode to reduce residence time.3. Use a fresh, deactivated inlet liner.
Poor reproducibility of peak areas. 1. Inconsistent thermal degradation.2. Sample matrix effects.3. Inconsistent injection volume.1. Implement the solutions for thermal degradation mentioned above.2. Use an appropriate internal standard.3. Ensure the autosampler is functioning correctly.
Low sensitivity or poor detection. 1. Significant on-column degradation.2. Inefficient ionization.3. Suboptimal MS parameters.1. Consider derivatization to improve stability and volatility.2. Optimize the MS source and detector parameters.3. Check for and resolve any leaks in the GC-MS system.

Experimental Protocols

Protocol 1: Optimized GC-MS Parameters for Underivatized (+)-Methcathinone Hydrochloride

This protocol focuses on minimizing thermal degradation without derivatization.

Parameter Recommended Setting Rationale
Injection Mode SplitTo minimize residence time in the hot injector and reduce thermal degradation.[5]
Split Ratio 10:1 to 50:1To be optimized based on desired sensitivity and analyte concentration.
Injector Temperature 230 - 250 °CA lower temperature is recommended to minimize thermal degradation.[1][2][4]
Inlet Liner Deactivated, split linerTo prevent interaction of the analyte with active sites.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 - 1.5 mL/minTo be optimized for the specific column dimensions.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °CA starting point that can be adjusted to optimize separation.
MS Transfer Line Temp. 280 °CTo ensure efficient transfer of analytes to the mass spectrometer.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range 40 - 400 amuTo cover the expected mass range of the analyte and its fragments.
Protocol 2: GC-MS Parameters for Derivatized (+)-Methcathinone (using PFPA)

This protocol is for the analysis of (+)-methcathinone after derivatization with pentafluoropropionic anhydride (PFPA).

Derivatization Procedure:

  • Evaporate the sample extract containing (+)-methcathinone to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA.

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Parameter Recommended Setting Rationale
Injection Mode Split or SplitlessDerivatization increases thermal stability, allowing for more flexibility in the injection mode.
Injector Temperature 250 - 270 °CA higher temperature can be used due to the increased thermal stability of the derivative.
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 290 °CHold: 10 min at 290 °CTo be optimized for the separation of the derivatized analyte from other components.
Other GC-MS Parameters As per Protocol 1The remaining parameters can be kept similar to the underivatized method, with minor adjustments as needed for optimal performance.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, Extra Peaks) check_degradation Check for Signs of Thermal Degradation (-2 Da peak) start->check_degradation lower_temp Lower Injector Temperature check_degradation->lower_temp Yes consider_derivatization Consider Derivatization check_degradation->consider_derivatization No use_split Switch to Split Injection lower_temp->use_split check_liner Check/Replace Inlet Liner use_split->check_liner resolved Problem Resolved check_liner->resolved protocol2 Follow Derivatization Protocol consider_derivatization->protocol2 Yes protocol2->resolved DegradationPathway methcathinone (B1676376) (+)-Methcathinone degradation_product Degradation Product (-2 Da) methcathinone->degradation_product Thermal Stress in Injector (-2H)

References

Troubleshooting low cell viability in experiments with (+)-methcathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in experiments with (+)-methcathinone hydrochloride.

Troubleshooting Guide: Low Cell Viability

This guide is designed to help you identify and resolve common issues that may lead to unexpected or low cell viability in your experiments.

Q1: My cell viability is significantly lower than expected, even at low concentrations of (+)-methcathinone hydrochloride. What are the potential compound-related issues?

A1: Several factors related to the compound itself can lead to unexpectedly high cytotoxicity. Consider the following:

  • Solubility and Precipitation: (+)-Methcathinone hydrochloride has limited solubility in certain aqueous buffers. If the compound precipitates out of the solution, the actual concentration your cells are exposed to is unknown, and the precipitate itself can be cytotoxic or interfere with the assay.

    • Solution: Visually inspect your culture wells for any precipitate after adding the compound. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. According to manufacturer data, methcathinone (B1676376) hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/ml, in ethanol (B145695) at 5 mg/ml, and in DMSO at 2 mg/ml.[1][2]

  • Compound Stability: Cathinone derivatives can be unstable, particularly in solutions with neutral or alkaline pH.[3] Degradation over time can lead to the formation of byproducts with different toxicities.

    • Solution: Prepare fresh dilutions from a stock solution for each experiment. It is not recommended to store aqueous solutions of methcathinone for more than one day.[1] If you observe variability between experiments, consider the age and storage conditions of your stock solution.

  • Concentration Range: The cytotoxic potential of cathinones can vary significantly between cell lines.[4] It's possible your "low concentrations" are already within the toxic range for your specific cell model.

    • Solution: Perform a broad dose-response experiment, starting from a very low concentration range (e.g., low micromolar) and increasing logarithmically to determine the EC50 (half-maximal effective concentration) for your cell line.

Q2: I've ruled out compound issues, but my vehicle control wells also show low viability. What experimental factors could be at play?

A2: If your control groups are unhealthy, it points to a problem with the experimental setup or reagents.

  • Solvent Toxicity: The solvent used to dissolve the (+)-methcathinone hydrochloride stock, typically DMSO or ethanol, can be toxic to cells at high concentrations.[5]

    • Solution: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. For DMSO, the final concentration should generally be kept below 0.5%.[5] Always include a vehicle control group that contains the highest concentration of the solvent used in your experiment to differentiate between solvent-induced and compound-induced toxicity.[5]

  • Cell Culture Handling and Conditions: Inconsistent cell handling can introduce significant variability.[6]

    • Solution: Standardize your cell seeding density, as both undergrowth and overgrowth can affect viability results.[6] Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.[7] Routinely check for contamination and maintain consistent experimental conditions such as temperature, humidity, and pH.[6]

  • Assay Reagent Toxicity: Some viability assay reagents, like MTT, can be toxic to cells, especially with prolonged incubation times.[8]

    • Solution: Optimize the incubation time for your specific cell line to be long enough for a signal to develop but short enough to avoid reagent-induced toxicity.[8]

Q3: My results are inconsistent between different types of viability assays (e.g., MTT vs. LDH). Why is this happening?

A3: Different assays measure different cellular parameters. Discrepancies often provide insight into the mechanism of cell death.

  • Assay Interference: The chemical structure of (+)-methcathinone hydrochloride might directly interfere with the assay reagents. For example, colored compounds can interfere with colorimetric assays like MTT, and compounds that are reducing agents can lead to false positives.[8]

    • Solution: Run a cell-free control containing your compound at the highest concentration in media to see if it reacts with the assay reagents. This background value can then be subtracted from your experimental wells.[8]

  • Mechanism of Cell Death: Assays measure different events.

    • MTT Assay: Measures metabolic activity, which can decrease before cell death occurs.[9]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[10]

    • Caspase Assays: Measure the activity of specific enzymes involved in the apoptotic pathway.

    • Solution: A discrepancy (e.g., low viability in MTT but normal LDH release) might suggest that the compound is causing metabolic dysfunction without immediate cell lysis. Using multiple assays can provide a more complete picture of the cytotoxic mechanism.

Frequently Asked Questions (FAQs)

  • What is the known mechanism of cytotoxicity for methcathinone?

    • Methcathinone and related synthetic cathinones are known to induce neurotoxicity through several mechanisms.[11] They act on monoamine transporters, leading to an increase in extracellular neurotransmitters like dopamine.[12][13] This can cause oxidative stress through the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.[14][15][16] Studies on similar compounds show activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[14][17]

  • What is a typical cytotoxic concentration range for (+)-methcathinone hydrochloride?

    • The cytotoxic concentration can vary widely depending on the cell line, exposure time, and assay used.[4] For related synthetic cathinones like mephedrone (B570743) and methylone tested on neuronal SH-SY5Y cells, EC50 values are typically in the high micromolar to low millimolar range (e.g., 850 µM to 1350 µM) after a 24-hour exposure.[18][19] However, some cell lines can be more sensitive, with IC50 values in the low micromolar range after 72 hours.[4] It is crucial to determine this empirically for your specific experimental system.

  • How should I prepare and store (+)-methcathinone hydrochloride for cell culture experiments?

    • Prepare a high-concentration stock solution in a suitable solvent like sterile DMSO (e.g., 10 mM).[20] Store this stock solution at -20°C.[1] On the day of the experiment, perform serial dilutions in pre-warmed, complete culture medium to achieve the desired final concentrations.[20] Avoid storing diluted, aqueous solutions for more than a day as the compound may degrade.[1]

Data Presentation: Cytotoxicity of Synthetic Cathinones

The following tables summarize published cytotoxicity data for synthetic cathinones in various cell lines to provide a reference for expected concentration ranges.

Table 1: EC50/IC50 Values of Various Cathinones in Neuronal Cells

Synthetic CathinoneCell LineExposure TimeAssayEC50/IC50 (µM)Reference
MephedroneSH-SY5Y24 hoursMTT850[18]
MephedroneSH-SY5Y24 hoursLDH950[18]
MethyloneSH-SY5Y24 hoursMTT1200[18]
MethyloneSH-SY5Y24 hoursLDH1350[18]
3,4-DMMCSH-SY5Y24 hoursMTT>1000[4]
4-IsobutylmethcathinoneSH-SY5Y72 hoursWST-118 - 65[4]
3,4-MDPHPSH-SY5Y24 hoursMTT~500-1000[21]

Table 2: EC50 Values of Cathinones in Other Cell Lines

Synthetic CathinoneCell LineExposure TimeAssayEC50 (mM)Reference
MethyloneHK-2 (Kidney)24 hoursMTT4.35[19]
MDPVHK-2 (Kidney)24 hoursMTT2.38[19]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[22]

Materials:

  • Cells and complete culture medium

  • (+)-methcathinone hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of (+)-methcathinone hydrochloride in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls and untreated controls.[18]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes, protected from light.[18]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from cell-free wells.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[10]

Materials:

  • Cells and complete culture medium

  • (+)-methcathinone hydrochloride

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with (+)-methcathinone hydrochloride as described in the MTT assay (Steps 1-3).

  • Control Preparation: Prepare the following controls as per the kit manufacturer's instructions:[18]

    • Vehicle Control: Cells treated with vehicle only.

    • High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • Supernatant Transfer: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.[18]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Read the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the high control after subtracting background values.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Cell Viability Workflow start Low Cell Viability Observed check_controls Are Vehicle Controls Healthy? start->check_controls compound_issue Potential Compound Issue check_controls->compound_issue  Yes procedure_issue Potential Procedural Issue check_controls->procedure_issue No check_solubility Check Solubility / Precipitation (Visual Inspection, Fresh Dilutions) compound_issue->check_solubility check_stability Check Stability (Use Fresh Stock, Avoid Aqueous Storage) check_solubility->check_stability check_concentration Check Concentration (Perform Broad Dose-Response) check_stability->check_concentration end Identify Root Cause & Optimize Protocol check_concentration->end check_solvent Check Solvent Toxicity (Final Conc. <0.5% DMSO, Run Controls) procedure_issue->check_solvent check_cells Check Cell Health (Contamination, Seeding Density, Growth Phase) check_solvent->check_cells check_assay Check Assay Interference (Run Cell-Free Controls, Optimize Incubation) check_cells->check_assay check_assay->end

Caption: Troubleshooting workflow for low cell viability.

Methcathinone_Cytotoxicity_Pathway Proposed Signaling Pathway for Methcathinone-Induced Cytotoxicity meth (+)-Methcathinone dat Dopamine Transporter (DAT) meth->dat Inhibition/Substrate da Increased Cytoplasmic Dopamine dat->da ros Oxidative Stress (Increased ROS) da->ros via auto-oxidation mito Mitochondrial Dysfunction ros->mito extrinsic Extrinsic Pathway ros->extrinsic intrinsic Intrinsic Pathway mito->intrinsic casp8 Caspase-8 Activation extrinsic->casp8 casp9 Caspase-9 Activation intrinsic->casp9 casp3 Caspase-3 Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Methcathinone-induced cell death pathway.

Cytotoxicity_Assay_Workflow General Experimental Workflow for Cytotoxicity Assessment culture_cells 1. Culture Cells to Logarithmic Growth Phase seed_plate 2. Seed Cells in 96-Well Plate culture_cells->seed_plate adherence 3. Allow 24h for Cell Adherence seed_plate->adherence prepare_compound 4. Prepare Serial Dilutions of (+)-Methcathinone HCl treat_cells 5. Treat Cells with Compound (Include Controls) prepare_compound->treat_cells incubate 6. Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent 7. Add Viability Reagent (e.g., MTT, LDH Kit) read_plate 8. Incubate & Read Plate on Microplate Reader add_reagent->read_plate analyze 9. Analyze Data & Calculate % Viability / Cytotoxicity read_plate->analyze

Caption: Workflow for assessing compound cytotoxicity.

References

Technical Support Center: Refinement of Animal Dosing Regimens for Behavioral Studies of (+)-Methcathinone HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments on the behavioral effects of (+)-methcathinone HCl in animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for (+)-methcathinone HCl in rodent behavioral studies?

A1: The selection of an appropriate starting dose depends on the specific behavioral assay and the research question. For locomotor activity studies in mice, doses often range from 1.5 mg/kg to 15.0 mg/kg administered intraperitoneally (i.p.).[1] Lower doses may not produce significant hyperactivity, while higher doses can induce stereotyped behaviors that may interfere with the interpretation of locomotor activity.[1] A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.

Q2: What are the expected behavioral effects of (+)-methcathinone HCl in rodents?

A2: (+)-Methcathinone HCl is a psychostimulant that primarily increases locomotor activity in rodents.[1][2] This is often characterized by increased distance traveled, higher mobility time, and in some cases, decreased time spent in the center of an open field, suggesting an anxiogenic-like effect at higher doses.[1] It can also induce conditioned place preference (CPP), indicating its rewarding and abuse potential.

Q3: How does the route of administration affect the behavioral outcomes?

A3: The route of administration significantly impacts the pharmacokinetics of (+)-methcathinone HCl and, consequently, the onset, duration, and intensity of its behavioral effects. Intraperitoneal (i.p.) injection is common in rodent studies and typically produces rapid effects.[1] Intravenous (i.v.) self-administration is the gold standard for assessing the reinforcing properties and abuse liability of the drug. The choice of administration route should align with the specific aims of the study.

Q4: Are there stereoisomer-specific differences in the behavioral effects of methcathinone (B1676376)?

A4: Yes, the stereochemistry of methcathinone can influence its behavioral effects. For instance, in some studies with related cathinones, the S(-) enantiomer has been shown to be more potent than the R(+) enantiomer in producing certain behavioral effects. When studying (+)-methcathinone, it is crucial to be aware of the specific isomer being used and to consider potential differences if comparing results with studies that used a racemic mixture or the other enantiomer.

Q5: What is the primary mechanism of action of (+)-methcathinone HCl?

A5: (+)-Methcathinone HCl is a monoamine releasing agent, with a strong affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3] It increases the extracellular concentrations of dopamine and norepinephrine in the brain by promoting their release from presynaptic terminals.[4][5] This enhanced dopaminergic and noradrenergic neurotransmission is believed to mediate its psychostimulant and rewarding effects.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Data

Question: We are observing significant variability in locomotor activity between animals treated with the same dose of (+)-methcathinone HCl. What are the potential causes and solutions?

Possible Cause Troubleshooting Steps
Inaccurate Dosing Ensure precise calculation of doses based on individual animal body weights. Use calibrated scales and appropriate syringe sizes for accurate volume administration.
Habituation Implement a consistent and sufficient habituation period for all animals to the testing environment before drug administration. Novelty-induced hyperactivity can mask or exaggerate drug effects.
Environmental Factors Standardize the testing environment. Maintain consistent lighting, temperature, and background noise levels across all test sessions. Time of day for testing should also be kept constant.
Animal Characteristics Use animals of the same strain, sex, and age from a reliable vendor. Individual differences in baseline activity can be minimized by randomizing animals into treatment groups.
Issue 2: Inconsistent or Absent Conditioned Place Preference (CPP)

Question: Our CPP experiment with (+)-methcathinone HCl is not yielding consistent results. What should we consider?

Possible Cause Troubleshooting Steps
Suboptimal Dose The rewarding effects of psychostimulants are often dose-dependent. Conduct a dose-response study to identify a dose that reliably induces CPP without causing excessive hyperactivity or aversion.
Conditioning Protocol The number and duration of conditioning sessions can influence the strength of place preference. Ensure the conditioning protocol is consistent and allows sufficient time for the association between the drug's effects and the environment to be learned.
Apparatus Bias Before starting the experiment, assess for any inherent preference for one compartment of the CPP apparatus over the other. If a bias exists, use a counterbalanced design where the drug-paired compartment is varied between animals.
Handling Stress Excessive or inconsistent handling can induce stress and interfere with the rewarding effects of the drug. Handle animals gently and consistently throughout the experiment.
Issue 3: Difficulties with Intravenous Self-Administration

Question: We are having trouble establishing and maintaining (+)-methcathinone HCl self-administration in rats. What are some common problems and solutions?

Possible Cause Troubleshooting Steps
Catheter Patency Catheter failure is a common issue. Ensure proper surgical implantation of the intravenous catheter and meticulous daily flushing with heparinized saline to maintain patency.[6] Regularly check for catheter functionality.
Reinforcement Parameters The dose per infusion and the schedule of reinforcement are critical. Start with a fixed-ratio 1 (FR1) schedule and a dose known to be reinforcing for similar psychostimulants. If acquisition is slow, consider a period of non-contingent drug delivery (autoshaping) to facilitate learning the association between the response and the reward.[7]
Animal Stress A low-stress environment is crucial for behavioral studies.[8] Ensure animals are well-acclimated to the operant chambers and the tethering system. Minimize noise and disturbances in the testing room.
Lack of Motivation While less common with psychostimulants, ensure the animals are not sated or otherwise unmotivated to respond.

Experimental Protocols

Open-Field Test for Locomotor Activity

Objective: To assess the effect of (+)-methcathinone HCl on spontaneous locomotor activity and exploratory behavior in mice.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

  • (+)-Methcathinone HCl solution

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for i.p. injection

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer (+)-methcathinone HCl (e.g., 1.5, 5.0, or 15.0 mg/kg, i.p.) or vehicle to the mice.

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena.

  • Data Collection: Record the animal's activity for 30-60 minutes using the video tracking software. Key parameters to measure include:

    • Total distance traveled (cm)

    • Time spent mobile (s)

    • Time spent in the center zone vs. periphery (s)

    • Rearing frequency

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiogenic or anxiolytic-like effects of (+)-methcathinone HCl in rats.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

  • (+)-Methcathinone HCl solution

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for i.p. injection

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.

  • Drug Administration: Administer (+)-methcathinone HCl or vehicle i.p. at the desired dose and pretreatment time.

  • Testing: Place the rat in the center of the EPM, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes. Key parameters include:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries as indices of anxiety-like behavior.

  • Cleaning: Clean the maze thoroughly between each animal.

Data Presentation

Table 1: Dose-Dependent Effects of (+)-Methcathinone HCl on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Total Distance Traveled (cm)Time Mobile (s)Time in Center (s)
Vehicle (Saline)Mean ± SEMMean ± SEMMean ± SEM
1.5Mean ± SEMMean ± SEMMean ± SEM
5.0Mean ± SEMMean ± SEMMean ± SEM
15.0Mean ± SEMMean ± SEMMean ± SEM

Note: This table is a template. Researchers should populate it with their own experimental data. Data from existing literature suggests a dose-dependent increase in total distance and mobile time, and a decrease in center time at higher doses.[1]

Mandatory Visualization

Signaling Pathway of (+)-Methcathinone HCl

Methcathinone_Signaling cluster_presynaptic Presynaptic Dopaminergic/Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methcathinone (+)-Methcathinone HCl DAT Dopamine Transporter (DAT) Methcathinone->DAT Binds & Reverses NET Norepinephrine Transporter (NET) Methcathinone->NET Binds & Reverses Dopamine_cyto Cytoplasmic Dopamine DAT->Dopamine_cyto Reuptake Inhibition NE_cyto Cytoplasmic Norepinephrine NET->NE_cyto Reuptake Inhibition VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packaging NE_vesicle Norepinephrine Vesicles VMAT2->NE_vesicle Packaging Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Efflux via DAT NE_synapse Norepinephrine NE_cyto->NE_synapse Efflux via NET D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Signaling_cascade Downstream Signaling (e.g., cAMP pathway) D1_receptor->Signaling_cascade D2_receptor->Signaling_cascade Adrenergic_receptor->Signaling_cascade Behavioral_effects Psychostimulant Effects (Hyperlocomotion, Reward) Signaling_cascade->Behavioral_effects

Caption: Mechanism of (+)-methcathinone HCl action.

Experimental Workflow for Locomotor Activity Study

Locomotor_Workflow start Start acclimation Acclimate Mice (60 min) start->acclimation randomization Randomize into Treatment Groups acclimation->randomization dosing Administer (+)-Methcathinone HCl or Vehicle (i.p.) randomization->dosing placement Place Mouse in Open-Field Arena dosing->placement recording Record Behavior (30-60 min) placement->recording data_analysis Analyze Video Tracking Data (Distance, Time Mobile, etc.) recording->data_analysis end End data_analysis->end

Caption: Workflow for an open-field locomotor activity experiment.

References

Technical Support Center: Stability of (+)-Methcathinone Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of (+)-methcathinone hydrochloride stock solutions. The following information is intended for legitimate research and forensic applications only.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in (+)-methcathinone hydrochloride solutions?

A1: The primary causes of instability are hydrolysis and oxidation. The β-keto group in the methcathinone (B1676376) structure makes it susceptible to degradation, particularly in neutral to alkaline conditions.[1][2] The free base form of methcathinone is particularly unstable.[3]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For general laboratory use, high-purity methanol (B129727) or acetonitrile (B52724) are recommended. Acetonitrile is often preferred as studies on similar cathinones have shown it to provide greater stability compared to methanol.[1][4] For biological experiments requiring aqueous solutions, it is advised to prepare them fresh from a stock solution and use them immediately, as aqueous solutions are less stable.

Q3: What are the optimal storage conditions for (+)-methcathinone hydrochloride stock solutions?

A3: Stock solutions should be stored at or below -20°C in airtight, light-resistant containers to minimize degradation.[5] Short-term storage at 4°C is acceptable, but room temperature storage should be avoided, especially for solutions in methanol.[1][4]

Q4: How long can I store my stock solution?

A4: When stored at -20°C in a suitable solvent like acetonitrile, stock solutions can be stable for several months. However, it is best practice to periodically check the purity of the solution, especially if it is used for quantitative applications. For aqueous solutions, it is not recommended to store them for more than one day.

Q5: Are there any visible signs of degradation?

A5: Visual inspection may not be a reliable indicator of degradation. A change in color or the appearance of particulate matter could suggest degradation or contamination. The most reliable way to assess the stability of a stock solution is through analytical techniques like HPLC-UV.

Q6: How does pH affect the stability of the solution?

A6: (+)-Methcathinone hydrochloride is most stable in acidic conditions (pH 4-6).[1][5] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.[1][2][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of potency in quantitative analysis Degradation of the stock solution due to improper storage (temperature, light exposure).Use of an inappropriate solvent.Repeated freeze-thaw cycles.Store stock solutions at -20°C in amber vials.Use acetonitrile as the preferred solvent for long-term storage.Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Formation of degradation products.Confirm the identity of the new peaks using a mass spectrometer if available.Prepare a fresh stock solution.Review storage conditions and handling procedures.
Inconsistent experimental results Instability of working solutions.Degradation during experimental procedures.Prepare working solutions fresh daily from a stable stock solution.Ensure that the pH of the experimental medium is acidic if possible.
Precipitate formation in the solution Poor solubility at low temperatures.Contamination.Ensure the concentration is within the solubility limit for the chosen solvent and storage temperature.Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE).

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

SolventConcentrationStorage TemperatureExpected Stability
Acetonitrile1 mg/mL-20°CHigh (months)
Methanol1 mg/mL-20°CModerate (weeks to months)[1][4]
Water (acidified, pH 4-6)1 mg/mL4°CLow (days)
PBS (pH 7.4)1 mg/mL4°CVery Low (hours)

Table 2: Influence of pH on Stability

pH RangeStabilityPrimary Degradation Pathway
2-4HighMinimal degradation
5-6GoodSlow hydrolysis
7-8PoorHydrolysis, Oxidation
> 9Very PoorRapid hydrolysis and oxidation[1][2]

Experimental Protocols

Protocol 1: Preparation of (+)-Methcathinone Hydrochloride Stock Solution (1 mg/mL)

Materials:

  • (+)-Methcathinone hydrochloride (as a crystalline solid)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Spatula

  • Amber glass vials with screw caps

Procedure:

  • Accurately weigh 10 mg of (+)-methcathinone hydrochloride using an analytical balance.

  • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the solid completely.

  • Once dissolved, add acetonitrile to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to amber glass vials for storage.

  • Label the vials with the compound name, concentration, solvent, and date of preparation.

  • Store the vials at -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is adapted from a validated method for related cathinone (B1664624) derivatives and should be validated for (+)-methcathinone hydrochloride in your laboratory.[3]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: 28:72 (v/v) methanol:10 mM ammonium (B1175870) formate (B1220265) (adjusted to pH 3.5 with formic acid)[3]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 25°C

  • Detection Wavelength: 258 nm[3]

  • Injection Volume: 10 µL

System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Procedure:

  • Prepare a standard solution of (+)-methcathinone hydrochloride at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Prepare samples of the stock solution to be tested, diluted to a similar concentration with the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of the standard solution to check for system suitability.

  • Inject the samples to be analyzed.

  • The peak area of the (+)-methcathinone peak is used to determine its concentration relative to a freshly prepared standard. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Degradation Pathways

The following diagram illustrates the potential degradation pathways of (+)-methcathinone hydrochloride under various stress conditions. These pathways are inferred from the known chemical reactivity of cathinone derivatives.

G Potential Degradation Pathways of (+)-Methcathinone HCl Meth (+)-Methcathinone HCl Acid Acidic Hydrolysis (e.g., HCl) Meth->Acid Stable Base Basic Hydrolysis (e.g., NaOH) Meth->Base Ox Oxidation (e.g., H2O2) Meth->Ox Heat Thermal Stress Meth->Heat Light Photolytic Stress Meth->Light DP1 Ephedrine/Pseudoephedrine (Reduction) Meth->DP1 Potential Reduction DP2 1-phenyl-1,2-propanedione Base->DP2 Hydrolysis DP4 Dimerization Products Base->DP4 Ox->DP2 DP5 N-demethylated products Heat->DP5 Light->DP4 DP3 Benzoic Acid DP2->DP3

Caption: Potential degradation pathways of (+)-methcathinone hydrochloride.

Experimental Workflow for Stability Testing

The following workflow outlines the steps for conducting a stability study of a (+)-methcathinone hydrochloride stock solution.

G Workflow for Stability Testing start Prepare Stock Solution (Protocol 1) aliquot Aliquot into Vials start->aliquot storage Store under Defined Conditions (e.g., -20°C, 4°C, RT) aliquot->storage sampling Sample at Time Points (T=0, 1, 2, 4 weeks, etc.) storage->sampling analysis Analyze by HPLC-UV (Protocol 2) sampling->analysis data Data Analysis (Calculate % Recovery) analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of stock solutions.

References

Minimizing enantiomeric contamination during the synthesis of (+)-methcathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing enantiomeric contamination during the synthesis of (+)-methcathinone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for obtaining high enantiomeric purity of (+)-methcathinone hydrochloride?

A1: The single most critical factor is the enantiomeric purity of the starting material. The synthesis of (+)-methcathinone relies on the oxidation of a chiral precursor, typically (+)-pseudoephedrine or (-)-ephedrine. The stereochemistry of the precursor directly dictates the stereochemistry of the product. Therefore, using a precursor with the highest possible enantiomeric excess (e.e.) is paramount.

Q2: Can racemization occur during the synthesis or workup?

A2: Yes, methcathinone (B1676376) can undergo racemization through keto-enol tautomerism.[1] This process is facilitated by the presence of an acidic proton on the alpha-carbon adjacent to the ketone. Racemization is more likely to occur under basic conditions, particularly at elevated temperatures. Therefore, careful control of pH and temperature during the workup is crucial to prevent erosion of enantiomeric purity.

Q3: What are the recommended analytical techniques for determining the enantiomeric excess of methcathinone hydrochloride?

A3: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with a chiral derivatizing agent.[2][3][4][5][6][7][8][9][10][11][12]

  • Chiral HPLC: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown good separation of cathinone (B1664624) enantiomers.[4][8][10]

  • GC-MS: Derivatization with an enantiomerically pure reagent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC), converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[2][3][12]

Q4: How do the potencies of (+)-methcathinone and (-)-methcathinone (B12719017) compare?

A4: The (S)-enantiomer, which corresponds to (+)-methcathinone, is reported to be a more potent central nervous system stimulant than the (R)-enantiomer, (-)-methcathinone.[13][14]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (e.e.) in the Final Product
Potential Cause Recommended Action
Impure Starting Material Verify the enantiomeric purity of the (+)-pseudoephedrine or (-)-ephedrine precursor using a validated chiral analytical method before starting the synthesis.
Racemization during Workup During the basic extraction of the free base, use a milder base (e.g., sodium bicarbonate or sodium carbonate instead of sodium hydroxide) and keep the temperature low (e.g., 0-5 °C). Minimize the time the product spends in the basic solution.
Racemization during Synthesis Ensure the reaction temperature is well-controlled and does not exceed the recommended parameters. For oxidation reactions, avoid prolonged reaction times.
Inaccurate e.e. Determination Validate the chiral analytical method. Ensure baseline separation of the enantiomers in HPLC or the diastereomers in GC. Run a racemic standard to confirm the method's efficacy.
Problem 2: Poor Yield of (+)-Methcathinone Hydrochloride
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount.
Product Degradation Methcathinone free base can be unstable. After extraction, proceed to the salt formation step without unnecessary delay. Store the free base at low temperatures if immediate conversion is not possible.
Losses during Extraction Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Improper Salt Formation Ensure the solvent used for precipitation is anhydrous. Use a saturated solution of HCl in a suitable solvent (e.g., diethyl ether or 2-propanol) and add it slowly to the solution of the free base with stirring.

Experimental Protocols

Protocol 1: Synthesis of (+)-Methcathinone Hydrochloride from (+)-Pseudoephedrine

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Dissolution of Precursor: Dissolve (+)-pseudoephedrine hydrochloride in a mixture of water and an appropriate organic solvent (e.g., dichloromethane).

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as potassium permanganate (B83412) or a chromium-based reagent, while vigorously stirring. Maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.

  • Workup - Basic Extraction: Make the aqueous layer basic (pH 9-10) with a mild base like sodium carbonate at low temperature. Extract the methcathinone free base into an organic solvent (e.g., dichloromethane (B109758) or chloroform) multiple times.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the dried organic solution and bubble dry hydrogen chloride gas through it, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether), until precipitation is complete.

  • Isolation and Purification: Collect the precipitated (+)-methcathinone hydrochloride by filtration, wash with cold anhydrous ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Protocol 2: Chiral HPLC Analysis of Methcathinone Enantiomers
  • Column: Chiral stationary phase, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-heptane, isopropanol, and diethylamine (B46881) (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the methcathinone hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start (+)-Pseudoephedrine HCl Dissolution Dissolution in H2O/DCM Start->Dissolution Oxidation Oxidation (e.g., KMnO4) < 5 °C Dissolution->Oxidation Quenching Reaction Quenching (e.g., NaHSO3) Oxidation->Quenching Extraction Basic Extraction (pH 9-10, < 5 °C) Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Salt_Formation Salt Formation (Anhydrous HCl) Drying->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product (+)-Methcathinone HCl Isolation->Final_Product

Caption: Workflow for the synthesis of (+)-methcathinone hydrochloride.

Troubleshooting_Tree Start Low Enantiomeric Excess (e.e.) Detected Check_Precursor Check e.e. of (+)-Pseudoephedrine Start->Check_Precursor Precursor_OK Precursor Purity >99% e.e.? Check_Precursor->Precursor_OK Precursor_Bad Source High-Purity Precursor Precursor_OK->Precursor_Bad No Check_Workup Review Workup Conditions Precursor_OK->Check_Workup Yes Workup_OK pH < 10 and T < 5°C during extraction? Check_Workup->Workup_OK Workup_Bad Optimize Workup: - Use milder base - Lower temperature - Reduce time Workup_OK->Workup_Bad No Check_Analysis Validate Chiral Analytical Method Workup_OK->Check_Analysis Yes Analysis_OK Baseline Resolution Achieved? Check_Analysis->Analysis_OK Analysis_Bad Optimize HPLC/GC Method: - Different chiral column - Adjust mobile phase/temperature Analysis_OK->Analysis_Bad No Final_Check Re-run Synthesis with Optimized Parameters Analysis_OK->Final_Check Yes

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Validation & Comparative

Cross-validation of analytical methods for (+)-methcathinone hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of (+)-Methcathinone Hydrochloride

This guide provides a comprehensive cross-validation of analytical methods for the quantification of (+)-methcathinone hydrochloride, a potent psychoactive stimulant. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of commonly employed analytical techniques. This document summarizes performance data from various scientific studies and outlines detailed experimental protocols to assist in the selection and implementation of the most suitable methodology for specific research needs.

Comparison of Analytical Method Performance

The accurate quantification of (+)-methcathinone hydrochloride is crucial in forensic, clinical, and research settings. The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of performance data for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Capillary Electrophoresis (CE).

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeExtraction MethodReference(s)
GC-MS Oral Fluid-20 ng/mL20 - 2000 ng/mLLiquid-Liquid Extraction (LLE)[1][2]
Plasma & Brain5 ng/mL5 ng/mL5 - 1000 ng/mLSolid-Phase Extraction (SPE)[3]
Blood5 ng/mL10 ng/mL10 - 800 ng/mLSolid-Phase Extraction (SPE)[4]
LC-MS/MS Urine-3 ng/mLUp to 900 ng/mLLiquid-Liquid Extraction (LLE)[5]
Urine & Blood-0.25 - 5 ng/mL-Solid-Phase Extraction (SPE)[6]
Postmortem Blood, Serum, Liver, Brain--50 - 5000 ng/mLSolid-Phase Extraction (SPE)[7]
HPLC-DAD Urine40 ng/mL100 ng/mL25 - 2400 ng/mLSolid-Phase Extraction (SPE)[8]
Capillary Electrophoresis (CE) Hair-0.05 ng/mg-Pressurized Liquid Extraction (PLE) & In-line SPE[9][10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using various techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Solid-Phase Extraction - SPE): [3][12]

  • To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard.

  • Add 1 mL of an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5) and vortex.

  • Centrifuge the sample to pellet any precipitates.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by a low-concentration organic solvent wash (e.g., 5% methanol in water).

  • Dry the cartridge under a vacuum.

  • Elute the analytes with a suitable organic solvent (e.g., methanol).

Derivatization and Analysis: [1][12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) and a solvent like ethyl acetate.

  • Heat the mixture to facilitate derivatization (e.g., 70°C for 30 minutes).

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Liquid-Liquid Extraction - LLE): [5][12]

  • To a volume of the biological sample (e.g., 200 µL of oral fluid), add an internal standard.

  • Add a suitable buffer to adjust the pH (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate buffer).[12]

  • Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate) and vortex thoroughly.[12]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • The extraction process may be repeated to improve recovery.

  • Evaporate the combined organic extracts to dryness and reconstitute in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions: [13][14]

  • Column: A C18 column is commonly used for separation.[13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typical.[13][14]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[14]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Sample Preparation (Solid-Phase Extraction - SPE): [8]

  • Follow a similar SPE protocol as described for GC-MS, optimizing the sorbent and solvents for the specific matrix and analyte.

Chromatographic Conditions: [8][15]

  • Column: A C18 or PFP column is often employed.[8][15]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium trifluoroacetate) is used.[8][15]

  • Detection: The diode-array detector is set to monitor the absorbance at a wavelength where the cathinone (B1664624) derivatives exhibit maximum absorbance, typically around 258-262 nm.[8][15]

Capillary Electrophoresis (CE)

Sample Preparation (Pressurized Liquid Extraction - PLE for Hair): [9][10]

  • Hair samples are washed and then subjected to extraction using a pressurized liquid extractor.

  • The resulting extract is then concentrated, often using an in-line SPE setup coupled directly to the CE instrument.[9][10]

Electrophoretic Conditions: [9][16]

  • Capillary: A fused-silica capillary is used.[9]

  • Background Electrolyte (BGE): An acidic buffer, such as a phosphate (B84403) or formate buffer, is employed. For enantioselective separations, chiral selectors like cyclodextrins are added to the BGE.[9][16]

  • Separation Voltage: A high voltage (e.g., 30 kV) is applied across the capillary to drive the separation.[9]

  • Detection: UV detection is commonly used.[16]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for the analytical methods and the logical process of cross-validation.

General Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine, Hair) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Buffering, Centrifugation) Add_IS->Pretreat Extraction Extraction Pretreat->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection into Analytical Instrument Evap_Recon->Injection Separation Chromatographic or Electrophoretic Separation Injection->Separation Detection Detection (MS, DAD, UV) Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

Caption: A generalized workflow for the analysis of (+)-methcathinone hydrochloride.

Cross-Validation Logic for Analytical Methods cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison Method_A Method A (e.g., GC-MS) Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Linearity Linearity Method_A->Linearity LOD_LOQ LOD / LOQ Method_A->LOD_LOQ Selectivity Selectivity Method_A->Selectivity Method_B Method B (e.g., LC-MS/MS) Method_B->Accuracy Method_B->Precision Method_B->Linearity Method_B->LOD_LOQ Method_B->Selectivity Method_C Method C (e.g., HPLC-DAD) Method_C->Accuracy Method_C->Precision Method_C->Linearity Method_C->LOD_LOQ Method_C->Selectivity Compare_Data Compare Performance Data Accuracy->Compare_Data Precision->Compare_Data Linearity->Compare_Data LOD_LOQ->Compare_Data Selectivity->Compare_Data Conclusion Determine Method Suitability Compare_Data->Conclusion

Caption: Logical workflow for the cross-validation of different analytical methods.

References

Comparative analysis of the neurochemical effects of (+)-methcathinone and (+)-methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the neurochemical effects of (+)-methcathinone and its structural analogue, (+)-methamphetamine. Both are potent psychostimulants that primarily exert their effects by altering monoamine neurotransmission. Understanding their distinct interactions with the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems is crucial for research into stimulant mechanisms, neurotoxicity, and the development of potential therapeutics. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes the underlying neurochemical pathways and experimental processes.

Core Neurochemical Interactions: A Quantitative Comparison

The primary mechanism of action for both (+)-methcathinone and (+)-methamphetamine involves the inhibition of monoamine transporters and the induction of neurotransmitter release.[1] However, their potencies and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) exhibit notable differences, which are detailed in the tables below. These differences likely account for the variations in their psychoactive effects and neurotoxic profiles.

Table 1: In Vitro Monoamine Transporter Release Potency

This table presents the half-maximal effective concentrations (EC₅₀) for dopamine (DA), serotonin (5-HT), and norepinephrine (NE) release from rat brain synaptosomes. Lower EC₅₀ values indicate greater potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)DAT/SERT Selectivity RatioReference
(+)-Methamphetamine 8.513.81291.7~152[2]
(±)-Methcathinone 49.922.44270~86[2]

Data from Baumann et al. (2012) using rat brain synaptosomes.[2]

Table 2: In Vitro Monoamine Transporter Interaction Potency

This table summarizes the inhibitory constants (Kᵢ) from radioligand binding assays and the half-maximal inhibitory concentrations (IC₅₀) from neurotransmitter uptake inhibition assays in human embryonic kidney (HEK) cells expressing the human transporters.

CompoundTransporterInhibition of Binding (Kᵢ, nM)Inhibition of Uptake (IC₅₀, nM)Reference
(+)-Methamphetamine hDAT24.534.4[3]
hNET34.8100[3]
hSERT12921850[3]
(±)-Methcathinone hDAT26.1114[3]
hNET49.9106[3]
hSERT2592>10,000[3]

Data from Eshleman et al. (2017) using HEK cells expressing human transporters.[3]

From the data, it is evident that (+)-methamphetamine is a more potent dopamine and norepinephrine releaser than (±)-methcathinone.[2] Crucially, (+)-methamphetamine displays a significantly higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter, classifying it as a potent and selective substrate for catecholamine transporters.[2] In contrast, while (±)-methcathinone also preferentially acts on DAT and NET, its overall potency is lower, and it is exceptionally weak at the serotonin transporter.[3] The β-keto group in methcathinone's structure is thought to contribute to its reduced potency compared to methamphetamine.[4][5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and methods discussed, the following diagrams are provided.

Mechanism of action at the monoamine synapse.

Experimental_Workflow cluster_release Neurotransmitter Release Assay cluster_binding Radioligand Binding Assay P1 Prepare Synaptosomes from Rat Brain Tissue P2 Preload with Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) P1->P2 P3 Incubate with Test Compound (e.g., (+)-Methamphetamine) P2->P3 P4 Collect Superfusate Samples over Time P3->P4 P5 Quantify Radioactivity via Scintillation Counting P4->P5 P6 Calculate EC50 Value P5->P6 B1 Prepare Membranes from HEK cells expressing hDAT, hNET, or hSERT B2 Incubate Membranes with Radioligand (e.g., [125I]RTI-55) & varying concentrations of Test Compound B1->B2 B3 Separate Bound from Free Radioligand via Filtration B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Calculate IC50 and Ki Values B4->B5

Workflow for in vitro neurochemical assays.

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro techniques: neurotransmitter release assays with brain synaptosomes and radioligand binding/uptake inhibition assays with cultured cells expressing specific human transporters.

Neurotransmitter Release Assay

This assay measures a compound's ability to evoke the release of a neurotransmitter from presynaptic nerve terminals.

1. Synaptosome Preparation:

  • Rat brains (typically striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin) are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • The homogenate undergoes differential centrifugation. An initial low-speed spin removes nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g) to pellet the crude synaptosomal fraction, which contains resealed presynaptic nerve terminals.

2. Neurotransmitter Release Measurement:

  • Synaptosomes are resuspended in a physiological buffer and preloaded with a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT).

  • The preloaded synaptosomes are then placed in a superfusion apparatus.

  • After establishing a stable baseline of tritium (B154650) efflux, various concentrations of the test compound ((+)-methcathinone or (+)-methamphetamine) are introduced into the superfusion buffer.

  • Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • The data are used to generate concentration-response curves, from which EC₅₀ values are calculated, representing the concentration of the drug that produces 50% of its maximal releasing effect.[2]

Radioligand Binding and Uptake Inhibition Assays

These assays determine a compound's affinity for and ability to block the function of monoamine transporters.

1. Cell Culture:

  • Human Embryonic Kidney (HEK 293) cells are stably transfected to express a high density of a single human monoamine transporter (hDAT, hNET, or hSERT).

  • Cells are cultured in appropriate media until they reach confluency in multi-well plates.

2. Radioligand Binding Assay (for Kᵢ):

  • Cell membranes are prepared from the transfected cells.

  • The membranes are incubated with a fixed concentration of a specific radioligand that binds to the transporter of interest (e.g., [¹²⁵I]RTI-55).

  • The incubation is performed in the presence of a range of concentrations of the unlabeled test compound.

  • The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filters is measured.

  • The IC₅₀ value (concentration of test drug that inhibits 50% of specific radioligand binding) is determined and then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[3]

3. Neurotransmitter Uptake Inhibition Assay (for IC₅₀):

  • Intact transfected cells are pre-incubated with various concentrations of the test compound.

  • A radiolabeled monoamine substrate (e.g., [³H]dopamine) is then added to initiate uptake.

  • After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is quantified.

  • The IC₅₀ value is the concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50%.[3]

Conclusion

The available data clearly demonstrate that while both (+)-methcathinone and (+)-methamphetamine are catecholamine-selective releasing agents, (+)-methamphetamine is significantly more potent, particularly at the dopamine transporter.[2] The profound selectivity of (+)-methamphetamine for DAT over SERT is a key feature of its neurochemical profile.[2] The presence of the β-keto moiety in (+)-methcathinone appears to reduce its affinity and functional potency at all three monoamine transporters compared to (+)-methamphetamine.[3][4] These fundamental neurochemical differences are critical for understanding their distinct behavioral effects, abuse liability, and neurotoxic potential. Further research into the downstream signaling consequences of these differential transporter interactions is warranted.

References

Differentiating (+)-Methcathinone from its Positional Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and distribution of designer drugs, including synthetic cathinones, pose a significant challenge to law enforcement and public health. Among these, (+)-methcathinone, a potent central nervous system stimulant, and its positional isomers are of particular concern due to their similar physiological effects but potentially different potencies and toxicities. Accurate differentiation of these isomers is crucial for forensic analysis, clinical toxicology, and drug development research. This guide provides a comparative overview of spectroscopic techniques for distinguishing (+)-methcathinone from its common positional isomers: 2-methylmethcathinone (2-MMC), 3-methylmethcathinone (3-MMC), and 4-methylmethcathinone (4-MMC).

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that can be used to differentiate (+)-methcathinone from its positional isomers.

Compound¹H NMR (δ, ppm) - Aromatic Region¹³C NMR (δ, ppm) - Aromatic C-CH₃Key Distinguishing Features in ¹H NMR
(+)-Methcathinone 7.50-8.00 (m, 5H)N/AA complex multiplet representing five protons on an unsubstituted phenyl ring.
2-MMC 7.39-7.92 (m, 4H)~21.0A complex multiplet for four aromatic protons.[1]
3-MMC 7.45-7.85 (m, 4H)~21.3A complex multiplet for four aromatic protons. The pattern will differ from 2-MMC due to the different substitution pattern.
4-MMC (Mephedrone) ~7.2 (d, 2H), ~7.8 (d, 2H)~21.5Two distinct doublets, characteristic of a para-substituted phenyl ring, providing a clear visual differentiation from the other isomers.[2]

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data.

CompoundKey Mass Fragments (m/z)Distinguishing Fragmentation Patterns
(+)-Methcathinone 163 (M+), 105, 77, 58The molecular ion peak is often weak. The base peak is typically the benzoyl cation (m/z 105). The iminium ion (m/z 58) is also prominent.
2-MMC, 3-MMC, 4-MMC 177 (M+), 119, 91, 58All three isomers exhibit a molecular ion at m/z 177. The key differentiator from methcathinone (B1676376) is the methylbenzoyl cation at m/z 119. Differentiating between the positional isomers by MS alone is challenging without chromatographic separation, as their fragmentation patterns are very similar.[3] However, derivatization can sometimes improve chromatographic separation and may lead to more informative mass spectra.[4]

Table 2: Comparative Mass Spectrometry Data.

CompoundCharacteristic IR Bands (cm⁻¹)Key Distinguishing Features in IR Spectroscopy
(+)-Methcathinone ~1685 (C=O stretch), ~1600, 1450 (aromatic C=C stretch)Strong carbonyl absorption. The aromatic region shows bands typical for a monosubstituted benzene (B151609) ring. A very strong band around 1001.5 cm⁻¹ is characteristic of the ring-breathing mode of a mono-substituted benzene.[5]
2-MMC ~1690 (C=O stretch), ~1605, 1460 (aromatic C=C stretch)The C=O stretching frequency may be slightly shifted compared to the 3- and 4-isomers.[3] Can be distinguished from mono- and 1,3-disubstituted cathinones.[5]
3-MMC ~1685 (C=O stretch), ~1608, 1480 (aromatic C=C stretch)Shows a strong band around 1000.5 cm⁻¹, similar to methcathinone, corresponding to the ν12 mode (benzene in-plane ring deformation).[5]
4-MMC (Mephedrone) ~1690 (C=O stretch), ~1610, 1515 (aromatic C=C stretch)The aromatic C-H out-of-plane bending region (below 900 cm⁻¹) can be diagnostic for the para-substitution pattern. Can be distinguished from mono- and 1,3-disubstituted cathinones.[5]

Table 3: Comparative Infrared (IR) Spectroscopic Data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable differentiation of cathinone (B1664624) isomers. Below are generalized protocols for the key spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For cathinone isomers, which often have very similar mass spectra, chromatographic separation is essential.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.[6] Derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve chromatographic resolution and produce more informative mass spectra.[7]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Injector: Splitless or split injection can be used, with split injection sometimes preferred to prevent thermal degradation of the analytes.[4]

    • Oven Temperature Program: A temperature ramp is employed to separate the isomers. A typical program might start at a low temperature (e.g., 100 °C), hold for a short period, and then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Acquisition Mode: Full scan mode is used to obtain the mass spectrum of each eluting compound. Selected Ion Monitoring (SIM) can be used for targeted analysis and increased sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is particularly useful for differentiating positional isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Parameters: Standard acquisition parameters for ¹H NMR are typically used. The spectral width should be sufficient to cover the aromatic and aliphatic regions.

    • Analysis: The key to differentiation lies in the aromatic region (typically 7-8 ppm). The number of signals, their splitting patterns (multiplicity), and their integration values will be characteristic of the substitution pattern on the phenyl ring.[2][8]

  • ¹³C NMR Acquisition:

    • Parameters: Standard acquisition parameters for ¹³C NMR are used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Analysis: The chemical shifts of the aromatic carbons and the methyl carbon attached to the ring can provide additional confirmation of the isomer's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to differentiate isomers based on subtle differences in their vibrational modes.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

    • Potassium Bromide (KBr) Pellet: The sample is ground with dry KBr powder and pressed into a thin pellet.

  • FTIR Acquisition:

    • Spectrometer: A standard FTIR spectrometer is used.

    • Parameters: Spectra are typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Analysis: The spectra are analyzed for characteristic absorption bands. Key regions for differentiating cathinone isomers include the carbonyl (C=O) stretching region (~1680-1700 cm⁻¹), the aromatic C=C stretching region (~1450-1610 cm⁻¹), and the "fingerprint" region (below 1500 cm⁻¹), which contains C-H bending and other skeletal vibrations that are unique to each isomer.[3][5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of (+)-methcathinone and its positional isomers.

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_screening Initial Screening cluster_separation Chromatographic Separation cluster_identification Isomer Identification cluster_confirmation Confirmation Sample Unknown Cathinone Sample FTIR FTIR Spectroscopy Sample->FTIR Preliminary functional group analysis GCMS_Screen GC-MS Screening Sample->GCMS_Screen Initial separation and mass analysis NMR NMR Spectroscopy Sample->NMR Direct structural elucidation of pure sample Data_Comparison Data Comparison with Reference Standards FTIR->Data_Comparison GC Gas Chromatography GCMS_Screen->GC MS Mass Spectrometry GC->MS Separated Isomers MS->Data_Comparison NMR->Data_Comparison Final_ID Final Isomer Identification Data_Comparison->Final_ID

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

A Comparative Analysis of In Vitro Transporter Affinities: (+)-Methcathinone and Other Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro affinities of (+)-methcathinone and other synthetic cathinone (B1664624) derivatives for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The psychostimulant properties and abuse potential of these compounds are largely dictated by their interaction with these monoamine transporters.[1] This document summarizes key experimental data, outlines the methodologies used for their determination, and presents visual workflows for a comprehensive understanding by researchers, scientists, and drug development professionals.

Quantitative Comparison of Transporter Affinities

The inhibitory potency of cathinone derivatives at monoamine transporters is typically determined through in vitro assays that measure the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). These values indicate the concentration of a compound required to inhibit 50% of the transporter's activity. The following table summarizes the in vitro inhibition data for (+)-methcathinone and a selection of other prominent cathinone derivatives.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary Action
(+)-Methcathinone ~100 - 400~100 - 500>10,000>25Releaser/Inhibitor
Mephedrone ~100 - 500~100 - 500~1,000 - 5,000~0.1 - 0.5Releaser/Inhibitor
Methylone ~100 - 1,000~200 - 2,000~500 - 2,000~0.1 - 1Releaser/Inhibitor
MDPV ~2 - 10~10 - 20>10,000>1000Inhibitor
α-PVP ~10 - 30~20 - 50>10,000>300Inhibitor
Cathinone ~200 - 800~300 - 1,000>10,000>12Releaser/Inhibitor
Cocaine (Reference) ~200~400~1,000 - 2,000~0.1 - 0.2Inhibitor
Amphetamine (Reference) ~50 - 100~100 - 200>10,000>100Releaser

Note: IC₅₀ values can vary between studies due to different experimental conditions. The DAT/SERT selectivity ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀). A higher ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.

Structure-Activity Relationships: The data reveals distinct structure-activity relationships that govern the interaction of cathinones with monoamine transporters.[1]

  • β-Keto Group: The presence of a β-keto group is a defining feature of cathinones.[2]

  • Pyrrolidine (B122466) Ring: The inclusion of a pyrrolidine ring, as seen in MDPV and α-PVP, generally confers high potency at DAT and NET, with significantly lower affinity for SERT.[2][3] These compounds typically act as pure uptake inhibitors.[4]

  • Ring Substitutions: Substitutions on the phenyl ring can modulate the affinity and selectivity. For instance, a 4-methyl substitution, as in mephedrone, tends to increase affinity for SERT compared to unsubstituted cathinone.[2]

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays. Understanding these methodologies is crucial for the interpretation of the results.

1. Radioligand Binding Assays:

Radioligand binding assays are employed to determine the affinity of a compound for a specific transporter, typically expressed as the inhibitor constant (Kᵢ).[1]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney 293 (HEK 293) cells are transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.[3][5] The cells are cultured to confluence, harvested, and then a crude membrane preparation is obtained through homogenization and centrifugation.[1][5]

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters) and varying concentrations of the test cathinone derivative.[3][6]

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters.[3] The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.[1][5]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

2. Neurotransmitter Uptake Inhibition Assays:

Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound, with results reported as IC₅₀ values.[1]

  • Cell Culture: HEK 293 cells stably expressing the monoamine transporters are grown to confluence in multi-well plates.[3][7]

  • Assay Procedure: The cells are pre-incubated with varying concentrations of the test cathinone derivative for a short period.[3] Subsequently, a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to the wells, and uptake is allowed to proceed for a defined time at a specific temperature (e.g., 25°C).[3]

  • Quantification: The uptake process is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter. The cells are then lysed, and the amount of radioactivity that has been transported into the cells is measured using a scintillation counter.[1][8]

  • Data Analysis: The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC₅₀) is determined.[1]

Visualizations

G cluster_prep Preparation cluster_binding For Binding Assays cluster_assay Assay Execution cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture HEK 293 Cell Culture expressing hDAT, hSERT, or hNET harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization uptake_assay Whole Cells centrifugation Centrifugation homogenization->centrifugation membrane_prep Crude Membrane Preparation centrifugation->membrane_prep incubation_binding Incubation: Membranes + Radioligand + Test Compound pre_incubation Pre-incubation with Test Compound uptake_assay->pre_incubation filtration Rapid Filtration incubation_binding->filtration scintillation_binding Scintillation Counting filtration->scintillation_binding analysis_binding Determine IC50 Calculate Ki using Cheng-Prusoff Equation scintillation_binding->analysis_binding incubation_uptake Addition of Radiolabeled Neurotransmitter pre_incubation->incubation_uptake washing Washing incubation_uptake->washing lysis Cell Lysis washing->lysis scintillation_uptake Scintillation Counting lysis->scintillation_uptake analysis_uptake Determine IC50 scintillation_uptake->analysis_uptake

Caption: Experimental workflow for determining in vitro transporter affinities.

G cluster_presynaptic Presynaptic Neuron Terminal cluster_synaptic_cleft Synaptic Cleft cluster_cathinone Action of Cathinone Derivatives cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) transporter Monoamine Transporter (DAT, SERT, or NET) neurotransmitter->transporter Reuptake neurotransmitter_synapse Neurotransmitters in Synapse transporter->neurotransmitter_synapse Normal Flow blockade Blockade of Reuptake transporter->blockade Inhibition receptor Postsynaptic Receptors neurotransmitter_synapse->receptor Binding cathinone Cathinone Derivative cathinone->transporter Binding blockade->neurotransmitter_synapse Increased Concentration signaling Downstream Signaling (Increased neuronal activity) receptor->signaling Activation

Caption: Mechanism of monoamine transporter inhibition by cathinone derivatives.

References

A Comparative Guide to the Validation of a New Analytical Method for (+)-Methcathinone Hydrochloride Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of (+)-methcathinone hydrochloride against established analytical techniques. The validation of this new method is anchored by the use of a certified reference material (CRM) to ensure accuracy and traceability. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of controlled substances.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical analysis and forensic toxicology. It provides documented evidence that a procedure is suitable for its intended purpose. Key performance characteristics evaluated during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting these validation studies.[1][2][3][4][5]

(+)-Methcathinone is a psychoactive cathinone (B1664624) and a controlled substance in many jurisdictions.[6] Accurate and reliable analytical methods are essential for its quantification in various samples. Certified reference materials (CRMs) are fundamental in method validation, providing a benchmark of known purity and concentration.[7][8][9]

Comparison of Analytical Methods

This guide compares our newly developed HPLC-DAD method with two widely used techniques for cathinone analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14][15][16][17]

Table 1: Comparison of Performance Data for Analytical Methods

ParameterNew HPLC-DAD Method (Hypothetical Data)GC-MS Method (Literature Data)LC-MS/MS Method (Literature Data)
Specificity High (Resolved from common cutting agents)High (Mass spectral confirmation)Very High (MRM transitions)
Linearity (R²) > 0.999> 0.995> 0.998
Range 1.0 - 500 µg/mL10 - 1000 ng/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.3 µg/mL5 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL10 ng/mL0.1 ng/mL
Run Time ~10 minutes~15 minutes~8 minutes
Derivatization Required NoOftenNo

Experimental Protocols for Validation of the New HPLC-DAD Method

The following protocols outline the procedures for validating the new HPLC-DAD method using a certified reference material of (+)-methcathinone hydrochloride.

Certified Reference Material (CRM)

A certified reference material of (+)-methcathinone hydrochloride with a purity of ≥98% is used for the preparation of all standard solutions.[6]

Instrumentation and Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode-Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 249 nm.[6]

  • Injection Volume: 10 µL.

Validation Parameters

The validation of the analytical method is performed according to ICH guidelines.[1]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present is determined by analyzing a placebo (matrix without the analyte) and a spiked sample. The chromatograms are examined for any interfering peaks at the retention time of (+)-methcathinone.

  • Linearity: Linearity is established by preparing a series of at least five concentrations of (+)-methcathinone hydrochloride from the CRM over the range of 1.0 - 500 µg/mL. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.

  • Accuracy: The accuracy is determined by analyzing samples of a known concentration (spiked matrix) at three different levels (low, medium, and high) within the linear range. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by different analysts. The relative standard deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method.

G Workflow for Analytical Method Validation cluster_0 Method Development & CRM Preparation cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Develop HPLC-DAD Method B Procure (+)-Methcathinone HCl CRM C Prepare Stock & Working Standards B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Analyze Validation Data D->I E->I F->I G->I H->I J Compare with Acceptance Criteria (ICH) I->J K Generate Validation Report J->K

Caption: Logical workflow for the validation of a new analytical method.

Conclusion

The new HPLC-DAD method presents a viable alternative for the quantification of (+)-methcathinone hydrochloride. While LC-MS/MS offers superior sensitivity, the HPLC-DAD method provides a cost-effective, robust, and reliable approach with adequate sensitivity for many applications. The use of a certified reference material is paramount in ensuring the validity and traceability of the analytical results. The detailed experimental protocols provided herein offer a clear pathway for the successful validation of this new method in accordance with international standards.

References

A Comparative Analysis of Methcathinone Enantiomers: Behavioral Pharmacology in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral and pharmacological effects of the two enantiomers of methcathinone (B1676376), S-(-)-methcathinone and R-(+)-methcathinone, in rat models. The data presented is compiled from multiple preclinical studies to offer an objective overview supported by experimental evidence.

At a Glance: Key Behavioral and Neurochemical Differences

The stereochemistry of methcathinone plays a crucial role in its pharmacological activity. While both enantiomers exhibit central nervous system stimulant properties, S-(-)-methcathinone is consistently reported to be the more potent of the two in various behavioral paradigms.[1]

Behavioral/Neurochemical ParameterS-(-)-MethcathinoneR-(+)-MethcathinonePotency Ratio (S- vs. R-)Key Findings
Locomotor Activity More Potent StimulantLess Potent Stimulant~2-5x more potentS-(-)-Methcathinone produces greater locomotor activation at lower doses compared to the R-(+)-enantiomer.[1]
Drug Discrimination More PotentLess Potent~2-4x more potentIn rats trained to discriminate stimulants like cocaine or amphetamine, S-(-)-methcathinone substitutes for the training drug at lower doses than R-(+)-methcathinone.[1]
Intracranial Self-Stimulation (ICSS) More PotentLess Potent~2x more potentS-(-)-Methcathinone enhances the rewarding effects of brain stimulation at lower doses, suggesting a higher abuse potential.[1][2]
Monoamine Transporter Activity Substrate (Releaser)Substrate (Releaser)Nearly Equi-effectiveBoth enantiomers act as releasing agents at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters with similar potency.[1][2]
Serotonin (B10506) Transporter (SERT) Activity Weak SubstrateWeak Substrate>63-fold less potent than at DAT/NETBoth enantiomers have significantly lower potency at the serotonin transporter compared to their activity at DAT and NET.[1][2]
Dopamine Neurotoxicity Induces NeurotoxicityInduces NeurotoxicityR-(+)-enantiomer more potent in miceBoth enantiomers have been shown to be neurotoxic to dopamine neurons in rats.[3]
Serotonin Neurotoxicity Induces NeurotoxicityNo significant effectS-(-)-enantiomer is selectiveOnly S-(-)-methcathinone has been found to produce toxic effects on serotonin neurons in rats.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the behavioral pharmacology of methcathinone enantiomers in rats.

Locomotor Activity Assessment
  • Objective: To measure the stimulant effects of each enantiomer on spontaneous movement.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Rats are habituated to the testing environment.

    • A baseline level of activity is recorded.

    • Rats are administered either saline (control), S-(-)-methcathinone, or R-(+)-methcathinone at various doses.

    • Locomotor activity is then recorded for a specified period (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of vertical rears, and other activity metrics are compared across treatment groups.

Drug Discrimination Studies
  • Objective: To assess the subjective effects of the methcathinone enantiomers and compare them to known stimulants.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers with two levers.

  • Procedure:

    • Rats are trained to press one lever after receiving an injection of a known stimulant (e.g., methamphetamine or cocaine) and a second lever after receiving a saline injection to receive a food reward.

    • Once the rats reliably press the correct lever (>80% accuracy), substitution tests are conducted.

    • Rats are administered various doses of S-(-)-methcathinone or R-(+)-methcathinone, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The dose of each enantiomer required to produce a certain level of responding on the drug-paired lever (e.g., ED50) is calculated and compared.

Intracranial Self-Stimulation (ICSS)
  • Objective: To evaluate the rewarding and abuse-related effects of the enantiomers.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are surgically implanted with an electrode in a brain reward region, typically the medial forebrain bundle.

    • They are trained to press a lever to receive a brief electrical stimulation, establishing a baseline rate of responding.

    • The effects of different doses of S-(-)-methcathinone and R-(+)-methcathinone on the rate of self-stimulation are then determined.

  • Data Analysis: An increase in the rate of responding for brain stimulation is interpreted as an enhancement of reward, and the potency of each enantiomer to produce this effect is compared.[1][2]

Visualizing the Mechanisms and Workflows

Methcathinone's Primary Mechanism of Action

The primary mechanism underlying the stimulant effects of methcathinone enantiomers involves their interaction with monoamine transporters. Both S-(-)- and R-(+)-methcathinone act as substrates for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters into the synapse.

G Simplified Signaling Pathway of Methcathinone cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MCAT Methcathinone (S- or R-) DAT Dopamine Transporter (DAT) MCAT->DAT NET Norepinephrine Transporter (NET) MCAT->NET Vesicles Dopamine/Norepinephrine Vesicles DAT->Vesicles Induces Reverse Transport NET->Vesicles Induces Reverse Transport DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles->DA_NE Release Increased_DA_NE Increased Extracellular DA & NE DA_NE->Increased_DA_NE Receptors Postsynaptic Dopamine & Norepinephrine Receptors Increased_DA_NE->Receptors Stimulant_Effects Stimulant Behavioral Effects Receptors->Stimulant_Effects Activation

Caption: Methcathinone's action on monoamine transporters.

Experimental Workflow for Behavioral Comparison

The systematic evaluation of the behavioral effects of methcathinone enantiomers follows a structured workflow, from drug administration to data analysis, to ensure reliable and comparable results.

G Experimental Workflow for Behavioral Assays start Start drug_prep Prepare Drug Solutions (S-MCAT, R-MCAT, Saline) start->drug_prep animal_acclimation Animal Acclimation & Habituation drug_prep->animal_acclimation drug_admin Drug Administration (Specific Doses) animal_acclimation->drug_admin behavioral_testing Behavioral Testing (Locomotor, Discrimination, ICSS) drug_admin->behavioral_testing data_collection Data Collection (Automated & Manual) behavioral_testing->data_collection data_analysis Statistical Analysis (e.g., ANOVA, ED50 Calculation) data_collection->data_analysis results Comparative Results & Interpretation data_analysis->results end End results->end

Caption: Workflow for comparing methcathinone enantiomers.

References

Inter-laboratory comparison of (+)-methcathinone hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Analysis of (+)-Methcathinone Hydrochloride

This guide provides a comparative overview of common analytical methodologies for the quantitative and qualitative analysis of (+)-methcathinone hydrochloride. The information presented is synthesized from various sources to aid researchers, scientists, and drug development professionals in selecting appropriate analytical techniques. While a direct inter-laboratory comparison study on (+)-methcathinone hydrochloride is not publicly available, this document compiles and compares performance data from established methods to offer a valuable reference.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of synthetic cathinones.[1][2]

  • Sample Preparation:

    • Accurately weigh an amount of the sample and dissolve it in a suitable solvent, such as methanol, to achieve a concentration of approximately 1 mg/mL.[3]

    • For quantitative analysis, an internal standard (e.g., 1.00 mg/mL Tetradecane in methylene (B1212753) chloride) is added to both the sample and standard solutions.[4]

    • The sample solution can be derivatized to improve chromatographic separation and detection.[5]

  • Instrumentation:

    • Instrument: Gas chromatograph with a mass spectrometer detector (GC-MS).[2]

    • Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness), is suitable.[4]

    • Carrier Gas: Helium or Hydrogen.[4]

  • Analytical Conditions:

    • Injector Temperature: 265°C to 275°C.[4]

    • Oven Temperature Program: An initial temperature of around 130°C held for a few minutes, followed by a temperature ramp.[4]

    • Injection Mode: Split or splitless injection can be used.[4]

    • Ionization Mode: Electron Impact (EI) is common for creating reproducible mass spectra.[5]

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of cathinones in various matrices.[5][6]

  • Sample Preparation:

    • Prepare sample solutions by dissolving the material in a suitable solvent, such as a mixture of the mobile phase components.[6]

    • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[6]

  • Instrumentation:

    • Instrument: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).[7][8]

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[6]

  • Analytical Conditions:

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for UHPLC.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for cathinones.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument, or high-resolution full scan and tandem MS for high-resolution instruments.[6]

Data Presentation

The following tables summarize the quantitative performance data for the analysis of methcathinone (B1676376) and related synthetic cathinones using different analytical techniques. It is important to note that this data is compiled from various studies and direct comparison should be made with caution.

Table 1: Performance Characteristics of GC-MS Methods for Methcathinone Analysis

ParameterGC-MS[4]
Linear Range 0.40 - 4.56 mg/mL
Repeatability (%RSD) < 4%
Correlation Coefficient (r²) 0.9997
Accuracy (%Error) < 5%
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) Not specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Synthetic Cathinone Analysis

ParameterLC-MS/MS (Triple Quadrupole)[8]LC-MS/MS (Orbitrap)[8]
Linearity Not specifiedNot specified
Repeatability (Intra-day) Not specifiedNot specified
Reproducibility (Inter-day) Not specifiedNot specified
Accuracy (%Error) 6 - 18%10 - 16%
Limit of Detection (LOD) 0.003 - 0.030 ng/g0.010 - 0.035 ng/g
Limit of Quantification (LOQ) 0.075 ng/g0.075 - 0.100 ng/g

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of (+)-methcathinone hydrochloride.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Review cluster_reporting Phase 4: Reporting p1 Study Design p2 Protocol Development p1->p2 p3 Reference Material Preparation ((+)-Methcathinone HCl) p2->p3 p4 Sample Distribution to Labs p3->p4 l1 Lab A (e.g., GC-MS) p4->l1 l2 Lab B (e.g., LC-MS/MS) p4->l2 l3 Lab C (e.g., HPLC-UV) p4->l3 d1 Data Submission l1->d1 l2->d1 l3->d1 d2 Statistical Analysis d1->d2 d3 Performance Evaluation d2->d3 r1 Final Report Generation d3->r1 r2 Publication of Findings r1->r2

Caption: Idealized workflow for an inter-laboratory comparison study.

analytical_techniques cluster_qualitative Qualitative Analysis (Identification) cluster_quantitative Quantitative Analysis (Measurement) cluster_relationship Technique Overlap qual Is the substance (+)-Methcathinone HCl? gcms_qual GC-MS (Full Scan) qual->gcms_qual lcms_qual LC-MS/MS (Product Ion Scan) qual->lcms_qual ftir FTIR qual->ftir nmr NMR qual->nmr gcms GC-MS gcms_qual->gcms lcms LC-MS/MS lcms_qual->lcms quant How much (+)-Methcathinone HCl is present? gcms_quant GC-MS (SIM) quant->gcms_quant lcms_quant LC-MS/MS (MRM) quant->lcms_quant hplc_uv HPLC-UV quant->hplc_uv gcms_quant->gcms lcms_quant->lcms

References

Metabolic Profiles of (+)-Methcathinone and Mephedrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two synthetic cathinones: (+)-methcathinone and mephedrone (B570743). The information presented is based on available experimental data and is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

(+)-Methcathinone (ephedrone) and mephedrone (4-methylmethcathinone) are structurally related synthetic stimulants of the cathinone (B1664624) class.[1] While sharing a common chemical backbone, the presence of a methyl group on the phenyl ring of mephedrone significantly influences its metabolic fate. Understanding the metabolic pathways, the enzymes involved, and the resulting metabolites is crucial for predicting their pharmacokinetic and pharmacodynamic properties, as well as their potential for toxicity and drug-drug interactions.

Metabolic Pathways and Metabolites

Both (+)-methcathinone and mephedrone undergo extensive Phase I metabolism, primarily involving modifications at the keto group and the N-methyl group. However, mephedrone undergoes an additional metabolic pathway involving the oxidation of its tolyl group.

(+)-Methcathinone

The primary metabolic pathways for (+)-methcathinone are:

  • N-demethylation: The removal of the methyl group from the nitrogen atom, resulting in the formation of cathinone.

  • Reduction of the β-keto group: The ketone group is reduced to a hydroxyl group, leading to the formation of the corresponding amino alcohols, ephedrine (B3423809) and pseudoephedrine.

Mephedrone

Mephedrone is primarily metabolized through three main Phase I pathways, with the cytochrome P450 enzyme CYP2D6 playing a major role.[1][2]

  • N-demethylation: This pathway leads to the formation of nor-mephedrone (4-methylcathinone).[2]

  • Reduction of the keto moiety: The ketone group is reduced to a hydroxyl group, forming dihydro-mephedrone.[2]

  • Oxidation of the tolyl group: The methyl group on the phenyl ring is oxidized, leading to the formation of hydroxytolyl-mephedrone and subsequently 4-carboxy-mephedrone.[2] 4-carboxy-mephedrone is the most abundant metabolite of mephedrone found in human plasma and urine.[2]

These Phase I metabolites can then undergo further Phase II metabolism, such as glucuronidation, before excretion.[3]

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of mephedrone and its metabolites in biological samples. Currently, there is a lack of publicly available quantitative data for the specific metabolites of (+)-methcathinone following its administration.

Table 1: Plasma Concentrations of Mephedrone and its Metabolites

AnalyteConcentration (ng/mL)SpecimenDosingReference
Mephedrone122.6 ± 32.9 (Cmax)Plasma150 mg oral[4]
Mephedrone50-100 (recreational use)Blood/PlasmaUnknown[2]
Mephedrone>100 (intoxicated patients)Blood/PlasmaUnknown[2]
Mephedrone>500 (acute overdosage)Blood/PlasmaUnknown[2]

Table 2: Urine Concentrations of Mephedrone and its Metabolites

AnalyteConcentrationSpecimenDosingReference
Mephedrone< 15% of dose (free-form)Urine150 mg oral[4]
4-Carboxy-mephedroneUp to 10 times higher than mephedroneUrine150 mg oral[5]
Mephedrone700 µg/kgUrineForensic case[6]
Hydroxytolyl-mephedrone190 µg/kgUrineForensic case[6]
3-MMC16733 ng/mLUrineForensic case[7]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of synthetic cathinones using human liver microsomes (HLM).

Materials:

  • Test compound ((+)-methcathinone or mephedrone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the test compound solution. Pre-warm the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the HLM to the pre-warmed mixture to initiate the metabolic reaction. The final concentrations of the test compound and HLM should be optimized based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined period (e.g., 60 minutes). Time-course studies can be conducted by taking aliquots at different time points.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze it using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

LC-MS/MS Analysis of Cathinone Metabolites

This protocol outlines a general procedure for the quantitative analysis of cathinone metabolites in biological samples.

Instrumentation:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical column suitable for the separation of cathinones and their metabolites (e.g., C18 column)

Sample Preparation:

  • Urine: Dilute the urine sample with a suitable buffer and perform a protein precipitation step using a solvent like acetonitrile. Centrifuge and analyze the supernatant.

  • Plasma/Blood: Perform a protein precipitation with a solvent like acetonitrile. Alternatively, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for sample clean-up and concentration.

LC-MS/MS Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with formic acid).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for cathinones.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte (parent drug and metabolites), specific precursor-to-product ion transitions should be optimized for sensitive and selective detection.

  • Quantification: Use a stable isotope-labeled internal standard for each analyte to ensure accurate quantification. Create a calibration curve using standards of known concentrations.

Visualizations

Metabolic_Pathway_Comparison cluster_methcathinone (+)-Methcathinone Metabolism cluster_mephedrone Mephedrone Metabolism Methcathinone Methcathinone Cathinone Cathinone Methcathinone->Cathinone N-demethylation Ephedrine_Pseudoephedrine Ephedrine/ Pseudoephedrine Methcathinone->Ephedrine_Pseudoephedrine Keto Reduction Mephedrone Mephedrone Nor_mephedrone Nor-mephedrone Mephedrone->Nor_mephedrone N-demethylation (CYP2D6) Dihydro_mephedrone Dihydro-mephedrone Mephedrone->Dihydro_mephedrone Keto Reduction (CYP2D6) Hydroxytolyl_mephedrone Hydroxytolyl-mephedrone Mephedrone->Hydroxytolyl_mephedrone Tolyl Oxidation (CYP2D6) Carboxy_mephedrone 4-Carboxy-mephedrone Hydroxytolyl_mephedrone->Carboxy_mephedrone Oxidation

Caption: Comparative metabolic pathways of (+)-methcathinone and mephedrone.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_lcmsms LC-MS/MS Analysis Workflow Incubation Incubation of Drug with Human Liver Microsomes & NADPH Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Chromatography Chromatographic Separation (e.g., C18 column) Sample_Prep->Chromatography Ionization Electrospray Ionization (Positive Mode) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflows for in vitro metabolism and LC-MS/MS analysis.

References

Navigating the Mirror Image World: A Comparative Guide to Chiral HPLC Method Validation for Methcathinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective analysis of methcathinone (B1676376) is a critical task. The different pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) stands out as the gold standard for this purpose. This guide provides an objective comparison of validated chiral HPLC methods for methcathinone, supported by experimental data, to aid in method selection and validation.

The S-(-)-enantiomer of methcathinone is known to be more potent than the R-(+)-enantiomer, highlighting the importance of enantioselective analysis.[1][2] This guide focuses on the validation of chiral HPLC methods, which is essential for ensuring the accuracy, precision, and reliability of analytical results. Key validation parameters, as outlined by regulatory bodies, include specificity, linearity, accuracy, precision, range, and sensitivity (limit of detection and quantification).[3]

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including cathinone (B1664624) derivatives.[4][5] Another common class of CSPs are those based on cyclodextrins.

Below is a summary of the performance of different CSPs for the enantioselective analysis of methcathinone and related cathinones.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)Reference
Cellulose tris-(3,5-dimethylphenylcarbamate)n-hexane/n-butanol/diethylamine (B46881) (100:0.3:0.2)Not Specified>1.5 (baseline)Not Specified< 6[5]
Sulfated β-cyclodextrin (as mobile phase additive)Methanol:Water (2.5:97.5) + 2% sulfated β-cyclodextrinNot SpecifiedPartial (for most cathinones)Not Specified~23[6]
Chiralpak IC (immobilized polysaccharide)n-hexane:ethanol (50:50 v/v)1.0>3Not SpecifiedNot Specified[7]

Validation Parameters: A Side-by-Side Comparison

The validation of an analytical method ensures its suitability for its intended purpose. The following table compares the validation parameters of different analytical methods for the enantioselective analysis of methcathinone and other cathinones.

Validation ParameterMethod 1 (LC-MS/MS for various cathinones)Method 2 (GC-NCI-MS for various cathinones)Method 3 (Chiral HPLC for Escitalopram - Example)
Linearity Range Not SpecifiedNot Specified20.0-70.0 µg/ml
Correlation Coefficient (r²) Not SpecifiedNot Specified0.998
Limit of Detection (LOD) 0.1 ng/mL (in plasma)0.26–0.76 µg/L (in urine)2.54 µg/ml
Limit of Quantitation (LOQ) Not Assessed0.86–2.34 µg/L (in urine)7.68 µg/ml
Accuracy (% Recovery) >70% (extraction recovery)Not Specified100.28% to 102.86%
Precision (%RSD) < 5% (intra-day)Not Specified0.16% (intra-day), 0.09% (inter-day)
Specificity DemonstratedDemonstratedDemonstrated
Reference [8][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods.

Chiral HPLC-UV Method (General Protocol)

This protocol is a generalized procedure based on common practices for polysaccharide-based CSPs in normal-phase mode.[11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of a basic additive (e.g., diethylamine - DEA). A typical starting composition is n-Heptane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at a wavelength where methcathinone has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the racemic methcathinone standard and samples in the mobile phase.

    • Inject the standard and sample solutions.

    • Analyze the chromatograms for the resolution of the two enantiomers.

    • Optimize the mobile phase composition (e.g., by varying the percentage of the polar modifier) if the initial separation is not satisfactory.

LC-MS/MS Method for Methcathinone Enantiomers

This method provides high sensitivity and selectivity, making it suitable for biological matrices.[8]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: A liquid-liquid extraction procedure is used to extract the analytes from the matrix (e.g., plasma or urine).

  • Chromatographic Separation: A chiral stationary phase is used for the enantioselective separation.

  • Mass Spectrometric Detection: The analytes are detected using mass spectrometry, which provides high specificity and sensitivity.

Alternative Analytical Approaches

While chiral HPLC is the most common technique, other methods can also be employed for the enantioselective analysis of methcathinone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral GC column.[9][12]

  • Capillary Electrophoresis (CE): CE with a chiral selector added to the background electrolyte is another powerful technique for enantioseparation.[1]

Workflow for Chiral HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a chiral HPLC method for methcathinone analysis.

G start Start: Racemic Methcathinone Mixture select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp screen_mp Screen Mobile Phase Systems (Normal, Reversed, Polar-Organic) select_csp->screen_mp optimize_additive Optimize Additive Concentration (e.g., DEA) screen_mp->optimize_additive poor_separation No or Poor Separation optimize_additive->poor_separation successful_separation Successful Enantiomeric Separation optimize_additive->successful_separation optimize_conditions Optimize Flow Rate and Temperature validation Method Validation optimize_conditions->validation poor_separation->select_csp Change CSP poor_separation->screen_mp Change Mobile Phase successful_separation->optimize_conditions linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity robustness Robustness validation->robustness end Validated Chiral HPLC Method linearity->end accuracy->end precision->end lod_loq->end specificity->end robustness->end

Caption: Workflow for Chiral HPLC Method Validation.

References

Comparative Analysis of the Abuse Potential of (+)-Methcathinone and Cocaine Utilizing Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse potential of (+)-methcathinone and cocaine, supported by experimental data from self-administration studies. This document synthesizes findings on the reinforcing properties of these two psychostimulants, offering insights into their relative abuse liability.

Summary of Key Findings

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical self-administration studies, providing a comparative overview of the reinforcing effects of (+)-methcathinone and cocaine.

Table 1: Intravenous Self-Administration in Baboons

CompoundUnit Dose (mg/kg/injection)Mean Injections per SessionFood Pellet Intake
Cocaine 0.1High (Comparable to high-dose methcathinone)No systematic change
(+)-Methcathinone 0.01LowNo systematic change
0.032IntermediateNo systematic change
0.1HighNo systematic change
0.32HighNo systematic change
1.0HighNo systematic change

Data synthesized from Kaminski and Griffiths (1994).[1] This study in baboons demonstrated that higher doses of methcathinone (B1676376) (0.1, 0.32, and 1.0 mg/kg/injection) maintained rates of self-injection comparable to those maintained by cocaine, indicating a similar reinforcing effect at these doses.[1]

Table 2: Progressive-Ratio Breakpoint Comparison in Rats

CompoundProgressive-Ratio Breakpoint
Cocaine Varies with dose and experimental conditions
(+)-Methcathinone Generally high, indicating strong motivation

Experimental Protocols

The methodologies outlined below are representative of typical self-administration studies used to assess the abuse potential of psychostimulants like (+)-methcathinone and cocaine.

Animal Models and Surgical Procedures

Studies commonly utilize male Sprague-Dawley rats or rhesus monkeys.[3][4] Animals are surgically implanted with chronic indwelling intravenous catheters into the jugular vein, which are externalized between the scapulae. This allows for the direct infusion of the drug substance.

Self-Administration Apparatus

Animals are tested in standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump. The chambers are enclosed in sound-attenuating boxes to minimize external disturbances.

Acquisition of Self-Administration

Animals are first trained to press a lever to receive infusions of a known reinforcing substance, typically cocaine, on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). Each infusion is paired with a stimulus cue (e.g., illumination of a light). Training continues until stable responding is established.

Maintenance and Dose-Response Determination

Once stable self-administration is achieved, the training drug is substituted with different doses of the test compounds (e.g., (+)-methcathinone or cocaine) or saline. The rate of responding for each dose is recorded to generate a dose-response curve.

Progressive-Ratio Schedule

To assess the motivational strength of the drugs, a progressive-ratio (PR) schedule of reinforcement is often employed.[5][6][7][8] In this paradigm, the number of lever presses required to receive a single infusion systematically increases after each infusion is earned. The "breakpoint" is the highest ratio (number of presses) an animal completes to receive an infusion, which serves as a measure of the drug's reinforcing efficacy.

Mandatory Visualizations

Experimental Workflow for a Self-Administration Study

G cluster_0 Phase 1: Acclimation & Surgery cluster_1 Phase 2: Acquisition of Self-Administration cluster_2 Phase 3: Testing cluster_3 Phase 4: Data Analysis acclimation Animal Acclimation surgery Catheter Implantation Surgery acclimation->surgery recovery Post-operative Recovery surgery->recovery training Training with Cocaine (FR1) recovery->training stability Establish Stable Responding training->stability substitution Substitution with Test Compounds stability->substitution dose_response Dose-Response Determination (FR) substitution->dose_response pr_testing Progressive-Ratio Testing substitution->pr_testing data_collection Data Collection (Lever Presses, Infusions) dose_response->data_collection pr_testing->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Abuse Potential analysis->interpretation G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action tyrosine Tyrosine dopa L-DOPA tyrosine->dopa da Dopamine (B1211576) (DA) dopa->da vesicle Synaptic Vesicle da->vesicle da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) dat->da_synapse Reuptake da_receptor Dopamine Receptor da_synapse->da_receptor Binding downstream Downstream Signaling (Reinforcement & Reward) da_receptor->downstream cocaine Cocaine cocaine->dat Blocks Reuptake methcathinone (+)-Methcathinone methcathinone->dat Induces Reverse Transport (DA Efflux)

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Methcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of controlled substances like Methcathinone Hydrochloride is a critical component of laboratory safety and regulatory compliance. As a Schedule I controlled substance, stringent procedures must be followed to ensure its disposal is safe, secure, and environmentally responsible. This guide provides the essential, immediate safety and logistical information for the proper disposal of Methcathinone Hydrochloride.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Methcathinone Hydrochloride with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this substance can cause skin, eye, and respiratory irritation.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.[2]

In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth, and place it in a designated chemical waste container.[2][3] Avoid creating dust. Ensure the area is well-ventilated.

Regulatory Framework: The "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances be rendered "non-retrievable" upon disposal.[4][5] This standard means the substance is permanently altered to an unusable state and cannot be transformed back into a controlled substance. The DEA does not endorse a specific method but requires the outcome to meet this standard.[4][5][6] Incineration is currently the primary method the DEA has reviewed that meets the "non-retrievable" standard.[5]

Key Prohibitions:

  • Do not dispose of Methcathinone Hydrochloride down the drain.[7][8]

  • Do not mix it with regular laboratory or solid waste.[7][8]

  • On-site destruction or chemical neutralization by laboratory personnel is generally not permitted without specific DEA authorization and adherence to strict protocols.[3][9]

Standard Disposal Procedure for Research Laboratories

The universally accepted and compliant method for disposing of Methcathinone Hydrochloride from a laboratory setting is through the institution's Environmental Health & Safety (EH&S) department and a DEA-registered reverse distributor.

Step-by-Step Logistical Plan:

  • Segregation and Labeling: Securely store any unwanted, expired, or waste Methcathinone Hydrochloride in a clearly labeled, sealed container. This container must be kept separate from active stock in your laboratory's approved controlled substance storage location (e.g., a locked safe or cabinet).

  • Contact Your EH&S Department: Do not attempt to dispose of the substance yourself. Your institution's EH&S office is the primary point of contact and is responsible for managing the disposal process.[1][3][9]

  • Complete Necessary Documentation: You will be required to fill out specific forms to document the disposal. This typically includes:

    • A hazardous waste pickup request form provided by your EH&S department.[9]

    • DEA Form 41 ("Registrants Inventory of Drugs Surrendered"): This form is used to record the controlled substances being destroyed. Your EH&S representative or the reverse distributor will guide you in completing this form. Two authorized employees must typically witness and sign.[1][7]

    • For Schedule I or II substances, a DEA Form 222 may be required for the transfer to the reverse distributor.[1]

  • Scheduled Pickup: The EH&S department will schedule a pickup of the waste material.[3][9] They will then transfer it to a licensed hazardous waste contractor or a DEA-registered reverse distributor.

  • Final Disposal: The reverse distributor is responsible for the final disposal of the controlled substance, typically via incineration, in compliance with all federal, state, and local regulations.[1][5][7]

  • Record Keeping: Retain copies of all disposal documentation, including the completed DEA Form 41, for a minimum of two years, as required by the DEA.[7]

Quantitative Data Summary: Incineration Parameters

While laboratories do not perform incineration themselves, it is the ultimate disposal method. The following table summarizes typical operating parameters for the incineration of pharmaceutical waste.

ParameterRecommended Value
Primary Chamber Temp. Minimum 1,400 °F (approx. 760 °C)
Secondary Chamber Temp. Minimum 1,800 °F (approx. 982 °C)
Retention Time Minimum 1 second in the secondary chamber (afterburner)
(Source: Guidance for Prescription Drug Disposal by Incineration)[10]

Experimental Protocols

Direct, on-site experimental protocols for the chemical destruction of Methcathinone Hydrochloride are not provided as this practice is not compliant with DEA regulations for laboratory settings. The only approved "protocol" is the logistical procedure outlined above, involving transfer to a licensed and registered disposal facility.

Disposal Workflow Visualization

The following diagram illustrates the mandatory workflow for the proper disposal of Methcathinone Hydrochloride from a research facility.

G cluster_researcher Researcher's Responsibility cluster_ehs EH&S Department's Role cluster_disposal Final Disposal cluster_records Record Keeping A 1. Identify Unwanted Methcathinone HCl B 2. Segregate and Secure in Labeled Container A->B C 3. Complete Disposal Request and DEA Form 41 B->C D 4. Schedule and Collect Waste C->D Submit Forms H 8. Retain All Disposal Records (min. 2 years) C->H Researcher retains copy E 5. Transfer to Reverse Distributor D->E F 6. DEA-Compliant Incineration E->F Transport G 7. Document Destruction F->G G->H

Caption: Workflow for DEA-compliant disposal of Methcathinone HCl.

References

Essential Safety and Logistical Information for Handling Methcathinone Hydrochloride, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Methcathinone hydrochloride, (+)-. Adherence to these procedures is vital to ensure personal safety and minimize laboratory contamination.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment ensemble is mandatory to prevent dermal, ocular, and respiratory exposure to Methcathinone hydrochloride. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves is recommended.[1][2]Provides a robust barrier against skin absorption.[1] Double-gloving minimizes exposure risk if the outer glove is breached.[1] Change gloves at least every 30 to 60 minutes.[2]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1]Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact.[1]
Eye and Face Protection Tightly fitting safety goggles with side shields or a full-face shield should be worn.[1][3][4]Protects the eyes and face from splashes or airborne particles of the compound.[1] Face shields alone do not provide full eye protection and should be used with goggles.[4]
Respiratory Protection For handling small quantities, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[1] In cases of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator should be used.[5][6]Methcathinone hydrochloride can cause respiratory irritation.[5][7][8] Appropriate respiratory protection minimizes the risk of inhalation.
Foot Protection Disposable shoe covers.[1]Prevents the tracking of contamination outside of the laboratory.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling Methcathinone hydrochloride is critical to prevent exposure and cross-contamination.

Preparation and Engineering Controls
  • Ventilation: Always handle Methcathinone hydrochloride in a well-ventilated area.[7] Use a chemical fume hood or other appropriate engineering controls to minimize airborne concentrations.

  • Designated Area: Designate a specific area for handling, weighing, and preparing solutions of Methcathinone hydrochloride.

  • Gather Materials: Before starting work, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

Donning PPE

A meticulous donning sequence prevents contamination of the inner protective layers.

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.[1]

  • Respiratory Protection: Fit-check your respirator to ensure a proper seal.

  • Eye/Face Protection: Put on safety goggles or a face shield.[1]

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.[1]

Handling the Compound
  • Avoid Dust and Aerosols: Handle the compound carefully to avoid creating dust or aerosols.[3]

  • Prohibited Actions: Do not eat, drink, or smoke in the area where Methcathinone hydrochloride is handled.[5][9]

  • Containment: Keep the container tightly closed when not in use.[3]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[5][7]

Doffing PPE

The doffing sequence is designed to prevent contact with any contamination on the exterior of the PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers, rolling them away from the body to contain any contamination. Dispose of them in the designated hazardous waste.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator: Remove the respirator without touching the front surface.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing.[6][10] Wash the affected skin with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.[6]

  • Ingestion: If the person is conscious, wash out their mouth with water.[6] Do not induce vomiting.[6] Seek immediate medical attention and call a poison control center.[3][6]

Spill Response Plan
  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely.

  • Don PPE: Wear the full recommended PPE, including respiratory protection, double nitrile gloves, a gown, and eye protection.[6]

  • Contain and Clean:

    • Solid Spills: Carefully cover the spill with absorbent material to avoid raising dust. Gently sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[10] Collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of Methcathinone hydrochloride and associated contaminated materials is essential to prevent environmental contamination and diversion.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed, and leak-proof containers.

  • Licensed Disposal: Dispose of all waste through a licensed hazardous material disposal company.[3] Adhere to all federal, state, and local environmental regulations regarding the disposal of this material.[3]

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Scratch out or remove all personal and identifying information from prescription labels.[11]

  • Prohibited Disposal: Do not dispose of Methcathinone hydrochloride in the regular trash or down the sewer system.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Methcathinone hydrochloride, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Protocol prep_area 1. Prepare Designated Area & Engineering Controls don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle Compound Carefully (Avoid Dust/Aerosols) don_ppe->handle_compound doff_ppe 4. Doff PPE in Sequence handle_compound->doff_ppe spill_exposure Spill or Exposure Occurs handle_compound->spill_exposure wash_hands 5. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 6. Dispose of All Waste as Hazardous Material wash_hands->dispose_waste emergency_response Follow Emergency Procedures (Exposure/Spill Response) spill_exposure->emergency_response emergency_response->dispose_waste Dispose of Contaminated Materials

Caption: Workflow for Safe Handling of Methcathinone Hydrochloride.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.